(+)-Galanthamine HBr
描述
属性
分子式 |
C17H21NO3.HBr |
|---|---|
分子量 |
368.265 |
产品来源 |
United States |
Foundational & Exploratory
The Dual-Edged Sword: An In-depth Technical Guide to the Mechanism of Action of (+)-Galanthamine HBr in Alzheimer's Disease
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Galanthamine hydrobromide, a tertiary alkaloid, stands as a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease (AD). Its therapeutic efficacy is attributed to a unique dual mechanism of action that distinguishes it from other acetylcholinesterase inhibitors. This technical guide provides a comprehensive exploration of galanthamine's molecular interactions, focusing on its role as a reversible, competitive acetylcholinesterase (AChE) inhibitor and as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs). We delve into the quantitative aspects of these interactions, present detailed experimental protocols for their characterization, and visualize the intricate signaling pathways implicated in galanthamine's neuroprotective effects. This document aims to serve as an in-depth resource for researchers and professionals in the field of neuropharmacology and drug development.
Introduction: A Dual Mechanism of Action
Alzheimer's disease is characterized by a progressive decline in cognitive function, largely attributed to the degeneration of cholinergic neurons and a subsequent reduction in the neurotransmitter acetylcholine (ACh). (+)-Galanthamine HBr addresses this deficit through a synergistic two-pronged approach:
-
Acetylcholinesterase (AChE) Inhibition: Galanthamine acts as a reversible and competitive inhibitor of AChE, the enzyme responsible for the hydrolysis of ACh in the synaptic cleft.[1] By impeding AChE activity, galanthamine increases the concentration and prolongs the availability of ACh, thereby enhancing cholinergic neurotransmission.
-
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): In addition to its primary inhibitory role, galanthamine uniquely functions as a positive allosteric modulator of nAChRs.[1] It binds to a site on the nAChR distinct from the acetylcholine binding site, inducing a conformational change that sensitizes the receptor to its natural ligand.[2] This allosteric potentiation enhances the receptor's response to ACh, further amplifying cholinergic signaling.[3]
This dual action not only provides symptomatic relief by boosting cholinergic transmission but may also contribute to disease-modifying effects through the activation of downstream neuroprotective pathways.
Quantitative Data on Galanthamine's Molecular Interactions
The following tables summarize the key quantitative parameters that define the interaction of galanthamine with its molecular targets.
Table 1: Acetylcholinesterase (AChE) Inhibition by Galanthamine
| Parameter | Species/Source | Value | Notes | Reference(s) |
| IC₅₀ | Human Erythrocyte AChE | 0.35 µM | IC₅₀ values can vary based on experimental conditions. | [4] |
| Electric Eel AChE | ~1.7 µM | [4] | ||
| Rat Brain AChE | 7.1 µg/g | In vivo measurement. | [5] | |
| Mouse Brain AChE | 8.3 µg/g | In vivo measurement. | [5] | |
| Rabbit Brain AChE | 19.1 µg/g | In vivo measurement. | [5] | |
| Kᵢ | Rat Brain AChE | Not explicitly stated, but competitive inhibition is noted. | Kᵢ is the inhibition constant, a measure of inhibitor potency. | [2] |
Table 2: Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs) by Galanthamine
| nAChR Subtype | Agonist | Galanthamine Concentration | Effect | Experimental System | Reference(s) |
| α7 | Acetylcholine (250 µM) | 100 nM | 22% increase in current amplitude | Xenopus oocytes | [4] |
| Acetylcholine | 100 nM | EC₅₀ shift from 305 µM to 189 µM | Xenopus oocytes | [4] | |
| α4β2 | Acetylcholine | 0.1 - 1 µM | Potentiation of agonist responses | HEK-293 cells | [5] |
| α3β4 | Acetylcholine | 0.1 - 1 µM | Potentiation of agonist responses | HEK-293 cells | [5] |
| α6β4 | Acetylcholine | 0.1 - 1 µM | Potentiation of agonist responses | HEK-293 cells | [5] |
| Torpedo (muscle-type) | Acetylcholine (50 µM) | 1 µM | 35% increase in current amplitude | Xenopus oocytes | [4] |
| Acetylcholine | 1 µM | EC₅₀ shift from 79 µM to 46 µM | Xenopus oocytes | [4] | |
| General nAChRs | Nicotine | 1 µM | Maximum enhancement of Ca²⁺ influx and noradrenaline release | SH-SY5Y cells | [3][6] |
Note: There is some controversy in the literature regarding the allosteric potentiation by galanthamine, with some studies reporting no significant potentiation at α4β2 or α7 receptors under their experimental conditions.[7][8] These discrepancies may arise from differences in expression systems, agonist concentrations, and galanthamine concentrations used.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is the standard method for quantifying AChE activity and its inhibition.
Principle: Acetylthiocholine (ATC), a synthetic substrate for AChE, is hydrolyzed to thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to generate the yellow anion 5-thio-2-nitrobenzoate (TNB), which is measured spectrophotometrically at 412 nm. The rate of TNB formation is directly proportional to AChE activity.
Materials:
-
0.1 M Sodium Phosphate Buffer (pH 8.0)
-
AChE enzyme solution (e.g., from human erythrocytes or electric eel)
-
Acetylthiocholine iodide (ATCI) solution (14 mM in deionized water, prepare fresh)
-
DTNB solution (10 mM in phosphate buffer)
-
This compound stock solution (in buffer or DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all solutions as described above.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL deionized water
-
Control (No Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent control (e.g., buffer or DMSO)
-
Test (with Inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of varying concentrations of galanthamine solution.
-
-
Pre-incubation: Mix the contents of the wells and incubate the plate for 15 minutes at a controlled temperature (e.g., 25°C or 37°C).
-
Initiate Reaction: Add 10 µL of the ATCI solution to all wells except the blank. To the blank well, add 10 µL of deionized water.
-
Measurement: Immediately place the plate in a microplate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute) for 10-15 minutes.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition is calculated as: (1 - (Rate of Test Well / Rate of Control Well)) * 100%.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the galanthamine concentration and fitting the data to a dose-response curve.
-
To determine the mode of inhibition (e.g., competitive), the assay can be performed with varying concentrations of both the substrate (ATCI) and the inhibitor (galanthamine), followed by analysis using Lineweaver-Burk or Dixon plots.
-
AChE Inhibition Assay Workflow
Two-Electrode Voltage-Clamp (TEVC) Electrophysiology for nAChR Modulation
This technique is used to study the function of ion channels, such as nAChRs, expressed in heterologous systems like Xenopus laevis oocytes.
Principle: Two microelectrodes are inserted into an oocyte expressing the nAChR of interest. One electrode measures the membrane potential, while the other injects current to "clamp" the membrane potential at a desired holding potential. When an agonist (e.g., acetylcholine) is applied, the opening of the nAChR ion channels results in an inward current, which is recorded. The effect of an allosteric modulator like galanthamine is assessed by co-applying it with the agonist and observing changes in the current response.
Materials:
-
Xenopus laevis frogs
-
Collagenase solution
-
Oocyte culture medium (e.g., ND96)
-
cRNA encoding the nAChR subunits of interest
-
Microinjection setup
-
Two-electrode voltage-clamp amplifier and data acquisition system
-
Microelectrodes (pulled from borosilicate glass capillaries, filled with 3 M KCl)
-
Perfusion system
-
Recording solution (e.g., Ringer's solution)
-
Acetylcholine and this compound solutions
Procedure:
-
Oocyte Preparation and cRNA Injection:
-
Surgically harvest oocytes from a female Xenopus laevis frog.
-
Defolliculate the oocytes by enzymatic digestion with collagenase.
-
Inject the oocytes with a known amount of cRNA encoding the desired nAChR subunits.
-
Incubate the oocytes for 2-7 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in the recording chamber and perfuse with recording solution.
-
Impale the oocyte with two microelectrodes (voltage and current electrodes).
-
Clamp the membrane potential at a holding potential of, for example, -70 mV.
-
Establish a baseline recording in the recording solution.
-
-
Agonist and Modulator Application:
-
Apply a sub-maximal concentration of acetylcholine to elicit a control current response.
-
After a washout period, co-apply the same concentration of acetylcholine with a specific concentration of galanthamine and record the modulated current response.
-
Repeat this for a range of galanthamine concentrations to determine the concentration-response relationship for potentiation.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward currents in the absence and presence of galanthamine.
-
Calculate the percentage of potentiation as: ((Modulated Current - Control Current) / Control Current) * 100%.
-
To determine the effect on agonist potency, generate full agonist dose-response curves in the absence and presence of a fixed concentration of galanthamine and compare the EC₅₀ values.
-
References
- 1. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evidence for positive allosteric modulation of cognitive-enhancing effects of nicotine by low-dose galantamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cellular responses to nicotinic receptor activation are decreased after prolonged exposure to galantamine in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]
(+)-Galanthamine HBr synthesis from natural sources
An In-depth Technical Guide on the Synthesis of (+)-Galanthamine HBr from Natural Sources
Introduction
(+)-Galanthamine is a tertiary alkaloid belonging to the Amaryllidaceae family of natural products.[1][2] It functions as a selective, reversible, and competitive acetylcholinesterase (AChE) inhibitor.[1][2][3] This mechanism of action increases the concentration of the neurotransmitter acetylcholine in the brain, making it a valuable therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease.[4][5][6] For clinical applications, it is administered as the stable hydrobromide salt.[7][8]
While numerous total synthesis routes for galanthamine have been developed, these processes are often complex and not always cost-effective for industrial-scale production due to the molecule's three chiral centers.[7][9][10] Consequently, the primary commercial source of galanthamine remains its extraction from various plants of the Amaryllidaceae family.[1][8][9] Key plant sources include species of Narcissus (daffodil), Leucojum aestivum (summer snowflake), Galanthus (snowdrop), and Lycoris.[1][8] The concentration of galanthamine in these plants is typically low, often ranging from trace amounts to about 0.3% of the dry weight, which necessitates efficient and large-scale extraction and purification processes.[6][7][9]
This guide provides a detailed overview of the synthesis of this compound from these natural sources, covering its biosynthesis, extraction and purification methodologies, and the final conversion to its hydrobromide salt.
Biosynthesis of (+)-Galanthamine in Plants
Understanding the natural biosynthetic pathway is fundamental to optimizing its production in both plants and potential engineered systems. The pathway was first proposed by Barton and has since been refined through genomic and biochemical studies.[11] It begins with the amino acid precursors L-phenylalanine and L-tyrosine.[1][12]
The key steps are as follows:
-
Precursor Formation: L-Tyrosine is decarboxylated to tyramine, and L-phenylalanine is converted to 3,4-dihydroxybenzaldehyde.
-
Norbelladine Condensation: Tyramine and 3,4-dihydroxybenzaldehyde condense to form norbelladine.
-
Key Intermediate Formation: Norbelladine undergoes methylation by norbelladine 4′-O-methyltransferase (N4OMT) to form the crucial precursor, 4′-O-methylnorbelladine.[1][4][11][12]
-
Oxidative Coupling: The signature step in the biosynthesis is an intramolecular ortho-para' oxidative phenolic coupling of 4′-O-methylnorbelladine.[1][11] This reaction is catalyzed by a cytochrome P450 enzyme (CYP96T) and forms a reactive dienone intermediate.[1][4]
-
Spontaneous Cyclization: The dienone intermediate undergoes a spontaneous intramolecular 1,4-nucleophilic addition (an oxa-Michael addition) of the phenolic hydroxyl group onto the enone system, which forms the characteristic dihydrobenzofuran ring system of narwedine.[1][11]
-
Stereoselective Reduction: Narwedine is then stereoselectively reduced at the carbonyl group by an aldo-keto reductase to form N-demethylgalanthamine.
-
Final N-methylation: The pathway concludes with the N-methylation of the secondary amine to yield the final product, (+)-Galanthamine.[1][4]
References
- 1. soc.chim.it [soc.chim.it]
- 2. EP2009015B1 - Process for the preparation of galantamine hydrobromide - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Biosynthesis of plant neuroactive alkaloids treating Alzheimer’s disease [frontiersin.org]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. US8013151B2 - Process for the preparation of galanthamine hydrobromide - Google Patents [patents.google.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) DOI:10.1039/D4NP00001C [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Cholinergic Receptor Modulation of (+)-Galanthamine HBr
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Galanthamine, a tertiary alkaloid, is a well-established therapeutic agent for the symptomatic treatment of mild to moderate Alzheimer's disease. Its clinical efficacy is rooted in a dual mechanism of action that uniquely positions it among cholinergic agents. Galantamine acts as a selective, competitive, and reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the degradation of the neurotransmitter acetylcholine (ACh).[1][2] Beyond its primary role as an AChE inhibitor, galantamine also functions as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs).[3][4] This allosteric sensitization of nAChRs enhances their response to acetylcholine, thereby amplifying cholinergic neurotransmission.[5] This technical guide provides an in-depth exploration of the core mechanisms of (+)-Galanthamine HBr, presenting quantitative data on its enzymatic inhibition and receptor modulation, detailed experimental protocols for its characterization, and visual representations of the associated signaling pathways and workflows.
Core Mechanism of Action
This compound exerts its therapeutic effects through a synergistic dual mechanism of action on the cholinergic system:
-
Acetylcholinesterase (AChE) Inhibition: Galantamine competitively and reversibly inhibits AChE, leading to an increase in the concentration and duration of action of acetylcholine in the synaptic cleft.[1][2] This enhanced availability of acetylcholine helps to ameliorate the cholinergic deficit characteristic of Alzheimer's disease.[2]
-
Positive Allosteric Modulation (PAM) of Nicotinic Acetylcholine Receptors (nAChRs): Galantamine binds to an allosteric site on nAChRs, distinct from the acetylcholine binding site.[5] This binding induces a conformational change in the receptor, increasing its sensitivity to acetylcholine.[4] This potentiation of nAChR activity is observed for several subtypes, including α4β2 and α7, which are crucial for cognitive processes.[3][4] This allosteric modulation is a key differentiator from other AChE inhibitors like donepezil and rivastigmine.
Quantitative Data
The following tables summarize the key quantitative parameters defining the interaction of this compound with its molecular targets.
Table 1: Cholinesterase Inhibition
| Enzyme | Species | IC50 | Ki | Inhibition Type | Reference |
| Acetylcholinesterase (AChE) | Human Brain | 5130 nM | - | Competitive | [6] |
| Acetylcholinesterase (AChE) | Rat Brain | - | 7.1 µg/g | - | [7] |
| Acetylcholinesterase (AChE) | Mouse Brain | - | 8.3 µg/g | - | [7] |
| Acetylcholinesterase (AChE) | Rabbit Brain | - | 19.1 µg/g | - | [7] |
| Butyrylcholinesterase (BuChE) | Human | 9.9 µg/mL | - | - | [8] |
Table 2: Nicotinic Acetylcholine Receptor (nAChR) Modulation
| nAChR Subtype | Species | Effect | Galantamine Concentration | Agonist | Experimental System | Reference |
| α4β2 | Human | Allosteric Potentiation | 0.1 - 1 µM | Acetylcholine | HEK-293 cells | [9] |
| α7 | Human | Allosteric Potentiation | 0.1 µM | Acetylcholine | Xenopus oocytes | [9] |
| α3β4 | Human | Allosteric Potentiation | 0.1 - 1 µM | - | HEK-293 cells | [9] |
| α6β4 | Human | Allosteric Potentiation | 0.1 - 1 µM | - | HEK-293 cells | [9] |
| Muscle-type | - | Low-efficacy agonist | - | - | - | [10] |
Table 3: Pharmacokinetic Parameters
| Parameter | Species | Value | Route of Administration | Reference |
| Bioavailability | Human | ~90% | Oral | [11] |
| Elimination Half-life | Human | ~7 hours | Oral | [2] |
| Protein Binding | Human | 18% | - | [3] |
| Volume of Distribution | Human | 175 L | - | [3] |
| Brain-to-Plasma Ratio | Rat | 6.6 - 13 | Subcutaneous | [7] |
| Brain-to-Plasma Ratio | Mouse | 3.3 - 5.2 | Subcutaneous | [7] |
| Brain-to-Plasma Ratio | Rabbit | 1.2 - 1.5 | Subcutaneous | [7] |
Signaling Pathways and Experimental Workflows
Dual Mechanism of Action of this compound
Caption: Dual mechanism of this compound: AChE inhibition and nAChR allosteric potentiation.
Experimental Workflow for Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Caption: Workflow for determining AChE inhibitory activity using the Ellman's method.
Cholinergic Signaling and Neurotransmitter Crosstalk
Caption: Galanthamine's modulation of nAChRs influences the release of other key neurotransmitters.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from the colorimetric method developed by Ellman et al. and is suitable for determining the IC50 value of this compound.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 412 nm
-
0.1 M Sodium Phosphate Buffer, pH 8.0
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) solution
-
Acetylthiocholine iodide (ATCI) solution (substrate)
-
Acetylcholinesterase (AChE) enzyme solution (from electric eel or human erythrocytes)
-
This compound solution at various concentrations
-
Deionized water
Procedure:
-
Reagent Preparation: Prepare fresh solutions of DTNB and ATCI in phosphate buffer on the day of the experiment. Dilute the AChE stock solution to the desired working concentration.
-
Plate Setup: In a 96-well plate, add the following to designated wells:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.[12]
-
Test Sample (with inhibitor): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL of this compound solution at varying concentrations.[12]
-
-
Pre-incubation: Gently mix the contents of the wells and incubate the plate for 15 minutes at 25°C.[13]
-
Reaction Initiation: To all wells except the blank, add 10 µL of the ATCI solution to start the enzymatic reaction.[12]
-
Kinetic Measurement: Immediately place the microplate in the reader and measure the increase in absorbance at 412 nm every minute for a duration of 10-15 minutes.[12] The rate of the reaction is proportional to the AChE activity.
-
Data Analysis:
-
Calculate the rate of reaction for each well.
-
Determine the percentage of inhibition for each concentration of this compound using the formula: % Inhibition = [1 - (Rate of sample / Rate of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
The IC50 value, the concentration of inhibitor that causes 50% inhibition of enzyme activity, is determined from the resulting dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology for nAChR Modulation
This protocol provides a general framework for assessing the allosteric modulatory effects of this compound on nAChRs expressed in a cellular system (e.g., HEK-293 cells or Xenopus oocytes).
Materials:
-
Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)
-
Borosilicate glass capillaries for pipette fabrication
-
Cell culture of cells expressing the nAChR subtype of interest
-
External (extracellular) solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, glucose)
-
Internal (pipette) solution (e.g., containing KCl, MgCl2, EGTA, HEPES, ATP, GTP)
-
Acetylcholine (agonist) solution
-
This compound solution
Procedure:
-
Cell Preparation: Plate cells expressing the target nAChR subtype onto coverslips suitable for microscopy.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with the internal solution.
-
Recording Setup: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Obtaining a Gigaseal: Under visual control, carefully approach a single cell with the patch pipette. Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane.
-
Whole-Cell Configuration: Apply a brief pulse of strong suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.
-
Voltage-Clamp Recordings: Clamp the cell membrane potential at a holding potential of -60 to -70 mV.
-
Agonist Application: Apply a brief pulse of acetylcholine to elicit an inward current mediated by the nAChRs.
-
Galanthamine Application: Co-apply this compound with acetylcholine or pre-incubate the cells with galantamine before agonist application.
-
Data Acquisition and Analysis: Record the changes in the amplitude and kinetics of the acetylcholine-evoked currents in the presence and absence of galantamine. An increase in the current amplitude in the presence of galantamine is indicative of positive allosteric modulation.
In Vivo Microdialysis for Acetylcholine Measurement
This protocol outlines the methodology for measuring extracellular acetylcholine levels in the brain of a freely moving animal (e.g., rat) to assess the in vivo effects of this compound.
Materials:
-
Stereotaxic apparatus
-
Microdialysis probes and guide cannulae
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection (HPLC-ECD) or LC-MS/MS
-
Artificial cerebrospinal fluid (aCSF)
-
This compound for administration
-
Anesthetics and surgical tools
Procedure:
-
Guide Cannula Implantation: Under anesthesia, stereotaxically implant a guide cannula into the brain region of interest (e.g., hippocampus or prefrontal cortex). Secure the cannula with dental cement. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Perfusion: Perfuse the probe with aCSF at a constant, low flow rate (e.g., 1-2 µL/min). To measure basal acetylcholine levels, the aCSF is often supplemented with an AChE inhibitor (e.g., neostigmine) to prevent degradation of acetylcholine in the dialysate.
-
Equilibration and Baseline Collection: Allow the system to equilibrate for at least 60-90 minutes.[14] Collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Galanthamine Administration: Administer this compound to the animal via the desired route (e.g., intraperitoneal, subcutaneous, or oral).
-
Post-Dose Sample Collection: Continue to collect dialysate samples for several hours post-administration.
-
Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using a highly sensitive analytical method such as HPLC-ECD or LC-MS/MS.[15][16]
-
Data Analysis: Express the post-dose acetylcholine levels as a percentage of the baseline levels and plot the time course of the effect of galantamine on extracellular acetylcholine.
Conclusion
This compound's dual mechanism of action, encompassing both acetylcholinesterase inhibition and positive allosteric modulation of nicotinic acetylcholine receptors, provides a multifaceted approach to enhancing cholinergic neurotransmission. The quantitative data and experimental protocols detailed in this guide offer a comprehensive framework for researchers and drug development professionals to further investigate and characterize the nuanced pharmacology of this important therapeutic agent. A thorough understanding of these core principles is essential for the continued development of novel cholinergic modulators for the treatment of neurodegenerative diseases.
References
- 1. (-)-Galantamine | C17H21NO3 | CID 9651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Galantamine - Wikipedia [en.wikipedia.org]
- 3. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Acetylcholine measurement of cerebrospinal fluid by in vivo microdialysis in freely moving rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. d-nb.info [d-nb.info]
- 7. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galantamine activates muscle-type nicotinic acetylcholine receptors without binding to the acetylcholine-binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. benchchem.com [benchchem.com]
- 13. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. Microdialysis Coupled with LC-MS/MS for in vivo Neurochemical Monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of acetylcholine, an essential neurotransmitter, in brain microdialysis samples by liquid chromatography mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Kinetics of Acetylcholinesterase Inhibition by (+)-Galanthamine HBr: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Galanthamine hydrobromide, a tertiary alkaloid, is a well-established reversible, competitive inhibitor of acetylcholinesterase (AChE) and is a cornerstone in the symptomatic treatment of Alzheimer's disease.[1][2][3] Its mechanism of action involves the modulation of cholinergic transmission by preventing the breakdown of the neurotransmitter acetylcholine.[1] A comprehensive understanding of its inhibition kinetics is paramount for the development of novel cholinergic agents and for refining therapeutic strategies. This technical guide provides an in-depth analysis of the acetylcholinesterase inhibition kinetics of (+)-Galanthamine HBr, complete with quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Core Concepts: Mechanism of Action
This compound primarily exerts its therapeutic effect through the reversible and competitive inhibition of acetylcholinesterase (AChE). In competitive inhibition, the inhibitor molecule, in this case, galantamine, vies with the natural substrate, acetylcholine, for binding to the active site of the enzyme. This binding is transient, and an increase in substrate concentration can overcome the inhibition.
Furthermore, evidence suggests a dual mechanism of action for galantamine, which also includes allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[4] This allosteric modulation enhances the receptor's response to acetylcholine, further augmenting cholinergic neurotransmission.
Quantitative Inhibition Data
The inhibitory potency of this compound against acetylcholinesterase is commonly quantified by the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can exhibit variability depending on the experimental conditions, such as the source of the enzyme, the substrate used, temperature, and pH.
Table 1: IC50 Values for this compound against Acetylcholinesterase
| Enzyme Source | Substrate | IC50 (µM) | Reference |
| Human Erythrocyte | Acetylthiocholine | 0.35 | [5] |
| Not Specified | Not Specified | 0.31 (µg/mL) | [6] |
| Human brain cortex | Not Specified | 4.96 - 5.13 | [4] |
Table 2: Ki Values for this compound against Acetylcholinesterase
| Enzyme Source | Inhibition Type | Ki (µM) | Reference |
| Recombinant Human AChE | Competitive | 0.52 | [2] |
| Mouse Brain AChE | Competitive | 0.86 | [2] |
| Rat Brain AChE | Competitive | 0.16 | [2] |
| Torpedo californica AChE | Mixed-type | 0.2 | [2] |
Experimental Protocols
The determination of AChE inhibition kinetics is predominantly carried out using the Ellman's assay, a robust and widely adopted colorimetric method.
Detailed Protocol: Ellman's Assay for Determination of IC50 and Ki
1. Principle:
This assay measures the activity of AChE by quantifying the rate of formation of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be measured spectrophotometrically at 412 nm.[5][7]
2. Materials and Reagents:
-
Acetylcholinesterase (AChE) solution (from a suitable source, e.g., electric eel, human erythrocytes)
-
This compound stock solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
96-well microplate
-
Microplate reader
3. Procedure for IC50 Determination:
-
Reagent Preparation: Prepare fresh solutions of ATCI and DTNB in phosphate buffer on the day of the experiment. Keep the AChE solution on ice.
-
Assay Setup: In a 96-well plate, add the following to each well in triplicate:
-
Phosphate buffer
-
AChE solution
-
Varying concentrations of this compound solution (for the test wells) or buffer (for the control wells).
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the ATCI substrate solution to all wells to start the enzymatic reaction.
-
Kinetic Measurement: Immediately place the microplate in a reader and measure the change in absorbance at 412 nm over time (e.g., every minute for 10-15 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each galantamine concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the galantamine concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.[8]
-
4. Procedure for Ki and Kinetic Parameter (Vmax, Km) Determination:
-
Assay Setup: Perform the assay with varying concentrations of the substrate (ATCI) in the absence and presence of different fixed concentrations of this compound.
-
Data Collection: Measure the initial reaction velocities (V₀) for each substrate and inhibitor concentration.
-
Data Analysis:
-
Generate Michaelis-Menten plots (V₀ vs. [Substrate]) for each inhibitor concentration.
-
Create Lineweaver-Burk plots (1/V₀ vs. 1/[Substrate]). For competitive inhibition, the lines will intersect on the y-axis, indicating that Vmax is unchanged, while the apparent Km increases with increasing inhibitor concentration.[9]
-
Determine the values of Vmax and apparent Km from the plots.
-
Calculate the Ki using the Cheng-Prusoff equation for competitive inhibition: Ki = IC50 / (1 + [S]/Km) where [S] is the substrate concentration and Km is the Michaelis constant of the substrate.
-
Visualizing the Kinetics and Workflows
Visual representations are crucial for understanding the complex interactions and processes involved in enzyme inhibition studies. The following diagrams are generated using the Graphviz DOT language.
Signaling Pathway: Competitive Inhibition of Acetylcholinesterase
Caption: Competitive inhibition of acetylcholinesterase by (+)-Galanthamine.
Experimental Workflow: Ellman's Assay
Caption: Workflow for determining the IC50 of (+)-Galanthamine using the Ellman's assay.
Logical Relationship: Dual Mechanism of Action
Caption: The dual mechanism of action of this compound.
Conclusion
This technical guide provides a consolidated resource for understanding the acetylcholinesterase inhibition kinetics of this compound. The presented quantitative data, detailed experimental protocols, and clear visual diagrams offer a robust framework for researchers and professionals engaged in the study of cholinergic agents and the development of therapeutics for neurodegenerative diseases. The variability in reported kinetic values underscores the importance of standardized and well-documented experimental conditions for ensuring the comparability and reproducibility of research findings in this critical area of drug discovery.
References
- 1. Review of the acetylcholinesterase inhibitor galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer’s Drug Galantamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Allosteric Potentiation of Nicotinic Acetylcholine Receptors by (+)-Galanthamine HBr
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Galanthamine, a well-established acetylcholinesterase inhibitor for the treatment of Alzheimer's disease, exhibits a second, multifaceted mechanism of action as an allosteric potentiating ligand (APL) of nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the allosteric potentiation of nAChRs by (+)-Galanthamine HBr, synthesizing key findings on its effects across various nAChR subtypes. It presents quantitative data in structured tables, details relevant experimental protocols, and visualizes the underlying molecular interactions and signaling pathways. Notably, this guide also addresses the existing scientific debate surrounding galanthamine's precise mechanism, including evidence suggesting a dual role as a positive allosteric modulator at low concentrations and an open-channel blocker at higher concentrations.
Introduction: The Dual Action of Galanthamine
Galanthamine's therapeutic efficacy has long been attributed to its inhibition of acetylcholinesterase (AChE), which increases the synaptic availability of acetylcholine (ACh). However, a significant body of evidence demonstrates that galanthamine also directly interacts with nAChRs at a site distinct from the agonist binding site.[1][2] This allosteric modulation sensitizes the receptors to their endogenous ligand, ACh, and other nicotinic agonists, thereby enhancing cholinergic neurotransmission through a secondary pathway.[1] This dual mechanism may offer therapeutic advantages over simple AChE inhibition.[3]
Quantitative Analysis of Galanthamine's Potentiation of nAChR Subtypes
The allosteric effect of galanthamine varies depending on the nAChR subtype, agonist concentration, and the experimental system. The following tables summarize the quantitative data from key studies investigating this potentiation.
Table 1: Allosteric Potentiation of Human α7 nAChRs by Galanthamine
| Agonist | Galanthamine Concentration | Agonist EC50 (Control) | Agonist EC50 (with Galanthamine) | Maximum Current Potentiation (%) | Reference |
| Acetylcholine | 100 nM | 305 µM | 189 µM | 22% (at 250 µM ACh) | [4] |
Table 2: Allosteric Modulation of Muscle-Type nAChRs by Galanthamine
| Agonist | Galanthamine Concentration | Agonist EC50 (Control) | Agonist EC50 (with Galanthamine) | Reference |
| Carbachol | 100 µM | 960 ± 117 µM | 903 ± 147 µM | [5] |
Table 3: Qualitative Effects of Galanthamine on Other nAChR Subtypes
| nAChR Subtype | Effect of Galanthamine (0.1-1 µM) | Reference |
| Human α4β2 | Potentiation of agonist response | [2][6] |
| Human α3β4 | Potentiation of agonist response | [6] |
| Human α6β4 | Potentiation of agonist response | [6] |
Controversy and Conflicting Data: It is crucial to note that the allosteric potentiating effects of galanthamine are a subject of debate. Some studies have reported a lack of potentiation, particularly at human α4β2 and α7 nAChRs, and instead have characterized galanthamine as an open-channel blocker at concentrations >10 µM.[6][7] This highlights the complexity of galanthamine's interaction with nAChRs and the need for further investigation to delineate the precise conditions under which it acts as a positive modulator versus an inhibitor.
Experimental Protocols for Studying Galanthamine's Allosteric Modulation
This section provides detailed methodologies for key experiments used to characterize the allosteric potentiation of nAChRs by galanthamine.
Whole-Cell Patch-Clamp Electrophysiology
This technique is the gold standard for directly measuring the ion flow through nAChRs in response to agonists and modulators.
Objective: To quantify the potentiation of agonist-evoked currents by galanthamine in cells expressing specific nAChR subtypes.
Methodology:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293, Xenopus oocytes) that does not endogenously express nAChRs.
-
Transfect the cells with plasmids containing the cDNAs for the desired nAChR subunits (e.g., α7, or α4 and β2).
-
Allow 24-48 hours for receptor expression.
-
-
Electrophysiological Recording:
-
Prepare an external solution (e.g., containing in mM: 140 NaCl, 2.8 KCl, 2 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose, pH 7.4).
-
Prepare an internal pipette solution (e.g., containing in mM: 140 CsCl, 1 MgCl2, 10 EGTA, 10 HEPES, pH 7.2).
-
Pull glass micropipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Establish a whole-cell patch-clamp configuration on a transfected cell.
-
Voltage-clamp the cell at a holding potential of -60 mV.
-
-
Drug Application:
-
Use a rapid solution exchange system to apply the agonist (e.g., acetylcholine or nicotine) at a concentration that elicits a submaximal response (e.g., EC10-EC20).
-
After establishing a stable baseline response to the agonist, co-apply the agonist with varying concentrations of galanthamine (e.g., 0.1 nM to 100 µM).
-
To assess for direct agonist effects, apply galanthamine alone.
-
-
Data Analysis:
-
Measure the peak amplitude of the inward current in response to the agonist alone and in the presence of galanthamine.
-
Calculate the percentage potentiation of the agonist-evoked current by galanthamine.
-
Construct concentration-response curves for the agonist in the absence and presence of a fixed concentration of galanthamine to determine any change in EC50.
-
Radioligand Binding Assays
These assays are used to determine if galanthamine binds to the agonist binding site or an allosteric site.
Objective: To assess whether galanthamine competes with known nicotinic agonists or antagonists for binding to nAChRs.
Methodology:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cortex for α4β2* nAChRs) or cultured cells expressing the nAChR subtype of interest in a suitable buffer.
-
Centrifuge the homogenate to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer.
-
-
Binding Assay:
-
In a 96-well plate, combine the membrane preparation, a radiolabeled ligand (e.g., [3H]epibatidine for high-affinity α4β2* nAChRs or [125I]α-bungarotoxin for α7 nAChRs) at a concentration near its Kd, and varying concentrations of unlabeled galanthamine.
-
For determination of non-specific binding, add a high concentration of a known nicotinic ligand (e.g., nicotine).
-
Incubate the mixture to allow binding to reach equilibrium (e.g., 60 minutes at 4°C).
-
-
Separation and Counting:
-
Rapidly filter the assay mixture through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot the percentage of specific binding as a function of the galanthamine concentration to determine if galanthamine displaces the radioligand. A lack of displacement suggests binding to an allosteric site.[4]
-
Calcium Imaging
This functional assay measures the downstream consequence of nAChR activation, the influx of calcium.
Objective: To determine the effect of galanthamine on agonist-induced intracellular calcium elevation in cells expressing nAChRs.
Methodology:
-
Cell Preparation and Dye Loading:
-
Plate cells (e.g., SH-SY5Y neuroblastoma cells, which endogenously express nAChRs) on glass coverslips.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) according to the manufacturer's instructions.
-
-
Imaging:
-
Mount the coverslip on an inverted fluorescence microscope equipped with a calcium imaging system.
-
Continuously perfuse the cells with an appropriate buffer.
-
Acquire baseline fluorescence images.
-
-
Stimulation and Data Acquisition:
-
Apply a nicotinic agonist (e.g., nicotine) to the cells and record the change in fluorescence intensity over time.
-
After a washout period, pre-incubate the cells with galanthamine for a few minutes before co-applying the agonist and galanthamine.
-
Record the fluorescence changes.
-
-
Data Analysis:
-
Calculate the change in intracellular calcium concentration or the fluorescence ratio (for ratiometric dyes like Fura-2).
-
Compare the peak amplitude of the calcium response to the agonist in the absence and presence of galanthamine.[4]
-
Neurotransmitter Release Assays
This assay measures a key physiological outcome of nAChR modulation in neurons.
Objective: To investigate the effect of galanthamine on agonist-induced neurotransmitter release from synaptosomes or cultured neurons.
Methodology:
-
Preparation of Synaptosomes or Cultured Neurons:
-
Isolate synaptosomes from a specific brain region (e.g., hippocampus) or use primary neuronal cultures.
-
Load the preparation with a radiolabeled neurotransmitter (e.g., [3H]norepinephrine or [3H]dopamine).
-
-
Release Experiment:
-
Superfuse the loaded preparation with a physiological buffer.
-
Collect baseline fractions to measure spontaneous release.
-
Stimulate release by applying a nicotinic agonist (e.g., nicotine).
-
In a separate experiment, pre-incubate with galanthamine before and during agonist stimulation.
-
Collect fractions throughout the experiment.
-
-
Measurement and Analysis:
-
Measure the radioactivity in each collected fraction using a scintillation counter.
-
Calculate the amount of neurotransmitter released as a percentage of the total radioactivity in the preparation.
-
Compare the agonist-evoked release in the absence and presence of galanthamine.[4]
-
Visualization of Mechanisms and Pathways
The following diagrams, generated using the DOT language, illustrate the proposed mechanism of galanthamine's allosteric potentiation and the downstream signaling pathways.
Mechanism of Allosteric Potentiation
Caption: Mechanism of galanthamine's allosteric potentiation of nAChRs.
Experimental Workflow for Whole-Cell Patch-Clamp
Caption: Workflow for a whole-cell patch-clamp experiment.
Downstream Signaling Pathways of nAChR Activation
Caption: Key downstream signaling pathways activated by nAChRs.
Conclusion
This compound possesses a dual mechanism of action, functioning as both an acetylcholinesterase inhibitor and a positive allosteric modulator of nicotinic acetylcholine receptors. Its ability to potentiate nAChR function, particularly at subtypes like α7, α4β2, α3β4, and α6β4, leads to enhanced calcium signaling, neurotransmitter release, and activation of pro-survival signaling cascades such as the PI3K/Akt and MAPK pathways. However, the characterization of galanthamine as a consistent positive allosteric modulator is complex, with evidence suggesting concentration and subtype-dependent effects, including potential channel block at higher concentrations. The experimental protocols and data presented in this guide provide a framework for researchers to further investigate the nuanced pharmacology of galanthamine and its potential for the development of novel therapeutics targeting nAChR-related neurological disorders. A thorough understanding of its allosteric modulatory properties is essential for optimizing its clinical use and for the design of next-generation nAChR modulators with improved efficacy and specificity.
References
- 1. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evidence for positive allosteric modulation of cognitive-enhancing effects of nicotine by low-dose galantamine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Beyond In Vitro Data: A Review of In Vivo Evidence Regarding the Allosteric Potentiating Effect of Galantamine on Nicotinic Acetylcholine Receptors in Alzheimer's Neuropathology | Semantic Scholar [semanticscholar.org]
- 4. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cellular responses to nicotinic receptor activation are decreased after prolonged exposure to galantamine in human neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Allosterism of Nicotinic Acetylcholine Receptors: Therapeutic Potential for Neuroinflammation Underlying Brain Trauma and Degenerative Disorders | MDPI [mdpi.com]
- 7. Novel Approach for the Search for Chemical Scaffolds with Activity at Both Acetylcholinesterase and the α7 Nicotinic Acetylcholine Receptor: A Perspective on Scaffolds with Dual Activity for the Treatment of Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Neuroprotective Signaling Pathways of (+)-Galanthamine HBr
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-Galanthamine hydrobromide, a well-established therapeutic agent for Alzheimer's disease, exerts its clinical effects through a dual mechanism of action: competitive inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). Beyond its symptomatic efficacy, a growing body of preclinical evidence elucidates its neuroprotective properties, suggesting a potential role in modifying disease progression. This technical guide provides a comprehensive overview of the core signaling pathways implicated in the neuroprotective effects of (+)-Galanthamine HBr. It details the molecular cascades, summarizes key quantitative data from in vitro and in vivo studies, and provides detailed protocols for the essential experimental assays used to investigate these neuroprotective mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience and drug development.
Core Mechanisms of this compound
This compound's neuroprotective effects are multifaceted, stemming from its unique ability to modulate the cholinergic system and influence downstream signaling cascades.
-
Acetylcholinesterase (AChE) Inhibition: By reversibly inhibiting AChE, galanthamine increases the synaptic availability of acetylcholine (ACh), thereby enhancing cholinergic neurotransmission. This action is crucial for cognitive function and has been shown to contribute to neuroprotection by activating pro-survival pathways.[1]
-
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): Galanthamine acts as a positive allosteric modulator, particularly of the α7 and α4β2 nAChR subtypes.[2] This sensitization of nAChRs to acetylcholine triggers intracellular signaling pathways that are pivotal in promoting neuronal survival and mitigating neurotoxicity.[1][3][4] It is important to note that there is some controversy in the literature regarding the positive allosteric modulation of certain nAChR subtypes by galanthamine.[4]
Key Neuroprotective Signaling Pathways
The neuroprotective actions of this compound are mediated through a network of interconnected signaling pathways that collectively combat neurodegenerative processes such as oxidative stress, apoptosis, and neuroinflammation.
Cholinergic and Nicotinic Receptor-Mediated Pathways
The primary interaction of galanthamine with the cholinergic system initiates a cascade of neuroprotective events. Enhanced ACh levels and allosteric modulation of nAChRs, particularly the α7 subtype, lead to the activation of downstream pro-survival pathways. This includes the modulation of calcium signaling and the activation of kinases that are crucial for neuronal resilience.[3][4]
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation. Activation of α7 nAChRs by galanthamine has been shown to stimulate this pathway.[5][6] Phosphorylated Akt (p-Akt) subsequently phosphorylates and inactivates pro-apoptotic proteins such as Bad and GSK-3β, while promoting the expression of anti-apoptotic proteins.
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway is another critical cascade involved in cell survival and synaptic plasticity. While some studies suggest galanthamine can activate the MAPK/JNK pathway, its effect on the MAPK/ERK pathway is less consistently reported, with some evidence indicating no significant effect.[5][6]
Anti-Apoptotic and Anti-Oxidant Pathways
This compound has demonstrated the ability to protect neurons from apoptosis induced by various neurotoxic stimuli, including amyloid-beta (Aβ) peptides and oxidative stress.[5][7][8][9][10] This is achieved through several mechanisms:
-
Upregulation of Bcl-2: Galanthamine has been shown to increase the expression of the anti-apoptotic protein Bcl-2.[4][11]
-
Inhibition of Caspase Activity: It can reduce the activity of executioner caspases, such as caspase-3.
-
Reduction of Oxidative Stress: Galanthamine mitigates oxidative damage by reducing the production of reactive oxygen species (ROS) and preventing the depletion of endogenous antioxidants like glutathione (GSH).[7][9]
Quantitative Data Summary
The following tables summarize the quantitative data on the neuroprotective effects of this compound from various preclinical studies.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Parameter | Value | Species/Tissue | Reference |
| IC₅₀ | 0.35 µM | Not specified | [7] |
| IC₅₀ | 410 nM | Not specified | [3][5][8] |
| IC₅₀ | 0.85 µM | Not specified | [12] |
| IC₅₀ | 14 nM | Human frontal cortex | [7] |
| IC₅₀ | 15 nM | Human hippocampus | [7] |
Table 2: In Vitro Neuroprotection
| Experimental Model | Neurotoxic Agent | Galanthamine Concentration | Effect | Reference |
| Rat cortical neurons | Amyloid-beta (Aβ) | Concentration-dependent | Prevention of neurodegeneration | [9] |
| SH-SY5Y cells | Amyloid-beta (Aβ) | 300 nM | Maximum protection against cell death | [13] |
| SH-SY5Y cells | Amyloid-beta (Aβ) | Concentration-dependent | Reduced cytotoxicity and apoptosis | |
| Rat hippocampal slices | Oxygen-Glucose Deprivation (OGD) | 5 µM | ~50% reduction in LDH release | [14][15] |
| Rat hippocampal slices | Oxygen-Glucose Deprivation (OGD) | 15 µM | Reduced cell death to near-control levels | [16] |
| SK-N-SH cells | Hydrogen Peroxide (H₂O₂) | Not specified | Up to 50% reduction in ROS | [17] |
| Rat cortical neurons | NMDA | 5 µM | Complete reversal of toxicity | |
| Rat cortical neurons | NMDA | IC₅₀ = 1.44-1.48 µM | Neuroprotection |
Table 3: Modulation of Signaling Molecules
| Target Molecule | Experimental Model | Galanthamine Treatment | Observed Effect | Reference |
| Bcl-2 | SH-SY5Y cells | 300 nM for 48h | Tripled expression | [13] |
| Phospho-Akt (p-Akt) | SH-SY5Y cells | 0.03-1 µM for 4h | Dose-dependent inhibition | [6] |
| α7 nAChR | SH-SY5Y cells | 0.1-1 µM for 24h | Dose-dependent enhancement of expression | [6] |
| Bax and Caspase-3 | Rat model of doxorubicin toxicity | Not specified | Suppressed increased levels | [18] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's neuroprotective effects.
General Experimental Workflow
A typical workflow for assessing the neuroprotective properties of this compound involves several key stages, from initial cell culture to the final data analysis.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro potency of this compound to inhibit AChE activity.
Principle: This colorimetric assay measures the activity of AChE based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (5-thio-2-nitrobenzoate), which is quantified spectrophotometrically at 412 nm.
Materials:
-
0.1 M Phosphate Buffer (pH 8.0)
-
AChE solution (e.g., from electric eel)
-
Acetylthiocholine iodide (ATCI) solution
-
DTNB solution
-
This compound solutions of varying concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Plate Setup: In a 96-well plate, add 140 µL of phosphate buffer, 20 µL of DTNB solution, and 10 µL of the test compound solution (or vehicle for control) to each well.
-
Enzyme Addition: Add 20 µL of the AChE solution to each well.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes.
-
Reaction Initiation: Add 10 µL of the ATCI solution to each well to start the reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for 5-10 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (change in absorbance per minute). The percentage of inhibition is calculated as: (1 - (Rate of sample / Rate of control)) * 100. The IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cell Viability Assay (MTT Assay)
Objective: To assess the protective effect of this compound against neurotoxin-induced cell death.
Principle: This colorimetric assay measures the metabolic activity of viable cells. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at approximately 570 nm.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium and supplements
-
Neurotoxic agent (e.g., aggregated Aβ peptide)
-
This compound
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well cell culture plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound for a specified duration (e.g., 2 hours). Then, add the neurotoxic agent and incubate for the desired period (e.g., 24-48 hours). Include appropriate controls (untreated cells, cells treated with neurotoxin alone).
-
MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Express cell viability as a percentage of the control (untreated) cells.
Western Blotting for Phosphorylated Proteins (p-Akt, p-ERK)
Objective: To determine the effect of this compound on the activation of key signaling proteins.
Principle: Western blotting is a technique used to detect specific proteins in a sample. Proteins are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies. For signaling pathway analysis, antibodies that specifically recognize the phosphorylated (activated) forms of proteins are used.
Materials:
-
Treated cell lysates
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membrane
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-total-Akt, anti-p-ERK, anti-total-ERK)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Lyse the treated cells and determine the protein concentration of each sample.
-
SDS-PAGE: Denature the protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and then add the chemiluminescent substrate. Capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped of the antibodies and re-probed with an antibody for the total protein (e.g., anti-total-Akt) to normalize the data.
-
Data Analysis: Quantify the band intensities using densitometry software. Express the level of phosphorylated protein as a ratio to the total protein.
Conclusion
This compound exhibits significant neuroprotective properties that extend beyond its primary function as a symptomatic treatment for Alzheimer's disease. Its dual mechanism of action, involving both acetylcholinesterase inhibition and allosteric modulation of nicotinic acetylcholine receptors, triggers a cascade of intracellular signaling events. These events converge on the activation of pro-survival pathways such as PI3K/Akt, the upregulation of anti-apoptotic proteins like Bcl-2, and the attenuation of oxidative stress. The data and protocols presented in this technical guide provide a robust framework for the continued investigation of this compound's neuroprotective potential and the development of novel therapeutic strategies for neurodegenerative diseases. Further research is warranted to fully elucidate the intricate interplay of these signaling networks and to translate these preclinical findings into clinical benefits.
References
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. benchchem.com [benchchem.com]
- 3. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. researchhub.com [researchhub.com]
- 8. assaygenie.com [assaygenie.com]
- 9. assay-protocol.com [assay-protocol.com]
- 10. LDH cytotoxicity assay [protocols.io]
- 11. Detection of apoptosis by TUNEL assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. broadpharm.com [broadpharm.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. opentrons.com [opentrons.com]
- 15. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cellbiologics.com [cellbiologics.com]
- 17. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]
- 18. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
The Dual-Edged Sword: A Technical Guide to the Structure-Activity Relationship of (+)-Galanthamine HBr
For Researchers, Scientists, and Drug Development Professionals
(+)-Galanthamine, a tertiary alkaloid originally isolated from the bulbs of the snowdrop Galanthus woronowii, has carved a significant niche in the therapeutic landscape of Alzheimer's disease.[1][2] Its clinical efficacy is rooted in a fascinating dual mechanism of action: the inhibition of acetylcholinesterase (AChE) and the allosteric potentiation of nicotinic acetylcholine receptors (nAChRs).[1][3] This guide provides an in-depth exploration of the structure-activity relationships (SAR) of (+)-Galanthamine hydrobromide, offering a comprehensive resource for researchers engaged in the design and development of novel therapeutics for neurodegenerative disorders.
Core Structure and Pharmacological Activity
(+)-Galanthamine possesses a unique tetracyclic ring system, which is the foundation of its biological activity. Modifications to this core structure have been extensively explored to enhance its therapeutic profile, improve selectivity, and reduce side effects. The primary pharmacological activities of galanthamine and its analogs are the inhibition of acetylcholinesterase, with IC50 values typically in the nanomolar range, and the allosteric potentiation of nAChRs.[4][5] Galanthamine exhibits significant selectivity for AChE over butyrylcholinesterase (BChE).
Structure-Activity Relationship Summary
The following diagram illustrates the key structural components of the galanthamine molecule and their general influence on its biological activity.
References
- 1. Review of the acetylcholinesterase inhibitor galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (+)-Galanthamine HBr | Benchchem [benchchem.com]
- 3. Galantamine Hydrobromide | Cholinesterase Inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 4. abmole.com [abmole.com]
- 5. selleckchem.com [selleckchem.com]
(+)-Galanthamine HBr: A Technical Guide on its History, Discovery, and Analysis from Amaryllidaceae
Executive Summary: (+)-Galanthamine is a tertiary isoquinoline alkaloid, first isolated from the Amaryllidaceae family, that has become a cornerstone in the symptomatic treatment of mild to moderate Alzheimer's disease. Its journey from a compound identified in Caucasian snowdrops to a globally approved pharmaceutical is a compelling example of natural product drug discovery. This technical guide provides an in-depth overview of the history, discovery, and chemical biology of (+)-Galanthamine. It details the compound's dual mechanism of action, presents quantitative data on its bioactivity and isolation, and provides key experimental protocols for its extraction and characterization, tailored for researchers, scientists, and drug development professionals.
History and Discovery from Amaryllidaceae
The story of Galanthamine begins with observations of traditional medicine. In the early 1950s, there were unconfirmed reports of villagers in the Caucasus Mountains of Southern Russia using the bulbs and leaves of the snowdrop flower to alleviate nerve pain and treat children for what was believed to be poliomyelitis.[1][2][3][4] This local knowledge caught the attention of Soviet scientists, who began a formal investigation.
In 1952, Russian scientists Proskurnina and Yakovleva first isolated and determined the chemical structure of galanthamine from the Caucasian snowdrop, Galanthus woronowii.[5][6][7] A year prior, in 1951, Mashkovsky and Kruglikova-Lvova had already demonstrated its acetylcholinesterase (AChE)-inhibiting properties.[3][6][8] Following its initial characterization, Galanthamine saw use in Eastern European countries, particularly Bulgaria, for treating conditions like myopathies, neuropathic pain, and poliomyelitis, and as a reversal agent for neuromuscular blockade in anesthesiology.[5][9][10][11]
Despite its early clinical use in the Eastern Bloc, Galanthamine remained relatively obscure to the Western world. Its repurposing for Alzheimer's disease was driven by the "cholinergic hypothesis," which posits that cognitive decline in the disease is linked to a deficit in the neurotransmitter acetylcholine.[10] Systematic development as a treatment for Alzheimer's began in the early 1990s.[10] After extensive clinical trials, synthetic galantamine was first registered for this indication in Sweden in 2000, followed by approval in the European Union, the United States (2001), and many other countries.[10][11][12] It is now marketed under trade names such as Razadyne® and Reminyl®.[12]
While initially isolated from Galanthus species, the alkaloid is found in several other genera of the Amaryllidaceae family, including Summer snowflake (Leucojum aestivum) and various daffodil (Narcissus) species, which are now the primary commercial plant sources.[1][5][13]
Mechanism of Action
Galanthamine enhances cholinergic neurotransmission through a unique dual mechanism of action.[14][15][16]
-
Reversible, Competitive Acetylcholinesterase (AChE) Inhibition: Galanthamine is a selective and reversible inhibitor of acetylcholinesterase, the enzyme responsible for breaking down the neurotransmitter acetylcholine (ACh) in the synaptic cleft.[16][17] By inhibiting AChE, it increases the concentration and prolongs the availability of ACh, thereby enhancing cholinergic signaling.[14][18] It shows significantly weaker activity on butyrylcholinesterase (BuChE).[19]
-
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): Galanthamine binds to an allosteric site on neuronal nAChRs, distinct from the acetylcholine binding site.[14][16] This binding induces a conformational change in the receptor, increasing its sensitivity and response to acetylcholine.[14][20] This positive allosteric modulation (PAM) enhances the effects of synaptically released ACh.[21] This allosteric potentiation occurs at concentrations between 0.1-1 µM, while at higher concentrations (>10 µM), galanthamine can act as an nAChR inhibitor.[22] The potentiation of presynaptic nAChRs is thought to further increase the release of acetylcholine and other neurotransmitters like glutamate, contributing to its therapeutic effects.[15][18]
This dual action distinguishes Galanthamine from other AChE inhibitors like donepezil and rivastigmine, which do not possess the allosteric potentiating ligand (APL) action.[17][22]
Quantitative Bioactivity and Pharmacokinetics
The efficacy of Galanthamine is supported by extensive quantitative data from in vitro and in vivo studies.
Acetylcholinesterase Inhibition
Galanthamine is a potent inhibitor of AChE, with IC50 values in the low microgram per milliliter or nanomolar range. Its selectivity for AChE over BuChE is a key characteristic.
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibitory Activity of Galanthamine
| Parameter | Value | Enzyme Source | Reference |
|---|---|---|---|
| IC₅₀ (AChE) | 0.31 µg/mL | Not specified | [11] |
| IC₅₀ (AChE) | 1.02 µg/mL (3.54 µmol/mL) | Not specified | [23] |
| IC₅₀ (AChE) | 4960 ± 450 nM | Normal Human Brain Cortex | [6] |
| IC₅₀ (BuChE) | 9.9 µg/mL | Not specified | [11] |
| Ki (AChE) | 7.1 µg/g | Rat Brain | [24] |
| Ki (AChE) | 8.3 µg/g | Mouse Brain | [24] |
| Ki (AChE) | 19.1 µg/g | Rabbit Brain |[24] |
IC₅₀: Half maximal inhibitory concentration. Ki: Inhibition constant.
Pharmacokinetics in Humans
Galanthamine exhibits favorable pharmacokinetic properties for clinical use, including high oral bioavailability and predictable, linear kinetics.
Table 2: Human Pharmacokinetic Parameters of Galanthamine
| Parameter | Value | Description | Reference(s) |
|---|---|---|---|
| Bioavailability (F) | ~90% | Fraction of oral dose reaching systemic circulation | [25][26] |
| Time to Peak (Tₘₐₓ) | ~1 hour | Time to reach maximum plasma concentration | [26] |
| Max Concentration (Cₘₐₓ) | 41.95 ± 10.05 ng/mL | Maximum plasma concentration (8 mg PR capsule, fed) | [27] |
| AUC₀₋₄₈ₕ | 599.45 ± 159.54 ng·h/mL | Area under the curve (8 mg PR capsule, fed) | [27] |
| Volume of Distribution (Vd) | 175 L | Apparent volume into which the drug distributes | [26] |
| Plasma Protein Binding | 18% | Percentage of drug bound to plasma proteins | [26] |
| Elimination Half-life (T₁/₂) | ~7 hours | Time for plasma concentration to reduce by half | [28] |
| Metabolism | Hepatic (CYP2D6, CYP3A4) | Primary enzymes responsible for metabolism | [25][26] |
| Excretion | Renal | Primary route of elimination from the body |[19] |
Values are approximate and can vary based on formulation (immediate vs. prolonged-release) and patient factors. PR: Prolonged-Release.
Isolation from Amaryllidaceae
While total synthesis of Galanthamine is possible, it is complex and often not economically viable for large-scale production due to its tetracyclic structure with three stereocenters.[29] Therefore, the primary commercial source remains extraction from plants of the Amaryllidaceae family.[1][13] Key plant sources include Leucojum aestivum (summer snowflake) and various Narcissus cultivars.[1][13] The galanthamine content can vary significantly depending on the species, cultivar, plant part (bulbs are typically highest), and growing conditions.[12][16]
Table 3: Galanthamine Content in Select Amaryllidaceae Species
| Plant Species/Cultivar | Plant Part | Galanthamine Content (µg/g dry weight) | Reference |
|---|---|---|---|
| Narcissus cv. Carlton | Bulbs | 452 ± 73 | [16][29] |
| Narcissus cv. Fortune | Bulbs | 285 ± 47 | [16][29] |
| Narcissus cv. Ice Follies | Bulbs | 69 ± 17 | [16][29] |
| Narcissus pseudonarcissus | Bulbs | ~3500 (3.5 mg/g) | [30] |
| Leucojum aestivum (in vitro) | Shoots | 55.6 (endo-cellular) | [31] |
| Paenibacillus lautus (endophyte) | Bacteria | 37.51 |[10] |
Experimental Protocols
The following protocols provide methodologies for the extraction, purification, and bioactivity assessment of Galanthamine.
Protocol 1: Extraction and Purification of Galanthamine from Narcissus Bulbs
This protocol uses a conventional solvent extraction followed by an acid-base liquid-liquid extraction (LLE) for purification.[32]
Materials:
-
Dried, pulverized Narcissus bulb powder
-
Methanol (MeOH)
-
3% Sulfuric acid (H₂SO₄)
-
25% Ammonium hydroxide (NH₄OH)
-
Dichloromethane (DCM) or Chloroform/Ethanol mixture
-
Shaking incubator, filtration apparatus, pH meter, rotary evaporator
Procedure:
-
Methanol Maceration:
-
Weigh 300 mg of pulverized Narcissus bulb powder.[32]
-
Add 5 mL of methanol and incubate for 16 hours at 37°C with shaking (200 rpm).[32]
-
Filter the mixture to collect the methanol extract.
-
Re-extract the remaining plant residue with an additional 5 mL of methanol, shaking for 30 minutes.[32]
-
Filter and combine the two methanol extracts. This is the crude extract.
-
-
Acid-Base LLE Purification:
-
Evaporate the methanol from the crude extract under reduced pressure.
-
Dissolve the resulting residue in 1 mL of 3% H₂SO₄ to acidify the solution to ~pH 2.0.[32] Galanthamine will be protonated and soluble in the aqueous phase.
-
Defatting: Wash the acidic solution with an equal volume of DCM to remove non-polar impurities (lipids, etc.). Discard the organic (DCM) phase.
-
Basification: Carefully adjust the pH of the aqueous phase to 9-10 using 25% NH₄OH.[30][32] This deprotonates the galanthamine, making it soluble in organic solvents.
-
Extraction: Perform a liquid-liquid extraction by adding an equal volume of DCM to the basic aqueous solution. Shake vigorously in a separatory funnel and allow the layers to separate. Collect the lower organic (DCM) phase. Repeat this extraction step 2-3 times.
-
Concentration: Combine all organic extracts and evaporate the solvent under reduced pressure to yield a purified, galanthamine-rich extract.[32]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. pp.bme.hu [pp.bme.hu]
- 3. scribd.com [scribd.com]
- 4. WO2019222817A1 - Method for preparation of purified galantamine hydrobromide - Google Patents [patents.google.com]
- 5. CN1611502A - Method for separating galanthamine from plant extract - Google Patents [patents.google.com]
- 6. d-nb.info [d-nb.info]
- 7. Effect of galantamine on the human alpha7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. japsonline.com [japsonline.com]
- 10. Endophytic bacteria from in vitro culture of Leucojum aestivum L. a new source of galanthamine and elicitor of alkaloid biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. plantarchives.org [plantarchives.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Galantamine Quantity and Alkaloid Profile in the Bulbs of Narcissus tazetta and daffodil cultivars (Amaryllidaceae) Grown in Israel - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Galantamine Population Pharmacokinetics in Patients with Alzheimer's Disease: Modeling and Simulations | Semantic Scholar [semanticscholar.org]
- 20. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. scielo.br [scielo.br]
- 24. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. pdf.hres.ca [pdf.hres.ca]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
- 32. benchchem.com [benchchem.com]
Enantiomeric Specificity of (+)-Galanthamine HBr in Biological Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Galanthamine, a tertiary alkaloid used for the symptomatic treatment of Alzheimer's disease, exhibits a dual mechanism of action: inhibition of acetylcholinesterase (AChE) and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). The clinically approved and biologically active form is the (-)-enantiomer of galanthamine. This technical guide provides an in-depth analysis of the enantiomeric specificity of galanthamine, focusing on the well-characterized pharmacology of (-)-galanthamine due to a significant lack of available data on the (+)-enantiomer in scientific literature. The guide summarizes quantitative data on the biological activity of (-)-galanthamine, details the experimental protocols for its characterization, and provides visualizations of key pathways and workflows.
Introduction
Galanthamine is a reversible, competitive inhibitor of AChE, the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, galanthamine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3] This mechanism is a cornerstone of symptomatic treatment for Alzheimer's disease, which is characterized by a cholinergic deficit.
Furthermore, (-)-galanthamine acts as a positive allosteric modulator at specific subtypes of nAChRs.[4][5] This means it binds to a site on the receptor distinct from the acetylcholine binding site, inducing a conformational change that increases the receptor's sensitivity to acetylcholine.[6] This allosteric potentiation enhances the physiological effects of acetylcholine at these receptors, contributing to the overall therapeutic effect.
The natural and therapeutically utilized form of galanthamine is the levorotatory enantiomer, (-)-galanthamine.[2][7] While the synthesis of both enantiomers has been achieved, pharmacological data for the dextrorotatory (+)-enantiomer is largely absent from published research, precluding a direct comparative analysis of enantiomeric specificity. However, the significantly lower activity of related diastereomers, such as epigalanthamine, which is reported to be 130 times less potent in inhibiting AChE than galanthamine, strongly suggests a high degree of stereoselectivity in its biological interactions.
Quantitative Data on the Biological Activity of Galanthamine Enantiomers
The following tables summarize the available quantitative data for the biological activity of galanthamine. It is important to note the absence of reported data for the (+)-enantiomer.
Table 1: Acetylcholinesterase (AChE) Inhibition
| Enantiomer | Target Enzyme | IC50 Value | Source Organism/Enzyme | Reference(s) |
| (-)-Galanthamine | Acetylcholinesterase (AChE) | 410 nM | Human Erythrocytes | [8] |
| Acetylcholinesterase (AChE) | Varies with conditions | Human Brain | [1] | |
| (+)-Galanthamine | Acetylcholinesterase (AChE) | Not Reported | - | - |
Table 2: Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs)
| Enantiomer | nAChR Subtype | Effect | Concentration Range | Reference(s) |
| (-)-Galanthamine | α4β2, α3β4, α6β4, α7/5-HT3 chimera | Potentiation of agonist response | 0.1 - 1 µM | [8] |
| α7 | Potentiation of ACh-induced currents | Low concentrations | [1] | |
| (+)-Galanthamine | Various | Not Reported | - | - |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the biological activity of galanthamine.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The Ellman's assay is a widely used colorimetric method to measure AChE activity and determine the inhibitory potency of compounds like galanthamine.
Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine from the hydrolysis of the substrate acetylthiocholine. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm. The rate of color formation is directly proportional to the AChE activity.
Materials:
-
Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human erythrocytes)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
Galanthamine HBr (test inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of ATCI, DTNB, and galanthamine in the appropriate buffer or solvent. The final concentration of the solvent should be kept low (typically <1%) to avoid interference with the enzyme activity.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
DTNB solution
-
AChE solution
-
Varying concentrations of galanthamine solution (or vehicle for control wells).
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add the substrate solution (ATCI) to each well to start the enzymatic reaction.
-
Measurement: Immediately place the microplate in a plate reader and measure the absorbance at 412 nm at regular intervals (e.g., every minute for 10-15 minutes).
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of galanthamine.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the galanthamine concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Workflow for the Acetylcholinesterase Inhibition Assay (Ellman's Method).
Allosteric Potentiation of nAChRs Assay (Patch-Clamp Electrophysiology)
Patch-clamp electrophysiology is the gold-standard technique for studying the effects of compounds on ion channels, including the allosteric modulation of nAChRs by galanthamine.
Principle: This technique allows for the recording of ionic currents flowing through nAChRs in response to the application of an agonist (e.g., acetylcholine or nicotine). The effect of an allosteric modulator like galanthamine is assessed by co-applying it with the agonist and observing changes in the current amplitude, kinetics, or agonist potency (EC50).
Materials:
-
Cells expressing the nAChR subtype of interest (e.g., Xenopus oocytes injected with nAChR cRNA, or mammalian cell lines like HEK293 stably expressing the receptor).
-
Patch-clamp rig (microscope, micromanipulators, amplifier, digitizer).
-
Glass micropipettes.
-
Extracellular (bath) solution containing the agonist.
-
Intracellular (pipette) solution.
-
Galanthamine HBr.
-
Perfusion system for rapid solution exchange.
Procedure (Whole-Cell Configuration):
-
Cell Preparation: Culture and prepare the cells expressing the target nAChRs.
-
Pipette Preparation: Pull glass micropipettes to a fine tip (resistance of 2-5 MΩ) and fill with the intracellular solution.
-
Seal Formation: Under microscopic guidance, bring the micropipette into contact with the cell membrane and apply gentle suction to form a high-resistance "gigaohm" seal.
-
Whole-Cell Access: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing electrical and diffusive access to the cell's interior.
-
Voltage Clamp: Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Agonist Application: Apply the nAChR agonist (e.g., acetylcholine) at a submaximal concentration (e.g., EC20) via the perfusion system and record the resulting inward current.
-
Co-application of Galanthamine: Co-apply the agonist with various concentrations of galanthamine and record the changes in the current response. An increase in the current amplitude in the presence of galanthamine indicates positive allosteric modulation.
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents in the absence and presence of galanthamine.
-
Construct concentration-response curves for the agonist in the presence and absence of a fixed concentration of galanthamine to determine if there is a leftward shift in the EC50 value, indicative of potentiation.
-
Workflow for Patch-Clamp Electrophysiology to Assess nAChR Modulation.
Signaling Pathways and Logical Relationships
The dual mechanism of action of (-)-galanthamine can be visualized as two distinct but complementary pathways that ultimately lead to the enhancement of cholinergic neurotransmission.
Dual mechanism of action of (-)-Galanthamine.
Conclusion
The pharmacological activity of galanthamine is highly stereospecific, with the (-)-enantiomer being the active form for both acetylcholinesterase inhibition and allosteric potentiation of nicotinic acetylcholine receptors. This dual mechanism of action provides a multifaceted approach to enhancing cholinergic neurotransmission, which is beneficial in the symptomatic treatment of Alzheimer's disease. While the synthesis of (+)-galanthamine has been reported, a comprehensive pharmacological characterization of this enantiomer is conspicuously absent in the available scientific literature. This knowledge gap highlights an area for future research to fully elucidate the structure-activity relationship and the precise molecular interactions that govern the enantiomeric specificity of galanthamine in biological systems. The experimental protocols detailed in this guide provide a framework for such future investigations.
References
- 1. Review of the acetylcholinesterase inhibitor galanthamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Galantamine - Wikipedia [en.wikipedia.org]
- 4. Galantamine, an Acetylcholinesterase Inhibitor and Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors, Attenuates Nicotine Taking and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pnas.org [pnas.org]
- 7. Galantamine is not a positive allosteric modulator of human α4β2 or α7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating Preclinical Development: An In-depth Technical Guide to (+)-Galanthamine HBr Pharmacokinetics and Metabolism
For researchers, scientists, and drug development professionals, a thorough understanding of a drug candidate's pharmacokinetic and metabolic profile in preclinical models is paramount for successful translation to clinical trials. This technical guide provides a comprehensive overview of the pharmacokinetics and metabolism of (+)-Galanthamine HBr, an acetylcholinesterase inhibitor used for the treatment of Alzheimer's disease, across key preclinical species.
This document summarizes critical data from various studies, presenting quantitative pharmacokinetic parameters in structured tables for straightforward comparison. Detailed experimental methodologies are provided for key cited experiments, and metabolic pathways and experimental workflows are visualized through clear diagrams.
Pharmacokinetic Profile of this compound Across Preclinical Species
This compound generally exhibits rapid absorption and dose-proportional pharmacokinetics in preclinical models. The absolute oral bioavailability is high in rats and dogs. Elimination half-life varies across species, being shorter in mice and rabbits compared to rats and dogs.[1]
Comparative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound in mice, rats, dogs, and cynomolgus monkeys. These values have been compiled from various studies and represent a synthesis of the available preclinical data.
| Parameter | Mouse | Rat | Dog | Cynomolgus Monkey |
| Dose (Oral) | 40 mg/kg/day (repeated)[1] | 0.5 mg/kg[2], 2.5 mg/kg, 10 mg/kg[3] | up to 8 mg/kg/day[1] | 0.5, 1.5, 3.0 mg/kg[4] |
| Dose (Intravenous) | 4, 6, 8 mg/kg[5] | 1.25, 2.5 mg/kg[3] | up to 8 mg/kg/day[1] | - |
| Tmax (h) | ~2[1] | ~2[1] | ~2[1] | 1-3[4] |
| Elimination Half-life (t½) | Shorter than rat/dog[1] | 40-50 min, 3.5 h (male), 5.1 h (female)[3] | Larger than mouse/rabbit[1] | Not significantly dose-dependent[6] |
| Absolute Oral Bioavailability (%) | Lower via food than gavage[1] | 65%[7], 77%[1] | 78%[1] | - |
| Volume of Distribution (Vd) | 2.17 L/kg[5] | >2 L/kg[7], ~5 L/kg[3] | - | - |
| Plasma Clearance (Cl) | - | ~2 L/h x kg[7], 1.9 L/kg/h (male), 0.9 L/kg/h (female)[3] | - | - |
| Protein Binding (%) | - | - | - | 18% (similar to human)[8][9] |
Note: The presented data is a compilation from multiple sources and dosing regimens. Direct cross-study comparisons should be made with caution.
Metabolism of this compound
The metabolism of galanthamine is extensive and involves several key pathways, primarily occurring in the liver.[10] The major metabolic routes are consistent across preclinical species and humans, making these models relevant for predicting human metabolism.
Major metabolic pathways for galanthamine include:
-
O-demethylation: This process is predominantly mediated by the cytochrome P450 enzyme CYP2D6.[11]
-
N-demethylation: Another significant pathway in galanthamine metabolism.[11]
-
Glucuronidation: Conjugation with glucuronic acid is a major route of elimination.[11]
-
N-oxidation: Formation of galanthamine-N-oxide is also observed.[11]
-
Epimerization: Conversion to its diastereomer, epigalanthamine, occurs to a minor extent.[11][5]
The enzymes CYP2D6 and CYP3A4 are the primary cytochrome P450 isoenzymes involved in the metabolism of galanthamine.[8][9] The exposure to the active metabolite, norgalantamine, is generally low in most animal species, with the exception of dogs, where it can reach approximately 75% of the parent drug exposure at steady state.[1] All metabolic pathways observed in humans have been identified in at least one of the preclinical animal species studied.[11]
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of pharmacokinetic studies. Below are generalized protocols for in-vivo pharmacokinetic studies and bioanalytical sample analysis based on the reviewed literature.
In-Vivo Pharmacokinetic Study in Rats
-
Housing: Animals are housed in a controlled environment with a standard light-dark cycle and access to food and water ad libitum, except for fasting periods before oral administration.
-
Drug Administration:
-
Blood Sampling:
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA). Plasma is separated by centrifugation and stored at -20°C or lower until analysis.[13]
Bioanalytical Method: LC-MS/MS for Galanthamine Quantification in Plasma
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most common method for the sensitive and selective quantification of galanthamine in biological matrices.[10]
-
Sample Preparation: A simple liquid-liquid extraction is often employed.
-
An internal standard (e.g., a structurally similar compound) is added to the plasma sample.
-
An organic solvent (e.g., trichloromethane) is added to extract galanthamine and the internal standard.[14]
-
The mixture is vortexed and centrifuged to separate the organic and aqueous layers.
-
The organic layer is transferred to a clean tube and evaporated to dryness under a stream of nitrogen.
-
The residue is reconstituted in the mobile phase for injection into the LC-MS/MS system.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).
-
-
Mass Spectrometry:
-
Ionization: Positive ion electrospray ionization (ESI+) is used.
-
Detection: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. The precursor-to-product ion transitions for galanthamine are monitored.
-
Conclusion
The preclinical pharmacokinetic and metabolism studies of this compound in mice, rats, dogs, and monkeys provide a solid foundation for understanding its disposition in biological systems. The consistent metabolic pathways across species, particularly the involvement of CYP2D6 and CYP3A4, highlight the relevance of these models for predicting human outcomes. The provided data and methodologies serve as a valuable resource for researchers and drug development professionals in the design and interpretation of preclinical studies for similar compounds. This comprehensive guide facilitates a deeper understanding of the preclinical profile of this compound, aiding in the continued development of new chemical entities.
References
- 1. Pharmacokinetics of galantamine, a cholinesterase inhibitor, in several animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2024.sci-hub.se [2024.sci-hub.se]
- 4. Oral Pretreatment with Galantamine Effectively Mitigates the Acute Toxicity of a Supralethal Dose of Soman in Cynomolgus Monkeys Posttreated with Conventional Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Galanthamine: pharmacokinetics, tissue distribution and cholinesterase inhibition in brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of galanthamine hydrobromide (Nivalin) following single intravenous and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The metabolism and excretion of galantamine in rats, dogs, and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. beckman.com [beckman.com]
- 13. media.beckman.com [media.beckman.com]
- 14. omicsonline.org [omicsonline.org]
Methodological & Application
Application Notes and Protocols for (+)-Galanthamine Hydrobromide in In Vitro Neuroprotection Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Galanthamine, an alkaloid originally isolated from Galanthus species, is a well-established therapeutic agent for Alzheimer's disease. Its primary mechanism of action involves the reversible, competitive inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, thereby increasing its availability in the synaptic cleft.[1] Beyond its role as an AChE inhibitor, galanthamine also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype, which is implicated in neuroprotection against various insults, including glutamate and β-amyloid (Aβ) toxicity.[1][2] This dual mechanism of action makes (+)-Galanthamine Hydrobromide (HBr), a salt form of galanthamine, a compound of significant interest for in vitro neuroprotection studies.
These application notes provide detailed protocols for assessing the neuroprotective effects of (+)-Galanthamine HBr in various in vitro models of neuronal damage. The included methodologies, data summaries, and pathway diagrams are intended to guide researchers in designing and executing robust experiments to investigate the neuroprotective potential of this and similar compounds.
Data Presentation: Summary of In Vitro Neuroprotective Effects
The following tables summarize key quantitative data from various in vitro studies investigating the neuroprotective effects of this compound.
Table 1: Neuroprotection Against Excitotoxicity and Ischemic-like Conditions
| Experimental Model | Insult | Galanthamine HBr Concentration | Key Findings | Citation(s) |
| Rat Cortical Neurons | NMDA-induced excitotoxicity | 1.44 - 5 µM | Dose-dependently prevented NMDA toxicity. IC50 values of 1.48 µM (MTT assay) and 1.44 µM (LDH assay) were observed.[3] | [3][4] |
| Rat Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) / Reoxygenation | 15 µM | Reduced cell death to near-control levels.[1][5] | [1][5] |
| Rat Hippocampal Slices | Anoxia/Reoxygenation | 15 µM | Significantly reduced cell death.[4] | [4] |
Table 2: Neuroprotection Against Amyloid-β (Aβ) and Oxidative Stress
| Experimental Model | Insult | Galanthamine HBr Concentration | Key Findings | Citation(s) |
| SH-SY5Y Neuroblastoma Cells | Aβ(1-42)-induced cytotoxicity and genotoxicity | Not specified | Significantly reduced Aβ(1-42)-induced cell death and DNA damage.[6] | [6] |
| Primary Rat Cultured Cortical Neurons | Aβ-enhanced glutamate toxicity | Not specified | Protected neurons against toxicity, an effect partially blocked by α7 nAChR antagonists.[7] | [7] |
| Human Lymphocytes | Hydrogen Peroxide (H₂O₂) | Low and medium concentrations | Demonstrated a protective capacity against H₂O₂-induced cell damage.[8] | [8] |
Table 3: Anti-inflammatory Effects
| Experimental Model | Insult | Galanthamine HBr Concentration | Key Findings | Citation(s) |
| BV-2 Microglia and HT-22 Hippocampal Neurons | Lipopolysaccharide (LPS) | 10 µM | Prevented the upregulation of NF-κB p65, indicating anti-inflammatory effects.[4][9] | [4][9] |
Experimental Protocols
Oxygen-Glucose Deprivation (OGD) in Organotypic Hippocampal Slice Cultures
This protocol simulates ischemic conditions in vitro to assess the neuroprotective effects of compounds like this compound.[4][5]
Materials:
-
Organotypic hippocampal slice cultures (prepared from P7-P9 rat pups)
-
Slice culture medium (e.g., 50% MEM with Earle's salts, 25% heat-inactivated horse serum, 25% Hanks' balanced salt solution, 2 mM L-glutamine, 28 mM D-glucose)
-
Artificial cerebrospinal fluid (aCSF), oxygenated (95% O₂ / 5% CO₂)
-
Glucose-free aCSF, deoxygenated (95% N₂ / 5% CO₂)
-
This compound stock solution (in sterile water or DMSO)
-
Propidium Iodide (PI) stock solution
-
Fluorescence microscope
Procedure:
-
Slice Preparation and Culture: Prepare 300-400 µm thick hippocampal slices from postnatal day 7-9 rat pups and culture them on semiporous membrane inserts for 7-10 days.
-
OGD Induction:
-
Wash the slices with oxygenated aCSF.
-
Replace the medium with deoxygenated, glucose-free aCSF.
-
Place the cultures in an anaerobic chamber (95% N₂ / 5% CO₂) at 37°C for 30-60 minutes.
-
-
Treatment:
-
Prepare different concentrations of this compound in oxygenated aCSF containing glucose.
-
After the OGD period, replace the glucose-free aCSF with the treatment solutions.
-
A control group should receive oxygenated aCSF with glucose but without the test compound.
-
-
Reoxygenation: Incubate the slices under normal culture conditions (5% CO₂ at 37°C) for 24 hours.
-
Assessment of Cell Death:
-
Add Propidium Iodide (PI) to the culture medium at a final concentration of 2 µg/mL. PI is a fluorescent dye that enters cells with a compromised membrane, indicating cell death.
-
Incubate for 30 minutes.
-
Capture fluorescent images of the slices.
-
Quantify the PI fluorescence intensity in the CA1 and CA3 regions of the hippocampus using image analysis software.
-
NMDA-Induced Excitotoxicity in Primary Cortical Neurons
This assay evaluates the ability of a compound to protect neurons from excessive stimulation of N-methyl-D-aspartate (NMDA) receptors, a key mechanism in excitotoxicity.[3][4]
Materials:
-
Primary cortical neurons (isolated from E18 rat embryos)
-
Neurobasal medium supplemented with B27 and L-glutamine
-
Poly-D-lysine coated culture plates
-
NMDA stock solution
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Culture: Plate primary cortical neurons on poly-D-lysine coated plates and culture for 7-10 days.
-
Treatment:
-
Pre-incubate the neurons with various concentrations of this compound for a specified time (e.g., 1-2 hours).
-
Add a toxic concentration of NMDA (e.g., 100 µM) to the culture medium.
-
A control group should receive NMDA without the test compound, and a vehicle control group should receive neither.
-
-
Incubation: Incubate the cells for a defined period (e.g., 3-24 hours).
-
Assessment of Cell Viability/Death:
-
MTT Assay:
-
Add MTT solution to the culture medium and incubate for 2-4 hours at 37°C.
-
Remove the medium and add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm. Higher absorbance indicates greater cell viability.
-
-
LDH Assay:
-
Collect the culture supernatant.
-
Perform the LDH assay according to the manufacturer's instructions.
-
Measure the absorbance at the recommended wavelength. Higher LDH release indicates greater cell death.
-
-
Aβ-Induced Neurotoxicity Assay
This protocol assesses the protective effects of drugs against the neurotoxic effects of amyloid-beta peptides, a hallmark of Alzheimer's disease.[6][10][11]
Materials:
-
SH-SY5Y human neuroblastoma cells or primary neuronal cultures
-
Culture medium (e.g., DMEM/F12 with 10% FBS)
-
Aβ(1-42) or Aβ(25-35) peptide
-
Sterile water or DMSO for peptide reconstitution
-
This compound stock solution
-
MTT or LDH assay kits
Procedure:
-
Aβ Preparation:
-
Dissolve the Aβ peptide in sterile water or DMSO to create a stock solution.
-
To induce aggregation, incubate the Aβ solution at 37°C for a period ranging from a few hours to several days. The aggregation state should be confirmed by appropriate methods (e.g., Thioflavin T assay).
-
-
Cell Culture: Seed SH-SY5Y cells or primary neurons in culture plates and allow them to adhere and grow.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 2 hours).
-
Add the aggregated Aβ peptide to the culture medium at a final concentration known to induce toxicity (e.g., 10-25 µM).
-
-
Incubation: Incubate the cells with the drug and Aβ for an extended period (e.g., 24-48 hours).
-
Assessment of Neuronal Viability: Perform the MTT or LDH assay as described in the previous protocol to quantify cell viability or death.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Galanthamine-Mediated Neuroprotection
// Nodes Galanthamine [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; nAChR [label="α7 Nicotinic Acetylcholine\nReceptor (nAChR)", fillcolor="#FBBC05", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; Jak2 [label="Jak2", fillcolor="#34A853", fontcolor="#FFFFFF"]; NFkB [label="NF-κB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; iNOS [label="iNOS", fillcolor="#EA4335", fontcolor="#FFFFFF"]; NOX [label="NADPH Oxidase (NOX)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; ROS [label="Reactive Oxygen Species (ROS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Neuroprotection [label="Neuroprotection\n(Increased Cell Survival)", fillcolor="#F1F3F4", fontcolor="#202124"]; AChE [label="Acetylcholinesterase (AChE)", fillcolor="#FBBC05", fontcolor="#202124"]; ACh [label="Acetylcholine (ACh)", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Galanthamine -> nAChR [label="Allosteric\nModulation"]; Galanthamine -> AChE [label="Inhibition", arrowhead=tee]; AChE -> ACh [label="Degrades", style=dashed, arrowhead=tee]; ACh -> nAChR [label="Activates"]; nAChR -> PI3K [label="Activates"]; nAChR -> Jak2 [label="Activates"]; PI3K -> Akt [label="Activates"]; Akt -> Neuroprotection [label="Promotes"]; Jak2 -> NFkB [label="Inhibits", arrowhead=tee]; Jak2 -> NOX [label="Inhibits", arrowhead=tee]; NFkB -> iNOS [label="Induces"]; NOX -> ROS [label="Produces"]; iNOS -> Neuroprotection [label="Inhibits\n(via NO production)", style=dashed, arrowhead=tee]; ROS -> Neuroprotection [label="Inhibits\n(Oxidative Stress)", style=dashed, arrowhead=tee]; } .dot Caption: Galanthamine's neuroprotective signaling cascade.
Experimental Workflow for In Vitro Neuroprotection Assay
// Nodes start [label="Start: Neuronal Cell Culture\n(Primary or Cell Line)", fillcolor="#F1F3F4", fontcolor="#202124"]; treatment [label="Pre-treatment with\nthis compound\n(Various Concentrations)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; insult [label="Induction of Neuronal Insult\n(e.g., OGD, NMDA, Aβ)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; incubation [label="Incubation\n(Defined Period)", fillcolor="#FBBC05", fontcolor="#202124"]; assessment [label="Assessment of Neuroprotection", fillcolor="#34A853", fontcolor="#FFFFFF"]; viability [label="Cell Viability Assays\n(e.g., MTT)", fillcolor="#F1F3F4", fontcolor="#202124"]; death [label="Cell Death Assays\n(e.g., LDH, Propidium Iodide)", fillcolor="#F1F3F4", fontcolor="#202124"]; analysis [label="Data Analysis and\nComparison to Controls", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> treatment; treatment -> insult; insult -> incubation; incubation -> assessment; assessment -> viability; assessment -> death; viability -> analysis; death -> analysis; } .dot Caption: A typical experimental workflow.
Conclusion
The provided protocols and data offer a comprehensive framework for investigating the neuroprotective properties of this compound in vitro. Its dual mechanism of action, involving both acetylcholinesterase inhibition and allosteric modulation of nicotinic acetylcholine receptors, presents a multifaceted approach to mitigating neuronal damage. The ability of galanthamine to interfere with excitotoxicity, amyloid-β pathology, inflammation, and oxidative stress highlights its potential as a valuable tool for neuroprotection research and drug development.[1] Researchers are encouraged to adapt these protocols to their specific experimental needs and to further explore the intricate signaling pathways underlying galanthamine's neuroprotective effects.
References
- 1. benchchem.com [benchchem.com]
- 2. Indicators of neuroprotection with galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galanthamine decreases genotoxicity and cell death induced by β-amyloid peptide in SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Galantamine modulates nicotinic receptor and blocks Abeta-enhanced glutamate toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Protective effect of galantamine against oxidative damage using human lymphocytes: a novel in vitro model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. innoprot.com [innoprot.com]
- 11. Galantamine Inhibits Aβ1–42-Induced Neurotoxicity by Enhancing α7nAChR Expression as a Cargo Carrier for LC3 Binding and Aβ1–42 Engulfment During Autophagic Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (+)-Galanthamine Hydrobromide for Animal Models of Cognitive Impairment
Introduction
(+)-Galanthamine is a tertiary alkaloid originally isolated from plants of the Amaryllidaceae family.[1] It is a well-established therapeutic agent approved for the symptomatic treatment of mild to moderate Alzheimer's disease (AD).[2] Its utility in preclinical research is significant, providing a valuable pharmacological tool to investigate cholinergic pathways in cognitive function and to validate animal models of memory impairment. Galantamine's efficacy is attributed to a unique dual mechanism of action: it is a selective, reversible, and competitive inhibitor of acetylcholinesterase (AChE) and an allosteric potentiating ligand of nicotinic acetylcholine receptors (nAChRs).[3] By inhibiting AChE, galantamine increases the concentration of the neurotransmitter acetylcholine in the synaptic cleft.[4] Its allosteric modulation of nAChRs enhances their sensitivity to acetylcholine, further amplifying cholinergic signaling.[4][5] This dual action makes it distinct from other AChE inhibitors and provides a multifaceted approach to enhancing cognitive processes.[4]
Mechanism of Action
Galanthamine's pro-cognitive effects are mediated through two primary pathways:
-
Acetylcholinesterase (AChE) Inhibition : Galantamine reversibly binds to and inhibits AChE, the enzyme responsible for the breakdown of acetylcholine (ACh).[4] This action increases the duration and concentration of ACh in the synapse, thereby enhancing cholinergic neurotransmission at both muscarinic and nicotinic receptors.[6]
-
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs) : Galantamine binds to an allosteric site on nAChRs, distinct from the acetylcholine binding site.[4] This binding potentiates the receptor's response to ACh, leading to an influx of cations and subsequent neuronal depolarization.[5] This modulation is particularly significant for α4β2 and α7 nAChR subtypes, which are crucial for learning and memory.[5] This action can also facilitate the release of other neurotransmitters like glutamate and dopamine.[4][6]
Common Animal Models for Cognitive Impairment
To study the effects of galantamine, cognitive deficits are often pharmacologically induced in rodents.
-
Scopolamine-Induced Amnesia Model : This is the most widely used model for screening pro-cognitive compounds. Scopolamine is a non-selective muscarinic receptor antagonist that induces transient, reversible deficits in learning and memory, mimicking aspects of cholinergic dysfunction seen in AD.[7][8]
-
Lipopolysaccharide (LPS)-Induced Neuroinflammation Model : Intracerebral administration of LPS, a bacterial endotoxin, triggers a robust neuroinflammatory response characterized by the activation of microglia and astrocytes, production of pro-inflammatory cytokines, and subsequent cognitive decline.[9] This model is useful for investigating the anti-inflammatory properties of compounds like galantamine.[9]
Experimental Protocols
The following are detailed protocols for inducing cognitive impairment and assessing the efficacy of this compound.
Protocol 1: Reversal of Scopolamine-Induced Amnesia in Mice
Objective : To evaluate the ability of galantamine to reverse short-term and working memory deficits induced by scopolamine.
Materials :
-
Animals: Male C57BL/6 mice (8-10 weeks old)
-
Test Compound: this compound
-
Amnesic Agent: Scopolamine hydrobromide
-
Vehicle: Sterile 0.9% saline
-
Behavioral Apparatus: Y-Maze or Morris Water Maze[10]
Procedure :
-
Acclimatization : House mice for at least one week under standard laboratory conditions with ad libitum access to food and water.
-
Group Allocation : Randomly assign mice to experimental groups (e.g., Vehicle + Vehicle; Vehicle + Scopolamine; Galantamine + Scopolamine).
-
Drug Administration :
-
Behavioral Testing :
-
30 minutes after scopolamine injection, begin the behavioral test (e.g., Y-maze spontaneous alternation or Morris Water Maze acquisition trials).
-
-
Data Collection :
-
Y-Maze : Record the sequence of arm entries for 5-8 minutes to calculate the percentage of spontaneous alternation.
-
Morris Water Maze : Record the escape latency (time to find the hidden platform) over several training days.[10] A probe trial is typically conducted 24 hours after the last training session to assess spatial memory.[10]
-
Protocol 2: Amelioration of LPS-Induced Neuroinflammation and Cognitive Deficits
Objective : To determine if galantamine can prevent cognitive impairments by mitigating LPS-induced neuroinflammation.
Materials :
-
Animals: Male C57BL/6 mice (8-10 weeks old)
-
Test Compound: this compound
-
Inducing Agent: Lipopolysaccharide (LPS) from E. coli
-
Vehicle: Sterile 0.9% saline
-
Surgical Equipment: Stereotaxic apparatus
-
Behavioral Apparatus: Morris Water Maze, Passive Avoidance box[10]
Procedure :
-
Acclimatization & Grouping : As described in Protocol 1.
-
Chronic Drug Administration : Administer this compound (e.g., 4 mg/kg, i.p.) or vehicle daily for 14 consecutive days.[9]
-
LPS Administration : On day 15, induce neuroinflammation via intracerebroventricular (ICV) injection of LPS using a stereotaxic apparatus.[9]
-
Behavioral Testing :
-
Begin behavioral testing (e.g., Morris Water Maze) 24 hours after LPS injection.[9]
-
Conduct training trials for 4-5 days, followed by a probe trial.
-
-
Biochemical Analysis : After behavioral testing, euthanize animals and collect brain tissue (hippocampus, cortex). Analyze tissue for:
Data Presentation: Summary of Preclinical Findings
The following tables summarize quantitative data from studies using this compound in various animal models.
Table 1: Efficacy of Galantamine in Pharmacological Models of Cognitive Impairment
| Animal Model | Species/Strain | Galantamine HBr Dose | Behavioral Test | Key Findings | Reference |
| Scopolamine-induced amnesia | Mouse | 0.1 mg/kg, s.c. (with Memantine) | Spontaneous Alternation, Object Recognition | Combination of sub-active doses rescued memory impairment. | [12] |
| Scopolamine-induced amnesia | Mouse | 1 and 3 mg/kg | Novel Object Recognition | Reversed cognitive dysfunction induced by amyloid-beta injection. | [13] |
| LPS-induced neuroinflammation | Mouse / C57BL/6 | 4 mg/kg, i.p. | Morris Water Maze, Step-through Test | Prevented deficits in spatial learning and memory; reduced hippocampal expression of IL-1β, IL-6, TNF-α, and NF-κB p65. | [9] |
| nBM Lesion | Mouse | 2.0 - 3.0 mg/kg, i.p. | Passive Avoidance, Morris Swim Task | Improved performance in a U-shaped dose-response manner; optimal dose was 2.0-3.0 mg/kg. | [11] |
| Soman-induced toxicity | Guinea Pig | 8 mg/kg, i.m. | Morris Water Maze | Prevented both acute toxicity and delayed cognitive deficits triggered by soman exposure. | [14] |
Table 2: Dosing Information for this compound in Various Species
| Species | Dose Range | Route of Administration | Model Context | Reference |
| Mouse | 0.1 - 5.0 mg/kg | i.p., s.c., p.o. | Scopolamine amnesia, LPS inflammation, nBM lesion | [9][11][12] |
| Rat | 0.3 - 1.2 mg/kg/day | p.o. | Aged-related cognitive decline | [15] |
| Guinea Pig | 8 mg/kg | i.m. | Organophosphate poisoning | [14] |
| Cynomolgus Monkey | 1.5 - 3.0 mg/kg | p.o. | Organophosphate poisoning / Pharmacokinetics | [16] |
Visualization of Experimental Concepts
References
- 1. Galanthamine, a natural product for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galantamine hydrobromide: an agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 5. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Efficacy of Galantamine on Cognition in Mild-to-Moderate Alzheimer's Dementia after Failure to Respond to Donepezil - PMC [pmc.ncbi.nlm.nih.gov]
- 7. njppp.com [njppp.com]
- 8. Scopolamine-Induced Memory Impairment in Mice: Effects of PEA-OXA on Memory Retrieval and Hippocampal LTP | MDPI [mdpi.com]
- 9. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rodent Behavioral Tests for Cognition - Creative Biolabs [creative-biolabs.com]
- 11. Effects of different doses of galanthamine, a long-acting acetylcholinesterase inhibitor, on memory in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Galantamine counteracts development of learning impairment in guinea pigs exposed to the organophosphorus poison soman: clinical significance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Galantamine effects on memory, spatial cue utilization, and neurotrophic factors in aged female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Oral Pretreatment with Galantamine Effectively Mitigates the Acute Toxicity of a Supralethal Dose of Soman in Cynomolgus Monkeys Posttreated with Conventional Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-Galanthamine HBr Administration in Rodent Behavioral Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
(+)-Galanthamine hydrobromide (HBr) is a well-established acetylcholinesterase (AChE) inhibitor and a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1] Its dual mechanism of action makes it a compound of significant interest in neuroscience research, particularly in studies of learning, memory, and cognitive function. These application notes provide detailed protocols for the administration of (+)-Galanthamine HBr in rodent behavioral studies, with a focus on models of cognitive impairment, such as scopolamine-induced amnesia. The protocols for key behavioral assays, including the Morris Water Maze, Passive Avoidance Test, and Novel Object Recognition Test, are outlined to ensure robust and reproducible experimental outcomes.
Mechanism of Action
(+)-Galanthamine enhances cholinergic neurotransmission through two primary mechanisms:
-
Reversible, Competitive Acetylcholinesterase (AChE) Inhibition: By inhibiting AChE, galanthamine increases the synaptic levels of acetylcholine, a neurotransmitter crucial for learning and memory.
-
Positive Allosteric Modulation of Nicotinic Acetylcholine Receptors (nAChRs): Galanthamine binds to an allosteric site on nAChRs, potentiating their response to acetylcholine. This modulation, particularly of the α7 subtype, is thought to contribute to its neuroprotective effects through downstream signaling cascades like the PI3K/Akt pathway.[1]
Data Presentation: Quantitative Data Summary
The following tables summarize typical dosage ranges, administration routes, and timing for this compound and scopolamine in rodent behavioral studies. It is crucial to perform dose-response studies to determine the optimal dose for a specific experimental paradigm and rodent strain.
Table 1: this compound Administration Parameters in Rodent Behavioral Studies
| Rodent Species | Administration Route | Typical Dosage Range (mg/kg) | Vehicle | Administration Timing (Pre-testing) | Reference(s) |
| Mouse | Intraperitoneal (IP) | 2.0 - 5.0 | Saline | 30 - 60 minutes | [2] |
| Mouse | Subcutaneous (SC) | 1.5 - 5.0 | Saline | 30 - 60 minutes | [3] |
| Rat | Intraperitoneal (IP) | 1.0 - 5.0 | Saline | 30 - 60 minutes | [2] |
| Rat | Oral (PO) | 1.0 - 10.0 | Water/Saline | 60 minutes |
Table 2: Scopolamine Administration for Induction of Amnesia
| Rodent Species | Administration Route | Typical Dosage (mg/kg) | Vehicle | Administration Timing (Pre-testing) | Reference(s) |
| Mouse/Rat | Intraperitoneal (IP) | 0.5 - 1.0 | Saline | 20 - 30 minutes | [4] |
Experimental Protocols
Scopolamine-Induced Amnesia Model
This model is widely used to screen potential cognitive-enhancing compounds. Scopolamine, a muscarinic receptor antagonist, induces transient cognitive deficits, mimicking aspects of cholinergic dysfunction observed in neurodegenerative diseases.
Materials:
-
This compound
-
Scopolamine hydrobromide
-
Sterile saline (0.9% NaCl)
-
Appropriate syringes and needles for injection
Procedure:
-
Acclimation: Acclimate animals to the housing and handling procedures for at least one week prior to the experiment.
-
Drug Preparation:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Dissolve scopolamine hydrobromide in sterile saline to the desired concentration. Prepare fresh solutions daily.
-
-
Administration Timeline:
-
Administer this compound (or vehicle for the control group) at the predetermined time before the behavioral task (e.g., 60 minutes prior via IP injection).
-
Administer scopolamine (or vehicle for the non-amnesic control group) at the predetermined time before the behavioral task (e.g., 30 minutes prior via IP injection).[4]
-
Morris Water Maze (MWM)
The MWM is a widely used behavioral assay to assess spatial learning and memory.[5]
Apparatus:
-
A circular pool (typically 1.2-1.5 m in diameter for rats, 1.0-1.2 m for mice) filled with water (20-22°C).
-
The water is made opaque using non-toxic white paint or milk powder.
-
An escape platform submerged 1-2 cm below the water surface.
-
Visual cues are placed around the room and should remain constant throughout the experiment.
-
A video tracking system to record and analyze the animal's swim path.
Procedure:
-
Habituation (Day 1):
-
Allow each animal to swim freely in the pool for 60 seconds without the platform to acclimate them to the environment.
-
Conduct a visible platform trial where the platform is marked with a visible cue. Guide the animal to the platform if it does not find it within 60 seconds. Allow the animal to remain on the platform for 15-30 seconds.
-
-
Acquisition Phase (Days 2-5):
-
Conduct 4 trials per day for each animal.
-
For each trial, gently place the animal into the water facing the wall of the pool at one of four quasi-randomly selected starting positions.
-
Allow the animal to swim and find the hidden platform. The trial ends when the animal climbs onto the platform or after a maximum of 60-90 seconds has elapsed.
-
If the animal fails to find the platform within the maximum time, gently guide it to the platform.
-
Allow the animal to remain on the platform for 15-30 seconds between trials.
-
The inter-trial interval is typically 15-20 minutes.
-
-
Probe Trial (Day 6):
-
Remove the escape platform from the pool.
-
Place the animal in the pool at a novel start position.
-
Allow the animal to swim freely for 60 seconds.
-
Record the time spent in the target quadrant (where the platform was previously located), the number of times the animal crosses the former platform location, and the swim path.
-
Passive Avoidance (PA) Test
The PA test assesses fear-motivated learning and memory.
Apparatus:
-
A two-compartment apparatus with a light and a dark chamber connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
Procedure:
-
Training (Acquisition Trial):
-
Place the animal in the light compartment, facing away from the door.
-
After a short habituation period (e.g., 30 seconds), the guillotine door is opened.
-
When the animal enters the dark compartment with all four paws, the door is closed, and a mild, brief foot shock (e.g., 0.3-0.5 mA for 2 seconds) is delivered through the grid floor.
-
The latency to enter the dark compartment is recorded.
-
Immediately after the shock, the animal is removed from the apparatus and returned to its home cage.
-
-
Testing (Retention Trial):
-
Typically conducted 24 hours after the training trial.
-
Place the animal back into the light compartment.
-
Open the guillotine door and record the latency to enter the dark compartment (step-through latency).
-
A longer step-through latency is indicative of better memory retention of the aversive experience. The maximum latency is typically set to 300 or 600 seconds. No foot shock is delivered during the testing trial.
-
Novel Object Recognition (NOR) Test
The NOR test is based on the innate tendency of rodents to explore novel objects more than familiar ones.
Apparatus:
-
An open-field arena (e.g., 40 x 40 x 40 cm for mice).
-
Two sets of identical objects (familiar objects) and one novel object. The objects should be of similar size and material but differ in shape and appearance. They should be heavy enough that the animal cannot move them.
Procedure:
-
Habituation:
-
On the day before the test, allow each animal to freely explore the empty arena for 5-10 minutes to acclimate to the environment.
-
-
Familiarization (Training) Phase:
-
Place two identical objects in the arena.
-
Place the animal in the arena, midway between the two objects, and allow it to explore freely for a set period (e.g., 5-10 minutes).
-
Record the time spent exploring each object. Exploration is typically defined as sniffing or touching the object with the nose or forepaws.
-
Return the animal to its home cage.
-
-
Test Phase:
-
After a retention interval (e.g., 1 hour for short-term memory, 24 hours for long-term memory), place the animal back in the arena.
-
One of the familiar objects is replaced with a novel object. The position of the novel object should be counterbalanced across animals.
-
Allow the animal to explore freely for a set period (e.g., 5 minutes).
-
Record the time spent exploring the familiar and the novel object.
-
A preference for the novel object (spending significantly more time exploring it) indicates recognition memory.
-
The discrimination index can be calculated as: (Time exploring novel object - Time exploring familiar object) / (Total exploration time).
-
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for a typical rodent behavioral study.
References
- 1. Agonism of the α7-acetylcholine receptor/PI3K/Akt pathway promotes neuronal survival after subarachnoid hemorrhage in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Oral Pretreatment with Galantamine Effectively Mitigates the Acute Toxicity of a Supralethal Dose of Soman in Cynomolgus Monkeys Posttreated with Conventional Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morris water maze: procedures for assessing spatial and related forms of learning and memory - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: (+)-Galanthamine HBr in Organophosphate Poisoning Research
Introduction
(+)-Galanthamine hydrobromide, a tertiary alkaloid, has emerged as a promising countermeasure in the research and treatment of organophosphate (OP) poisoning.[1][2][3][4] Organophosphates, found in pesticides and chemical warfare agents, exert their toxicity primarily through the irreversible inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][5] This inhibition leads to an accumulation of ACh at cholinergic synapses, resulting in a toxidrome characterized by muscarinic (e.g., hypersecretions, bradycardia), nicotinic (e.g., muscle fasciculations, paralysis), and central nervous system (CNS) effects (e.g., seizures, respiratory depression).[5][6]
Standard treatment for OP poisoning typically involves a combination of an antimuscarinic agent like atropine, an oxime to reactivate the inhibited AChE, and a benzodiazepine to control seizures.[1][2] However, these treatments have limitations, particularly in preventing delayed neurological damage.[1][2] Galanthamine presents a multifaceted approach to mitigating OP toxicity, primarily through a dual mechanism of action.[4][7]
Mechanism of Action
Galanthamine's efficacy in organophosphate poisoning stems from two primary properties:
-
Reversible, Competitive Acetylcholinesterase Inhibition: Unlike organophosphates that cause irreversible inhibition, galanthamine binds reversibly and competitively to AChE.[1][2][3] When used as a pretreatment, galanthamine temporarily occupies the active site of AChE, thereby protecting it from phosphorylation by organophosphates. This protective action is crucial for preserving enzyme function. Galanthamine's ability to cross the blood-brain barrier allows it to protect AChE in the central nervous system as well.[1][3][5]
-
Allosteric Potentiation of Nicotinic Acetylcholine Receptors (nAChRs): Galanthamine acts as an allosteric potentiating ligand (APL) at nicotinic receptors.[1][3][8] This means it binds to a site on the nAChR distinct from the acetylcholine binding site, enhancing the receptor's response to ACh. This modulation is significant because prolonged exposure to high levels of ACh during OP poisoning can lead to desensitization of nicotinic receptors. By potentiating nAChR function, galanthamine may help to counteract this desensitization and prevent the development of intermediate syndrome.[1][3]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies investigating the efficacy of (+)-Galanthamine HBr against organophosphate poisoning.
Table 1: In Vivo Efficacy of Galanthamine Pretreatment Against Organophosphate Challenge in Guinea Pigs
| Organophosphate | Galanthamine HBr Dose (mg/kg, i.m.) | Post-treatment | Survival Rate (%) | ED50 (mg/kg) | Reference |
| Soman (1.5 x LD50) | 5 - 12 | Atropine (10 mg/kg) | 100 | 1.82 ± 0.37 | [3][5] |
| Sarin (1.5 x LD50) | 5 - 12 | Atropine (10 mg/kg) | 100 | 2.2 ± 0.50 | [3][5] |
| Paraoxon (2 mg/kg) | 8 | Atropine (10 mg/kg) | 100 | N/A | [5] |
| Soman (1.0 x LD50) | 8 | None | 100 | N/A | [9] |
Table 2: Therapeutic Time Window for Galanthamine Administration in Guinea Pigs
| Treatment Timing | Galanthamine HBr Dose (mg/kg, i.m.) | Organophosphate Challenge | Post-treatment | Outcome | Reference |
| Pretreatment (up to 1 hour before) | 8 | Soman | Atropine | 100% survival with no signs of toxicity | [5] |
| Post-treatment (up to 5 min after) | 8 - 10 | Soman | Atropine | 100% protection | [10] |
| Post-treatment (up to 15 min after) | 8 | Soman (1.0 x LD50) | None | Counteracted lethality and acute toxicity | [9] |
| Post-treatment (30-45 min after) | Appropriate doses | Soman (1.0 x LD50) | Atropine | 100% survival | [9] |
Table 3: Acetylcholinesterase Inhibition Data for Galanthamine
| Parameter | Value | Enzyme Source | Notes | Reference |
| IC50 (AChE) | 0.31 µg/mL | Not Specified | In vitro | [11] |
| IC50 (BuChE) | 9.9 µg/mL | Not Specified | In vitro, showing ~32-fold selectivity for AChE over BuChE | [11] |
| Inhibition Type (AChE) | Competitive/Mixed | Not Specified | Varies with experimental conditions | [7][11][12] |
| In vivo AChE Inhibition (Blood) | ~70% | Guinea Pig | At doses effective against OP intoxication | [5] |
| In vivo AChE Inhibition (Brain) | ~25% | Guinea Pig | At doses effective against OP intoxication | [5] |
Experimental Protocols
1. In Vivo Efficacy of Galanthamine against Organophosphate Poisoning in the Guinea Pig Model
This protocol is based on studies demonstrating the protective effects of galanthamine against OP nerve agents.[3][5]
-
Animal Model: Male guinea pigs (prepubertal, specific pathogen-free). Guinea pigs are considered a suitable non-primate model for predicting antidotal efficacy in humans.[3][5]
-
Materials:
-
This compound solution
-
Organophosphate agent (e.g., soman, sarin) solution
-
Atropine sulfate solution
-
Saline solution (for vehicle controls)
-
Syringes and needles for intramuscular (i.m.) and subcutaneous (s.c.) injections
-
-
Procedure:
-
Acclimatization: Acclimate animals to laboratory conditions for a specified period before the experiment.
-
Grouping: Randomly assign animals to control and experimental groups.
-
Pretreatment: Administer galanthamine HBr (e.g., 5-12 mg/kg) or vehicle (saline) via i.m. injection 30 minutes prior to OP challenge.
-
Organophosphate Challenge: Administer the organophosphate (e.g., 1.5 x LD50 of soman or sarin) via s.c. injection.
-
Post-treatment: Administer atropine sulfate (e.g., 10 mg/kg) via i.m. injection 1 minute after the OP challenge.
-
Observation: Monitor animals continuously for signs of cholinergic toxicity (e.g., miosis, hypersalivation, muscle fasciculations, convulsions, respiratory distress) for several hours post-challenge and then periodically for at least 24 hours.
-
Endpoint: The primary endpoint is 24-hour survival. Secondary endpoints can include the severity and latency of toxic signs.
-
Data Analysis: Calculate the ED50 of galanthamine for survival using appropriate statistical methods (e.g., probit analysis).
-
2. Determination of Acetylcholinesterase Inhibition Kinetics (Ellman's Method)
This colorimetric assay is a standard method for measuring cholinesterase activity and inhibition.[7]
-
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine. Acetylthiocholine (the substrate) is hydrolyzed by AChE into thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion (5-thio-2-nitrobenzoic acid), which can be quantified spectrophotometrically at 412 nm.
-
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
This compound solution at various concentrations
-
Microplate reader
-
-
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, add phosphate buffer, DTNB solution, and the AChE enzyme solution to each well.
-
Inhibitor Addition: Add different concentrations of galanthamine HBr or vehicle to the respective wells.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the ATCI substrate solution to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per unit time) for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each galanthamine concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
To determine the mode of inhibition (e.g., competitive, non-competitive, mixed), perform the assay with varying substrate and inhibitor concentrations and analyze the data using Lineweaver-Burk or Michaelis-Menten plots.[11][12]
-
-
Visualizations
Caption: Signaling pathway of organophosphate poisoning.
Caption: Dual mechanism of Galanthamine in OP poisoning.
Caption: In vivo experimental workflow for Galanthamine efficacy.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. [PDF] Can Galantamine Act as an Antidote for Organophosphate Poisoning? A Review | Semantic Scholar [semanticscholar.org]
- 3. ijpsonline.com [ijpsonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Effective countermeasure against poisoning by organophosphorus insecticides and nerve agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epa.gov [epa.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Molecular and cellular actions of galantamine: clinical implications for treatment of organophosphorus poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US8703762B2 - Method of treating organophosphorous poisoning - Google Patents [patents.google.com]
- 11. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography Method for the Analysis of (+)-Galanthamine HBr
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galanthamine hydrobromide is a reversible, competitive acetylcholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's type.[1] The enantiomer, (+)-Galanthamine, is the active form of the drug. Therefore, it is crucial to have reliable analytical methods to determine its purity and concentration in pharmaceutical formulations. This application note details two high-performance liquid chromatography (HPLC) methods: a reversed-phase HPLC (RP-HPLC) method for the quantitative analysis of Galanthamine HBr and its impurities, and a chiral HPLC method for the enantiomeric separation of (+)-Galanthamine from its (-)-enantiomer.
Quantitative Analysis by Reversed-Phase HPLC
This method is suitable for the determination of Galanthamine HBr content, as well as for identifying and quantifying related impurities in bulk drug and pharmaceutical dosage forms.[2][3]
Chromatographic Conditions
| Parameter | Condition |
| Column | Octadecylsilane (C18), 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A gradient elution of buffer and acetonitrile (ACN) is often employed. One example is a mobile phase consisting of 1 mM ammonium formate and acetonitrile (30:70 v/v) in isocratic mode.[1] Another method uses a gradient with mobile phase A as a buffer/ACN mixture (97:3 v/v) and mobile phase B as a buffer/ACN mixture (25:75 v/v).[2] |
| Flow Rate | 0.4 - 1.0 mL/min |
| Injection Volume | 20 - 100 µL |
| Column Temperature | 35°C |
| Detection Wavelength | 230 nm or 289 nm[1][2] |
| Run Time | Approximately 8-15 minutes |
Experimental Protocol
1. Preparation of Solutions
-
Diluent: A mixture of buffer solution and methanol (e.g., 40:60 v/v) can be used.[2]
-
Standard Stock Solution: Accurately weigh about 25 mg of Galanthamine HBr working standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.[2] Further dilute this solution to a suitable concentration (e.g., 2 µg/mL).[2]
-
Sample Solution (for Capsules): Weigh the contents of 20 capsules and determine the average weight. Take a portion of the powder equivalent to 24 mg of Galanthamine HBr and transfer it to a 100 mL volumetric flask. Add about 30 mL of diluent and sonicate for 20 minutes with occasional shaking. Dilute to volume with the diluent. Filter the solution through a 0.45 µm nylon filter, discarding the first few mL of the filtrate. Further dilute 10 mL of the filtrate to 100 mL with the diluent.[4]
2. HPLC System Setup and Analysis
-
Set up the HPLC system according to the chromatographic conditions specified in the table above.
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject the standard solution to determine the retention time and peak area.
-
Inject the sample solution.
-
Identify the Galanthamine peak in the sample chromatogram by comparing the retention time with that of the standard.
-
Calculate the amount of Galanthamine HBr in the sample by comparing the peak area with that of the standard.
Method Validation Summary
| Parameter | Result |
| Linearity | The method is linear over a concentration range of 8 µg/mL and higher, with a correlation coefficient (R²) of >0.999.[2] Another study showed linearity in the range of 100 to 1000 µg/mL.[1] |
| Accuracy | Recovery studies have shown the method to be accurate, with results falling within acceptable limits.[2] Mean percent recoveries were found to be 99.8 ± 0.13%.[1] |
| Precision | The method has been demonstrated to be precise, with results within acceptable limits.[2] |
| Limit of Detection (LOD) | 0.1 µg/mL[3] |
| Limit of Quantification (LOQ) | 0.6 µg/mL[3] |
Chiral Separation of (+)-Galanthamine HBr
This method is essential for determining the enantiomeric purity of this compound, ensuring the absence or acceptable levels of the (-)-enantiomer. Chiral stationary phases (CSPs) are required for the separation of enantiomers.[5][6]
Chromatographic Conditions
| Parameter | Condition |
| Column | Chiralpak AD-H (250 x 4.6 mm) |
| Mobile Phase | n-hexane, 20% propionic acid in isopropanol, and diethylamine in the ratio of 80:20:0.2 (v/v) |
| Flow Rate | 0.8 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | Ambient |
| Detection Wavelength | 289 nm |
Experimental Protocol
1. Preparation of Solutions
-
Mobile Phase: Prepare the mobile phase as described in the table above. Ensure thorough mixing.
-
Standard Solution: Prepare a solution of racemic Galanthamine HBr to confirm the resolution of the two enantiomers.
-
Sample Solution: Prepare a solution of the this compound sample in the mobile phase at a suitable concentration.
2. HPLC System Setup and Analysis
-
Set up the HPLC system with the chiral column and mobile phase.
-
Equilibrate the column until a stable baseline is achieved.
-
Inject the racemic standard to verify the separation of the R- and S-enantiomers. A resolution of >3 is considered good.[7]
-
Inject the this compound sample solution.
-
Determine the peak corresponding to the (+)-enantiomer and any peak corresponding to the (-)-enantiomer.
-
Calculate the enantiomeric purity by determining the percentage of the peak area of the undesired enantiomer relative to the total peak area of both enantiomers.
Method Validation Summary
| Parameter | Result |
| Resolution | Good resolution (Rs > 3) between the R- and S-forms of galantamine can be achieved.[7] |
| Limit of Detection (LOD) | 0.21 µg/mL for the R-enantiomer.[7] |
| Limit of Quantification (LOQ) | 0.84 µg/mL for the R-enantiomer.[7] |
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound.
Caption: Logical relationship of key HPLC parameters and their impact on analytical results.
References
Application Note: Quantitative Analysis of (+)-Galanthamine HBr in Human Plasma via LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Galanthamine is an acetylcholinesterase inhibitor used for the treatment of mild to moderate Alzheimer's disease.[1] Accurate and robust bioanalytical methods are crucial for determining the pharmacokinetic profile of galantamine in plasma, which is essential for drug development, bioequivalence studies, and therapeutic drug monitoring.[2][3] This document provides detailed protocols for the sensitive and selective quantification of galantamine in human plasma samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a widely accepted and reliable technique for this purpose.[4][5]
Experimental Protocols
This section details the necessary reagents, equipment, and step-by-step procedures for the analysis of galantamine in plasma. Two common sample preparation techniques are presented: Liquid-Liquid Extraction (LLE) and Protein Precipitation (PP).
Materials and Reagents
-
Standards: (+)-Galanthamine HBr reference standard, Internal Standard (IS) such as Loratadine, Carbamazepine, Glimepiride, or a stable isotope-labeled galantamine (e.g., galantamine-d3).[2][4][6][7]
-
Solvents: Acetonitrile and Methanol (HPLC or LC-MS grade), Toluene, Dichloromethane, Ethyl Acetate (Analytical Grade).[2][4][6]
-
Mobile Phase Additives: Ammonium formate, Formic acid.[2][7]
-
Plasma: Drug-free human plasma with anticoagulant (e.g., Heparin).
Instrumentation
-
Liquid Chromatography System: A high-performance or ultra-performance liquid chromatography (HPLC/UPLC) system capable of gradient or isocratic elution.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, operated in the positive ion mode.[7]
Preparation of Stock Solutions, Calibration Standards, and QC Samples
-
Stock Solutions: Prepare primary stock solutions of galantamine and the chosen Internal Standard (IS) in a suitable solvent like methanol or acetonitrile at a concentration of approximately 1 mg/mL.[4] Store stock solutions at 2-8°C or -20°C.[2][4]
-
Working Solutions: Prepare intermediate working solutions by diluting the stock solutions with a mixture of acetonitrile and water. These are used to spike the plasma for calibration standards and quality control samples.
-
Calibration Standards (CS): Prepare a series of calibration standards by spiking drug-free human plasma with the galantamine working solutions to achieve a desired concentration range. Typical ranges found in literature include 0.39-62.5 ng/mL, 0.5-100 ng/mL, and 2-2000 ng/mL.[2][6][7]
-
Quality Control (QC) Samples: Prepare QC samples in bulk at a minimum of three concentration levels: Low, Medium, and High. A Lower Limit of Quantification (LLOQ) QC is also typically prepared. These samples are prepared from a separate weighing of the reference standard to ensure accuracy.[6]
Protocol 1: Liquid-Liquid Extraction (LLE)
This is a common and effective method for extracting galantamine from plasma, providing a clean extract.[2][4][6]
-
Pipette 100-200 µL of plasma sample (Calibrator, QC, or unknown) into a clean microcentrifuge or glass tube.[2][6]
-
Add a small volume (e.g., 20-90 µL) of the IS working solution to each tube (except for blank plasma).[2][6]
-
Vortex briefly (approx. 10 seconds) to mix.[6]
-
Add 1-2 mL of an appropriate organic extraction solvent (e.g., Toluene, Dichloromethane, or Ethyl Acetate).[2][4][6]
-
Vortex vigorously for 2-3 minutes to ensure thorough extraction.[2][6]
-
Centrifuge the samples at approximately 4000 rpm for 5 minutes to separate the organic and aqueous layers.[2][4]
-
Carefully transfer the upper organic layer to a new clean tube.[6]
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.[4][6]
-
Reconstitute the dried residue in 250 µL of the mobile phase.[2][6]
-
Inject an aliquot (e.g., 10-25 µL) into the LC-MS/MS system for analysis.[2][6]
Protocol 2: Protein Precipitation (PP)
This method is faster than LLE but may result in a less clean sample, potentially causing more matrix effects.[8]
-
Pipette 50 µL of the plasma sample into a microcentrifuge tube.[8]
-
Add the Internal Standard.
-
Add 150 µL of cold acetonitrile (a 3:1 ratio of solvent to plasma).[8]
-
Vortex mix for 1 minute to precipitate the plasma proteins.[8]
-
Centrifuge at high speed (e.g., 12,700 rpm) for 10 minutes.[8]
-
Transfer the supernatant to a new tube or vial.
-
The sample can be injected directly or diluted with water prior to injection into the LC-MS/MS system.[8]
LC-MS/MS Instrumental Conditions
The following tables summarize typical chromatographic and mass spectrometric conditions compiled from various validated methods.
Table 1: Example Chromatographic Conditions
| Parameter | Condition 1 | Condition 2 |
|---|---|---|
| Column | C18, Reverse-Phase[6] | Hypurity C4 (150 x 4.6 mm, 5 µm)[2] |
| Mobile Phase | Isocratic: Acetonitrile & Ammonium Acetate[5] | Isocratic: Acetonitrile & 10 mM Ammonium Formate (90:10)[2] |
| Flow Rate | 1.5 mL/min[6] | 0.8 mL/min[2] |
| Run Time | 2.5 min[6] | Not specified |
| Injection Volume | 25 µL[6] | 10 µL[2] |
| Column Temp. | 40°C[7] | Ambient |
Table 2: Example Mass Spectrometric Conditions
| Parameter | Galantamine | Internal Standard (Example: Loratadine)[6] |
|---|---|---|
| Ionization Mode | ESI Positive | ESI Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | m/z 288.2[4] | m/z 383.0 |
| Product Ion (Q3) | m/z 213.0[1] | m/z 337.0 |
| Collision Energy | 29.0 eV[4] | Variable |
Data Presentation and Method Validation Summary
Method validation is performed to ensure the reliability, reproducibility, and accuracy of the analytical results. Key validation parameters from published methods are summarized below.
Table 3: Summary of Method Validation Parameters from Literature
| Parameter | Method 1 (LLE, Loratadine IS)[6] | Method 2 (LLE, Carbamazepine IS)[3] | Method 3 (LLE, Glimepiride IS)[4] |
|---|---|---|---|
| Linear Range | 0.5 - 100 ng/mL | 0.39 - 62.5 ng/mL | 4 - 300 ng/mL |
| LLOQ | 0.5 ng/mL | 0.39 ng/mL | 4 ng/mL |
| Intra-day Precision (%CV) | < 7.5% | 1.34 - 6.11% | Not Specified |
| Inter-day Precision (%CV) | Not Specified | 3.31 - 5.01% | Not Specified |
| Accuracy | 93.5 - 104.2% | 91.9 - 101.0% | Within acceptable limits |
| Recovery | > 85% | 105.5 - 111.8% | Not Specified |
Table 4: Pharmacokinetic Properties of Galantamine
| Parameter | Value | Reference |
|---|---|---|
| Bioavailability | ~90% | [9] |
| Elimination Half-life | ~7-8 hours | [10] |
| Time to Peak (Tmax) | ~1 hour (Immediate Release) | [11] |
| Plasma Protein Binding | 18% | [11] |
| Metabolism | Hepatic: CYP2D6 and CYP3A4 |[11] |
Overall Analytical Workflow
The entire process from sample receipt to final data analysis follows a structured workflow to ensure data integrity and consistency.
Conclusion
The LC-MS/MS methods described provide the required sensitivity, selectivity, and high throughput for the quantitative analysis of galantamine in human plasma.[6] The choice between Liquid-Liquid Extraction and Protein Precipitation depends on the specific requirements for sample cleanliness and laboratory throughput. These protocols serve as a robust foundation for researchers in pharmacokinetic, bioavailability, or bioequivalence studies of this compound.[5][6]
References
- 1. ir.vistas.ac.in [ir.vistas.ac.in]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. academic.oup.com [academic.oup.com]
- 7. Development and validation of a UPLC-MS method for the determination of galantamine in guinea pig plasma and its application to a pre-clinical bioavailability study of novel galantamine formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation and Release Profiles in Vitro/Vivo of Galantamine Pamoate Loaded Poly (Lactideco-Glycolide) (PLGA) Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of galantamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benthamdirect.com [benthamdirect.com]
- 11. accessdata.fda.gov [accessdata.fda.gov]
Application Notes and Protocols for Studying Neuroinflammation in Microglial Cells with (+)-Galanthamine HBr
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuroinflammation, primarily mediated by microglial cells, is a critical component in the pathogenesis of various neurodegenerative diseases. (+)-Galanthamine Hydrobromide (HBr), a well-established acetylcholinesterase inhibitor, has emerged as a promising agent for modulating neuroinflammatory processes. This document provides detailed application notes and experimental protocols for utilizing (+)-Galanthamine HBr to study its anti-neuroinflammatory effects on microglial cells.
Mechanism of Action
This compound exerts its anti-inflammatory effects on microglia through a multifaceted mechanism. It acts as a positive allosteric modulator of α7 nicotinic acetylcholine receptors (α7 nAChRs) expressed on the surface of microglial cells.[1][2] This allosteric potentiation enhances the receptor's sensitivity to acetylcholine, leading to a cascade of intracellular events that collectively dampen the inflammatory response.[1][2] Key downstream effects include the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of pro-inflammatory gene expression, and the enhancement of microglial phagocytosis, which aids in the clearance of cellular debris and pathological protein aggregates like amyloid-β (Aβ).[1][2][3]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various aspects of microglial function.
Table 1: Effect of this compound on Microglial Phagocytosis of Amyloid-β
| Concentration of this compound | Enhancement of Aβ Phagocytosis | Cell Type | Reference |
| 0.1 µM | Significant increase | Rat Primary Microglia | [1] |
| 1 µM | Maximal enhancement | Rat Primary Microglia | [1] |
| 10 µM | Decreased enhancement compared to 1 µM | Rat Primary Microglia | [1] |
Table 2: Effect of this compound on NF-κB Signaling in LPS-Stimulated Microglia
| Concentration of this compound | Effect on NF-κB p65 Levels | Cell Type | Reference |
| 10 µM | Significant decrease | BV-2 Microglial Cells | [3] |
Table 3: Neuroprotective Effect of this compound
| Concentration of this compound | Effect on Cell Death | Experimental Model | Reference |
| 15 µM | Reduction to almost control levels | Hippocampal slices subjected to oxygen-glucose deprivation | [1] |
Experimental Protocols
Herein are detailed protocols for key experiments to investigate the effects of this compound on neuroinflammation in microglial cells.
Protocol 1: Primary Microglial Cell Isolation and Culture
This protocol describes the isolation and culture of primary microglia from neonatal mouse brains.
Materials:
-
Neonatal mouse pups (P0-P3)
-
DMEM with 10% FBS and 1% penicillin-streptomycin
-
70% ethanol
-
Hanks' Balanced Salt Solution (HBSS)
-
0.25% Trypsin-EDTA
-
DNase I
-
Poly-D-lysine coated flasks
-
Centrifuge
-
Incubator (37°C, 5% CO2)
Procedure:
-
Euthanize neonatal pups and dissect the brains in cold HBSS.
-
Remove the meninges and mince the brain tissue.
-
Digest the tissue with 0.25% Trypsin-EDTA and a small amount of DNase I at 37°C for 15-20 minutes.
-
Stop the digestion by adding an equal volume of DMEM with 10% FBS.
-
Gently triturate the cell suspension with a pipette to obtain a single-cell suspension.
-
Centrifuge the cells at 300 x g for 10 minutes.
-
Resuspend the cell pellet in DMEM with 10% FBS and plate in poly-D-lysine coated flasks.
-
Incubate the mixed glial culture for 7-10 days to form a confluent astrocyte layer with microglia growing on top.
-
Isolate microglia by shaking the flasks on an orbital shaker at 200 rpm for 2 hours at 37°C.
-
Collect the supernatant containing the detached microglia and centrifuge at 300 x g for 10 minutes.
-
Resuspend the microglial pellet in fresh media and plate for experiments.
Protocol 2: In Vitro Model of Neuroinflammation using LPS Stimulation
This protocol outlines the induction of an inflammatory response in cultured microglia using lipopolysaccharide (LPS).
Materials:
-
Cultured microglial cells (primary or BV-2 cell line)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Cell culture medium
-
Incubator (37°C, 5% CO2)
Procedure:
-
Plate microglial cells at the desired density in appropriate culture plates.
-
Allow the cells to adhere and grow for 24 hours.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with LPS (typically 100 ng/mL to 1 µg/mL) for the desired time period (e.g., 6, 12, or 24 hours) to induce an inflammatory response.
-
Collect the cell culture supernatant for cytokine and nitric oxide analysis, and lyse the cells for protein or RNA analysis.
Protocol 3: Measurement of Nitric Oxide (NO) Production using the Griess Assay
This protocol details the quantification of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Cell culture supernatant from Protocol 2
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a standard curve of sodium nitrite in cell culture medium (ranging from 1 to 100 µM).
-
In a 96-well plate, add 50 µL of cell culture supernatant or standard solution to each well.
-
Add 50 µL of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration in the samples by comparing the absorbance to the standard curve.
Protocol 4: Assessment of Cell Viability using the MTT Assay
This protocol is used to determine the effect of this compound on microglial cell viability.
Materials:
-
Cultured microglial cells
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plate
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Plate microglial cells in a 96-well plate and treat with various concentrations of this compound for 24-48 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Express the results as a percentage of the viability of untreated control cells.
Protocol 5: Quantification of Pro-inflammatory Cytokines by ELISA
This protocol describes the measurement of a specific pro-inflammatory cytokine, such as TNF-α, in the cell culture supernatant.
Materials:
-
Cell culture supernatant from Protocol 2
-
Commercially available ELISA kit for the target cytokine (e.g., TNF-α)
-
Wash buffer
-
Assay diluent
-
Substrate solution
-
Stop solution
-
96-well ELISA plate
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions for the specific ELISA kit.
-
Typically, this involves coating a 96-well plate with a capture antibody.
-
Add standards and samples (cell culture supernatant) to the wells and incubate.
-
Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Incubate and wash the plate again.
-
Add the substrate solution, which will react with the enzyme to produce a color change.
-
Stop the reaction with the stop solution.
-
Measure the absorbance at the appropriate wavelength (usually 450 nm) using a microplate reader.
-
Calculate the cytokine concentration in the samples based on the standard curve.
Visualizations
The following diagrams illustrate key pathways and workflows described in these application notes.
Caption: Signaling pathway of this compound in LPS-stimulated microglia.
Caption: General experimental workflow for studying this compound effects.
References
- 1. Galantamine elicits neuroprotection by inhibiting iNOS, NADPH oxidase and ROS in hippocampal slices stressed with anoxia/reoxygenation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galantamine-induced amyloid-{beta} clearance mediated via stimulation of microglial nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
Probing Nicotinic Acetylcholine Receptor Function with (+)-Galanthamine Hydrobromide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-Galanthamine hydrobromide is a versatile pharmacological tool with a dual mechanism of action, making it particularly valuable for investigating the function of nicotinic acetylcholine receptors (nAChRs).[1][2] It is a reversible, competitive inhibitor of acetylcholinesterase (AChE) and, notably, a positive allosteric modulator (PAM) of nAChRs.[1][2] This document provides detailed application notes and experimental protocols for utilizing (+)-Galanthamine HBr to probe nAChR function in various research settings.
As an AChE inhibitor, galantamine increases the synaptic concentration of acetylcholine (ACh), thereby enhancing cholinergic neurotransmission.[1][3] Its more nuanced role as a PAM allows for the specific investigation of nAChR activity. Galantamine binds to an allosteric site on various nAChR subtypes, including α4β2, α7, α3β4, and α6β4, potentiating their response to agonists like acetylcholine.[4][5] This allosteric modulation sensitizes the receptors, increasing the probability of channel opening and slowing desensitization.[6] This dual action allows researchers to dissect the contributions of direct nAChR modulation from general cholinergic enhancement.
Data Presentation
The following tables summarize key quantitative data regarding the interaction of this compound with acetylcholinesterase and nicotinic acetylcholine receptors.
Table 1: Acetylcholinesterase Inhibition
| Species | Brain Ki (µg/g) |
| Rat | 7.1 |
| Mouse | 8.3 |
| Rabbit | 19.1 |
| Human (Brain) | IC50: 30 µM |
Data compiled from Geerts et al., 2005 and Texidó et al., 2005.[7][8]
Table 2: Allosteric Potentiation of Nicotinic Acetylcholine Receptors
| Receptor Subtype | Preparation | Agonist | Galantamine Concentration | Effect |
| Human α7 | Xenopus oocytes | Acetylcholine (250 µM) | 0.1 µM | 22% increase in current amplitude |
| Human α7 | Xenopus oocytes | Acetylcholine | 0.1 µM | EC50 shift from 305 µM to 189 µM |
| Human α4β2 | HEK-293 cells | Epibatidine (10 nM) | 0.5 µM | 40% increase in current amplitude |
| Human α4β2 | HEK-293 cells | Epibatidine | 0.5 µM | EC50 shift from 10 nM to 5 nM |
| Human α3β4, α6β4 | HEK-293 cells | Agonist | 0.1 - 1 µM | Potentiation of agonist response |
Data compiled from Texidó et al., 2005 and Samochocki et al., 2003.[5][7][9][10]
Table 3: Radioligand Binding Data for α4β2 nAChRs
| Treatment Group (Rabbits) | Radioligand | Bmax (fmol/mg protein) | Kd (nM) |
| Vehicle | [3H]Epibatidine | (Specific values not provided in source) | (Specific values not provided in source) |
| 3.0 mg/kg Galantamine (15 days) | [3H]Epibatidine | Significantly increased vs. vehicle | No significant change |
Data from Woodruff-Pak et al., 2007.[11]
Signaling Pathways and Experimental Workflows
Caption: Dual mechanism of this compound.
Caption: General experimental workflow.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is adapted for studying the allosteric potentiating effects of galantamine on nAChRs expressed in a mammalian cell line, such as HEK-293 cells.[5][9][10]
Objective: To measure changes in agonist-evoked currents in the presence and absence of this compound.
Materials:
-
HEK-293 cells stably expressing the nAChR subtype of interest.
-
Cell culture medium (e.g., DMEM with 10% FBS, appropriate selection antibiotic).
-
External solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal (pipette) solution (in mM): 140 KCl, 1 MgCl2, 10 HEPES, 1.1 EGTA, 2 Na2-ATP (pH 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in water).
-
nAChR agonist stock solution (e.g., 10 mM Acetylcholine or Epibatidine in water).
-
Patch-clamp rig with amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for pipette fabrication.
Protocol:
-
Cell Preparation: Plate HEK-293 cells expressing the target nAChR onto glass coverslips 24-48 hours before the experiment.
-
Solution Preparation: Prepare external and internal solutions and filter-sterilize. Prepare fresh dilutions of galantamine and agonist in external solution on the day of the experiment.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with internal solution.
-
Recording Setup:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage.
-
Perfuse the chamber with external solution.
-
Approach a cell with the patch pipette and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Clamp the cell at a holding potential of -60 mV.
-
-
Data Acquisition:
-
Establish a stable baseline current.
-
Apply the nAChR agonist at its approximate EC50 concentration for 2-5 seconds using a rapid perfusion system and record the inward current.
-
Wash the cell with external solution until the current returns to baseline.
-
Co-apply the agonist with the desired concentration of this compound (e.g., 0.1 - 1 µM) and record the current.
-
Repeat applications with and without galantamine, ensuring complete washout between applications.
-
To determine the effect on the agonist's potency, perform a full dose-response curve for the agonist in the absence and presence of a fixed concentration of galantamine.
-
-
Data Analysis:
-
Measure the peak amplitude of the agonist-evoked currents.
-
Calculate the percentage potentiation by galantamine: ((I_agonist+galantamine / I_agonist) - 1) * 100.
-
Fit dose-response curves to determine EC50 values.
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed effects.
-
Radioligand Binding Assay
This protocol is designed to assess the effect of galantamine on the binding of a radiolabeled ligand to nAChRs, for example, using [3H]epibatidine to label α4β2 nAChRs in brain tissue homogenates.[11][12]
Objective: To determine if galantamine alters the number of binding sites (Bmax) or the binding affinity (Kd) of a radioligand to nAChRs.
Materials:
-
Brain tissue (e.g., rodent cortex or hippocampus).
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
[3H]epibatidine.
-
Unlabeled nicotine (for determining non-specific binding).
-
This compound.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation vials and scintillation cocktail.
-
Liquid scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue in ice-cold homogenization buffer.
-
Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C.
-
Resuspend the resulting pellet in fresh buffer and repeat the centrifugation step.
-
Resuspend the final pellet in a known volume of buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a series of tubes, add a constant amount of membrane protein (e.g., 100-200 µg).
-
For saturation binding, add increasing concentrations of [3H]epibatidine.
-
For competition binding, add a fixed concentration of [3H]epibatidine and increasing concentrations of unlabeled galantamine.
-
To determine non-specific binding, add a high concentration of unlabeled nicotine (e.g., 100 µM) to a parallel set of tubes.
-
Incubate the tubes at 4°C for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each tube through a glass fiber filter using a cell harvester.
-
Wash the filters three times with ice-cold buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and allow them to sit for several hours.
-
Count the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
For saturation binding, plot specific binding versus the concentration of [3H]epibatidine and use non-linear regression to determine Bmax and Kd values.
-
For competition binding, plot the percentage of specific binding versus the concentration of galantamine and use non-linear regression to determine the IC50 or Ki value.
-
In Vivo Microdialysis
This protocol provides a framework for measuring extracellular acetylcholine levels in the hippocampus of an awake, freely moving rat following the administration of this compound.[13][14][15]
Objective: To assess the effect of galantamine on in vivo acetylcholine release.
Materials:
-
Adult male Sprague-Dawley rats.
-
Stereotaxic apparatus.
-
Microdialysis probes (e.g., 2-4 mm membrane length).
-
Surgical instruments.
-
Dental cement.
-
Syringe pump.
-
Artificial cerebrospinal fluid (aCSF) (in mM): 147 NaCl, 4 KCl, 1.2 CaCl2, 1.0 MgCl2, buffered to pH 7.4.
-
This compound for injection (dissolved in sterile saline).
-
Fraction collector.
-
HPLC system with electrochemical detection (HPLC-ECD) for acetylcholine analysis.
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in the stereotaxic apparatus.
-
Implant a guide cannula targeting the hippocampus (e.g., AP: -3.8 mm, ML: ±2.5 mm, DV: -2.8 mm from bregma).
-
Secure the cannula with dental cement and allow the animal to recover for at least one week.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and perfuse with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow the animal to habituate for at least 2 hours while collecting baseline samples every 20 minutes.
-
Administer this compound (e.g., 1-5 mg/kg, s.c. or i.p.).
-
Continue collecting dialysate samples for at least 2-3 hours post-injection.
-
-
Sample Analysis:
-
Analyze the dialysate samples for acetylcholine content using an HPLC-ECD system.
-
The system typically includes a microbore column and a post-column immobilized enzyme reactor containing acetylcholinesterase and choline oxidase.
-
-
Data Analysis:
-
Quantify the acetylcholine concentration in each sample.
-
Express the post-injection acetylcholine levels as a percentage of the average baseline concentration.
-
Perform statistical analysis to compare pre- and post-injection levels and to compare the effects of different doses of galantamine.
-
Conclusion
This compound is a powerful tool for elucidating the complex roles of nicotinic acetylcholine receptors in neuronal function. Its dual mechanism of action allows for the potentiation of nicotinic signaling both through direct allosteric modulation and by increasing the availability of the endogenous agonist, acetylcholine. The protocols outlined in this document provide a starting point for researchers to design and execute experiments aimed at further understanding the therapeutic potential and physiological significance of modulating nAChR function.
References
- 1. Galantamine - Wikipedia [en.wikipedia.org]
- 2. Galantamine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Galantamine is an allosterically potentiating ligand of the human alpha4/beta2 nAChR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galantamine, an Acetylcholinesterase Inhibitor and Positive Allosteric Modulator of Nicotinic Acetylcholine Receptors, Attenuates Nicotine Taking and Seeking in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of galantamine on the human α7 neuronal nicotinic acetylcholine receptor, the Torpedo nicotinic acetylcholine receptor and spontaneous cholinergic synaptic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain levels and acetylcholinesterase inhibition with galantamine and donepezil in rats, mice, and rabbits [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Galantamine: Effect on nicotinic receptor binding, acetylcholinesterase inhibition, and learning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Galantamine enhances dopaminergic neurotransmission in vivo via allosteric potentiation of nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Simultaneous determination of acetylcholine, choline and physostigmine in microdialysis samples from rat hippocampus by microbore liquid chromatography/electrochemistry on peroxidase redox polymer coated electrodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acetylcholine release in the hippocampus and striatum during place and response training - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectrofluorimetric Determination of (+)-Galanthamine HBr in Pharmaceutical Formulations
Abstract
This application note details a simple, rapid, and sensitive spectrofluorimetric method for the quantitative determination of (+)-Galanthamine Hydrobromide (HBr) in bulk drug and pharmaceutical formulations. The method is based on the native fluorescence of Galanthamine HBr in distilled water, offering a straightforward and cost-effective analytical approach. The procedure has been validated for accuracy, precision, linearity, and sensitivity, demonstrating its suitability for routine quality control analysis.
Introduction
(+)-Galanthamine HBr is a reversible, competitive acetylcholinesterase inhibitor used for the treatment of mild to moderate dementia of the Alzheimer's type.[1][2] Accurate and reliable analytical methods are crucial for ensuring the quality and efficacy of its pharmaceutical formulations. While various methods like HPLC exist, spectrofluorimetry offers a desirable alternative due to its inherent sensitivity, simplicity, and lower operational cost.[3] This note provides a detailed protocol for the spectrofluorimetric analysis of Galanthamine HBr.
Principle
Galanthamine HBr exhibits native fluorescence when excited at a specific wavelength. The intensity of the emitted fluorescence is directly proportional to the concentration of the analyte over a defined range. This relationship forms the basis for its quantitative determination. The analysis is performed in distilled water, which serves as a non-interfering solvent.[1][4]
Instrumentation and Reagents
-
Instrumentation: A spectrofluorometer equipped with a Xenon lamp and quartz cuvettes is required.
-
Reagents and Materials:
-
This compound reference standard
-
Distilled water
-
Volumetric flasks (10 mL, 50 mL, 100 mL)
-
Pipettes
-
Whatman filter paper
-
Sonicator
-
Experimental Protocol
A detailed workflow for the spectrofluorimetric determination of Galanthamine HBr is provided below.
Preparation of Standard Solutions
-
Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Galanthamine HBr powder and transfer it to a 100 mL volumetric flask. Add approximately 50 mL of distilled water, shake to dissolve, and then dilute to the mark with distilled water. Sonicate for 3 minutes to ensure complete dissolution.[1]
-
Working Standard Solution (100 µg/mL): Pipette 10 mL of the stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.[1]
-
Calibration Standards (2-14 µg/mL): Prepare a series of calibration standards by appropriately diluting the working standard solution with distilled water.
Sample Preparation (from Tablets)
-
Weigh and finely powder 20 tablets to determine the average tablet weight.[1]
-
Accurately weigh a quantity of the powdered tablets equivalent to a specific amount of Galanthamine HBr (e.g., for a 4 mg/tablet claim) and transfer it to a 100 mL volumetric flask.[1]
-
Add approximately 50 mL of distilled water and sonicate for 30 minutes to facilitate the extraction of the drug.[1]
-
Dilute the solution to 100 mL with distilled water and mix well.[1]
-
Filter the resulting solution through Whatman filter paper.[1]
-
Further dilute the filtrate with distilled water to achieve a final concentration within the linear range of the calibration curve (e.g., 6 µg/mL).[1]
Spectrofluorimetric Analysis
-
Set the excitation wavelength of the spectrofluorometer to 282 nm and the emission wavelength to 607 nm.[1][4][5]
-
Measure the fluorescence intensity of the blank (distilled water), calibration standards, and the prepared sample solutions.
-
Construct a calibration curve by plotting the fluorescence intensity versus the concentration of the calibration standards.
-
Determine the concentration of Galanthamine HBr in the sample solution from the calibration curve using the linear regression equation.[5]
Method Validation Summary
The described method has been validated according to established analytical guidelines, with the key performance parameters summarized in the tables below.
Table 1: Optical Characteristics and Method Validation Parameters
| Parameter | Value | Reference |
| Excitation Wavelength (λex) | 282 nm | [1][3][5] |
| Emission Wavelength (λem) | 607 nm | [1][3][5] |
| Linearity Range | 2–14 µg/mL | [1][4][5] |
| Regression Equation | Y = 62.536X + 33.037 | [5] |
| Correlation Coefficient (r²) | 0.9999 | [1][4][5] |
| Limit of Detection (LOD) | 0.29 µg/mL | [1][4][5] |
| Limit of Quantitation (LOQ) | 0.89 µg/mL | [1][4][5] |
Table 2: Accuracy (Recovery) Study
| Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery | Reference |
| 4 | 3.98 | 99.50 | [1] |
| 8 | 7.85 | 98.12 | [1] |
| 12 | 11.96 | 99.67 | [1] |
| Mean % Recovery | 99.10 |
Table 3: Precision Study
| Concentration (µg/mL) | Intraday Precision (%RSD, n=3) | Interday Precision (%RSD, n=3) | Reference |
| 4 | 0.35 | 0.46 | [1] |
| 8 | 0.21 | 0.22 | [1] |
| 12 | 0.18 | 0.13 | [1] |
Visualizations
Caption: Experimental workflow for Galanthamine HBr determination.
Conclusion
The spectrofluorimetric method presented is simple, accurate, precise, and sensitive for the determination of this compound in pharmaceutical dosage forms.[1][4] The method does not require elaborate sample preparation or expensive reagents, making it a highly suitable and efficient tool for routine quality control laboratories. The validation data confirms that the method's performance is well within the acceptable limits for pharmaceutical analysis.
References
- 1. Determination of galantamine hydrobromide in bulk drug and pharmaceutical dosage form by spectrofluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. researchgate.net [researchgate.net]
- 4. Determination of galantamine hydrobromide in bulk drug and pharmaceutical dosage form by spectrofluorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
(+)-Galanthamine HBr solubility issues in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-Galanthamine Hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of (+)-Galanthamine HBr?
A1: this compound is a white to off-white crystalline powder that is generally considered soluble in water and methanol.[1][2] Its solubility is lower in organic solvents such as acetone, chloroform, and ether.[2] Due to the presence of polar functional groups like hydroxyl (-OH) and methoxy (-OCH₃), it readily forms hydrogen bonds with polar solvents.[1]
Q2: What is the reported aqueous solubility of this compound?
A2: The reported aqueous solubility of this compound varies across different sources, which may be due to different experimental conditions such as temperature and pH. It's important to consider these factors when preparing solutions. A summary of reported solubility data is provided in the table below.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is pH-dependent.[3][4] Galanthamine is a weak base with a pKa of 8.2 for its azepine moiety.[5] Therefore, in acidic solutions (pH < 8.2), the molecule will be protonated and exist as the more soluble hydrobromide salt. As the pH increases and approaches the pKa, the proportion of the less soluble free base form increases, which can lead to precipitation. It has been noted to be freely soluble in alkaline pH and less soluble in acidic pH.[3]
Q4: How does temperature affect the solubility of this compound?
A4: As with many organic compounds, the solubility of this compound in aqueous solutions is expected to increase with temperature.[1][4] Gentle warming and sonication can be used to aid dissolution, especially when preparing more concentrated solutions.[1]
Q5: What is the stability of this compound in aqueous solutions?
A5: this compound is stable under alkaline and elevated temperature conditions. However, degradation has been observed under acidic, photolytic (exposure to light), and oxidative conditions.[2] It is recommended to prepare aqueous solutions fresh and not to store them for more than one day.[6] For longer-term storage, stock solutions in DMSO can be stored at -20°C for up to a month or at -80°C for up to six months.[7]
Troubleshooting Guide
Issue: My this compound is not dissolving in my aqueous buffer.
-
Initial Troubleshooting Steps:
-
Verify the solvent: Ensure you are using a polar solvent like water or a suitable aqueous buffer.
-
Check the concentration: You may be attempting to prepare a solution that is above the solubility limit of the compound under your current conditions.
-
Gentle heating and agitation: Try warming the solution gently (e.g., to 37°C) and using a magnetic stirrer or vortex mixer to aid dissolution.[1]
-
Sonication: Using an ultrasonic bath can also help to break up any aggregates and facilitate dissolution.[1]
-
-
Advanced Troubleshooting: The DMSO Method If direct dissolution in an aqueous buffer is unsuccessful, the recommended method is to first dissolve the this compound in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it with your aqueous buffer of choice.[6]
-
Rationale: this compound is significantly more soluble in DMSO, allowing for the preparation of a concentrated stock solution that can then be diluted to the desired final concentration in your aqueous experimental medium.[6]
-
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility | Molar Concentration (approx.) | Notes | Source(s) |
| Water | Soluble to 50 mM | 50 mM | - | |
| Water | Soluble to 20 mM | 20 mM | - | |
| Water (pH 6.0) | 31 mg/mL | 84.2 mM | - | [5] |
| Water (25°C) | 32 mg/mL | 86.9 mM | - | [7] |
| Water (neutral pH) | 2.1 mg/mL | 5.7 mM | - | |
| Phosphate Buffer (pH 7.4) | 2.2 mg/mL | 6.0 mM | - | |
| DMSO | Soluble to 100 mM | 100 mM | - | |
| DMSO | ~50 mg/mL | ~135.8 mM | - | [6] |
| Ethanol | ~15 mg/mL | ~40.7 mM | - | [6] |
| 1:1 DMSO:PBS (pH 7.2) | ~0.5 mg/mL | ~1.4 mM | Prepared by diluting a DMSO stock. | [6] |
Molecular Weight of this compound = 368.27 g/mol
Experimental Protocols
Protocol 1: Preparation of this compound Solution using the DMSO Method
This protocol is recommended when direct dissolution in an aqueous buffer is challenging.
-
Prepare a stock solution in DMSO:
-
Accurately weigh the desired amount of this compound powder.
-
Add a small volume of high-purity DMSO to the powder.
-
Gently vortex or sonicate until the solid is completely dissolved. A common stock concentration is 100 mM.
-
-
Dilute the stock solution:
-
In a separate tube, add the desired volume of your aqueous buffer (e.g., PBS).
-
While vortexing the buffer, slowly add the required volume of the DMSO stock solution to achieve your final desired concentration.
-
Important: The final concentration of DMSO in your aqueous solution should be kept as low as possible (typically <0.5%) to avoid any potential effects on your experimental system.
-
Protocol 2: General Procedure for Determining Equilibrium Aqueous Solubility (Shake-Flask Method)
This protocol provides a general guideline for determining the equilibrium solubility of this compound in a specific aqueous buffer.[6][8]
-
Preparation:
-
Prepare the desired aqueous buffer (e.g., phosphate buffer at a specific pH).
-
Add an excess amount of this compound powder to a known volume of the buffer in a sealed container (e.g., a glass vial). The excess solid should be visible.
-
-
Equilibration:
-
Place the sealed container in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C).
-
Agitate the mixture for a sufficient period to allow it to reach equilibrium (typically 24-48 hours).
-
-
Sample Collection and Preparation:
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
Filter the sample through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Analysis:
-
Quantify the concentration of dissolved this compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).
-
Prepare a standard curve with known concentrations of this compound to accurately determine the concentration in your sample.
-
Visualizations
References
- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. rheolution.com [rheolution.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. lup.lub.lu.se [lup.lub.lu.se]
- 7. abmole.com [abmole.com]
- 8. who.int [who.int]
Technical Support Center: Enhancing the Stability of (+)-Galanthamine HBr Solutions for Long-Term Experiments
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on maintaining the stability of (+)-Galanthamine Hydrobromide (HBr) solutions for long-term experiments. Below, you will find frequently asked questions (FAQs), troubleshooting guides, detailed experimental protocols, and summarized data to address common challenges in handling galanthamine solutions.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that cause (+)-Galanthamine HBr solutions to degrade?
A1: this compound is primarily susceptible to degradation under acidic, photolytic (light exposure), and oxidative conditions.[1][2][3] The main degradation pathways include dehydration, epimerization (a change in the stereochemistry of the molecule), and N-oxidation (the addition of an oxygen atom to the nitrogen).[1][2][3]
Q2: Under what conditions is this compound considered stable?
A2: Galanthamine solutions have demonstrated stability under alkaline and elevated temperature conditions.[1][2][3]
Q3: What is the recommended method for preparing a this compound stock solution?
A3: To achieve maximum solubility in aqueous buffers, it is recommended to first dissolve solid this compound in an organic solvent such as dimethyl sulfoxide (DMSO), ethanol, or dimethylformamide (DMF).[1][4] The resulting stock solution can then be diluted with the aqueous buffer of your choice.[1][4] It is also advisable to purge the solvent with an inert gas before dissolving the compound.[1][4]
Q4: How should I store my this compound stock solutions for long-term use?
A4: For long-term storage, solid this compound should be stored at -20°C, where it can remain stable for at least four years.[1] It is best to prepare stock solutions fresh for each experiment.[1] If storage is necessary, prepare aliquots in tightly sealed vials and store them at -20°C for up to one month or at -80°C for longer durations.[1] Aqueous solutions are not recommended for storage for more than one day.[1][4] Always protect solutions from light by using amber vials or storing them in the dark.[1]
Q5: Can I use antioxidants to improve the stability of my this compound solution?
A5: While galanthamine itself exhibits some antioxidant properties by scavenging reactive oxygen species (ROS), adding antioxidants to your solution is a plausible strategy to mitigate oxidative degradation.[1][5] Ascorbic acid (Vitamin C) is a common antioxidant used in pharmaceutical formulations.[1] However, it is important to be aware that ascorbic acid can act as a pro-oxidant in the presence of transition metal ions.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps & Optimization |
| Precipitation in aqueous solution | Galanthamine has low solubility in aqueous buffers.[1] | Prepare a concentrated stock solution in DMSO or DMF and then dilute it into your aqueous experimental medium.[1] Ensure the final concentration of the organic solvent is compatible with your experimental setup. |
| Color change in the solution | This may be an indication of oxidation or other degradation pathways. | Discard the solution and prepare a fresh one.[1] To prevent oxidation, store solutions under an inert atmosphere (e.g., nitrogen or argon).[1] |
| Loss of biological activity in experiments | Degradation of galanthamine leads to a lower effective concentration. | Confirm the concentration and purity of your galanthamine solution using a validated analytical method like HPLC.[1] Prepare fresh solutions from solid material stored under the recommended conditions.[1] |
| Inconsistent experimental results | Degradation of the galanthamine solution can lead to variability. | Ensure your galanthamine solution is freshly prepared.[1] If using stored stock solutions, verify their integrity.[1] Analyze the purity and concentration of the solution using HPLC.[1] |
Data Summary
Table 1: Stability of this compound Under Various Conditions
| Condition | Stability | Primary Degradation Products | Reference |
| Acidic (e.g., 0.1 M HCl) | Unstable | Dehydration, Epimerization | [1][2][3] |
| Alkaline (e.g., 0.1 M NaOH) | Stable | - | [1][2][3] |
| Neutral (Aqueous Buffer) | Prone to degradation | N-Oxidation | [2] |
| Oxidative (e.g., 3% H₂O₂) | Unstable | N-Oxide and other oxidation products | [1][2][3] |
| Photolytic (Light Exposure) | Unstable | Photodegradation products | [1][2][3] |
| Thermal (Elevated Temperature) | Stable | - | [1][2][3] |
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration of Stability | Reference |
| Solid | -20°C | ≥ 4 years | [1][4] |
| Stock Solution in Organic Solvent (e.g., DMSO) | -20°C | Up to 1 month | [1] |
| -80°C | > 1 month (longer periods) | [1] | |
| Aqueous Solution | Room Temperature / Refrigerated | Not recommended for more than 1 day | [1][4] |
| Stock Solution in Plasma | -30°C | At least 50 days | [1] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the degradation pathways of galanthamine and to develop a stability-indicating analytical method.
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or a mixture of buffer and methanol).[1]
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24 hours). After incubation, neutralize the solution with 0.1 M NaOH.[1]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at a controlled temperature (e.g., 60°C) for a specified period. After incubation, neutralize the solution with 0.1 M HCl.[1]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of a hydrogen peroxide solution (e.g., 3% H₂O₂). Keep the solution at room temperature for a specified period.[1]
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 80°C) for a specified period (e.g., 48 hours).[1]
-
Photolytic Degradation: Expose the stock solution to light according to ICH Q1B guidelines, which recommend an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[1]
-
-
Analysis: Analyze the stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method (see Protocol 2). Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent galanthamine peak.[1]
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a starting point for a reversed-phase high-performance liquid chromatography (RP-HPLC) method capable of separating galanthamine from its degradation products. Method optimization may be required.
-
Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV or photodiode array (PDA) detector.
-
Column: C18 column (e.g., 5 µm, 250mm × 4.6 mm).[6]
-
Mobile Phase: A mixture of 0.1M phosphate buffer and Acetonitrile (e.g., 40:60 v/v), with the pH adjusted to 4.5 with orthophosphoric acid.[6]
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: 203 nm.[6]
-
Column Temperature: 35°C.[7]
-
-
Preparation of Solutions:
-
Standard Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in the diluent to prepare a stock solution. Further dilute the stock solution to a working concentration (e.g., 10 µg/mL).[1]
-
Sample Solution: Prepare the sample solution from the forced degradation studies by diluting it with the diluent to a concentration within the linear range of the method.[1]
-
-
Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the diluent (as a blank), followed by the standard solution and the sample solutions.
-
Record the chromatograms and identify the peak for galanthamine based on the retention time of the standard.
-
New peaks in the chromatograms of the stressed samples indicate the formation of degradation products. The method is considered stability-indicating if the degradation product peaks are well-resolved from the galanthamine peak.[1]
-
Visualizations
Caption: Major degradation pathways of this compound under different stress conditions.
Caption: General experimental workflow for this compound stability testing.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijrpr.com [ijrpr.com]
Technical Support Center: (+)-Galanthamine HBr Purification
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of (+)-Galanthamine HBr from crude plant extracts.
Frequently Asked Questions (FAQs)
Q1: What are the most common plant sources for (+)-Galanthamine extraction?
A1: (+)-Galanthamine is an alkaloid primarily found in plants of the Amaryllidaceae family. The most common sources for commercial and laboratory-scale extraction include species of Galanthus (snowdrops), Leucojum (snowflakes), and Narcissus (daffodils). Leucojum aestivum is often cited as a primary source for industrial production.[1][2][3]
Q2: Why is an acid-base extraction method typically used for Galanthamine?
A2: An acid-base extraction is highly effective for selectively isolating alkaloids like Galanthamine from the complex matrix of a crude plant extract.[4] Galanthamine contains a basic nitrogen atom, which can be protonated in an acidic solution, making it water-soluble. This allows for the separation of the protonated alkaloid from non-basic, water-insoluble compounds. Subsequently, basifying the aqueous solution deprotonates the Galanthamine, rendering it soluble in organic solvents, enabling its extraction and separation from water-soluble impurities.[1]
Q3: I am experiencing low yields of Galanthamine from my extraction. What are the likely causes?
A3: Low yields can stem from several factors:
-
Plant Material: The Galanthamine content in plants can vary significantly based on the species, geographical location, season of harvest, and storage conditions.[2]
-
Incomplete Extraction: The initial extraction from the plant material may be inefficient. Ensure the plant material is finely powdered and that the solvent has sufficient time and agitation to penetrate the plant tissue.
-
pH Control: Improper pH management during the acid-base liquid-liquid extraction is a common cause of yield loss. Ensure the pH is sufficiently acidic (around 3-4) to protonate the alkaloid into the aqueous phase and sufficiently basic (around 9-10) to liberate the free base for organic solvent extraction.[1][5][6]
-
Emulsion Formation: Emulsions can form at the aqueous-organic interface during liquid-liquid extraction, trapping the product. If this occurs, try adding brine or using centrifugation to break the emulsion.
Q4: My purified Galanthamine HBr product has a low purity according to HPLC analysis. What are the common impurities?
A4: Common impurities can include other Amaryllidaceae alkaloids that have similar chemical properties, such as Lycoramine, Narwedine, and N-Desmethylgalantamine.[7] These related substances can co-extract and may require specific chromatographic or crystallization steps to remove effectively.[5]
Q5: How do I convert the purified Galanthamine free base to the hydrobromide (HBr) salt?
A5: The purified Galanthamine free base is typically dissolved in a suitable organic solvent, such as ethanol or a mixture of ethanol and water.[8][9] Then, a stoichiometric amount of 48% aqueous hydrobromic acid is added dropwise while stirring, often at a reduced temperature (e.g., 0-10°C), to precipitate the Galanthamine HBr salt.[5][8] The salt can then be collected by filtration and dried.
Troubleshooting Guide
Problem 1: Poor Separation During Column Chromatography
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Broad or Tailing Peaks | 1. Column overloading.2. Inappropriate solvent system.3. Silica gel activity is too high or too low. | 1. Reduce the amount of crude extract loaded onto the column.2. Perform thin-layer chromatography (TLC) to optimize the solvent system for better separation.3. Try a different grade of silica gel or deactivate it slightly with a small amount of water. |
| Co-elution of Galanthamine with Impurities | 1. Solvent system lacks selectivity.2. Similar polarity of Galanthamine and the impurity. | 1. Switch to a different solvent system. A common gradient is Hexane -> Ethyl Acetate -> Methanol.[1]2. Consider using a different stationary phase, such as alumina.[1]3. If the impurity is known (e.g., Narwedine), a specific chemical conversion or a different purification technique like preparative HPLC might be necessary. |
Problem 2: Difficulty with Crystallization of Galanthamine HBr
| Symptom | Possible Cause(s) | Suggested Solution(s) |
| Product Oiling Out Instead of Crystallizing | 1. Presence of impurities inhibiting crystal lattice formation.2. Solvent is not ideal for crystallization.3. Supersaturation is too high. | 1. Re-purify the Galanthamine free base by column chromatography before salt formation.2. Try different crystallization solvents. Isopropanol and ethanol/water mixtures are commonly used.[8][10]3. Cool the solution more slowly to encourage crystal growth. Seeding with a small crystal of pure Galanthamine HBr can also help. |
| Low Recovery After Recrystallization | 1. Product is too soluble in the chosen solvent.2. Insufficient cooling. | 1. Add an anti-solvent (a solvent in which Galanthamine HBr is less soluble) to the solution to induce precipitation.2. Ensure the solution is cooled for an adequate amount of time (e.g., 12 hours at 0-5°C).[5] |
Quantitative Data Tables
Table 1: Example RP-HPLC Conditions for Galanthamine Purity Analysis
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Stationary Phase | Inertsil ODS-3V (150 mm × 4.6 mm, 5µm)[11] | Octadecylsilane Carbon Column[12] | C18 Reversed-Phase Column[4] |
| Mobile Phase | Phosphate buffer and Acetonitrile (75:25 v/v)[11] | Gradient: A) Buffer B) Acetonitrile (97:3 v/v to 25:75 v/v)[12] | Acetonitrile and Buffer Mixture[4] |
| Flow Rate | 1.0 mL/min[11] | Not Specified | Not Specified |
| Detection Wavelength | Not Specified | 230 nm[12] | ~230 nm or 282 nm[4] |
| Column Temperature | Not Specified | 35°C[12] | Not Specified |
Table 2: Solvent Ratios for Liquid-Liquid Extraction
| Extraction Step | Aqueous Phase | Organic Solvent | Typical Ratio (Aqueous:Organic) | Reference |
| Alkaloid Extraction | Alkalized Water (pH 9-12) | Methyl Isobutyl Ketone | 2:1 to 3:1 | [5] |
| Alkaloid Extraction | Alkalized Water (pH 9-12) | Ethyl Acetate | 2:1 to 3:1 | [5] |
| Alkaloid Extraction | Alkalized Water (pH 9-12) | Butyl Acetate | 2:1 to 3:1 | [5] |
Experimental Protocols
Protocol 1: General Acid-Base Extraction from Plant Material
-
Maceration: Air-dried and powdered plant material (e.g., bulbs of Leucojum aestivum) is macerated in an acidic aqueous solution (e.g., 0.1 M H₂SO₄) for 24-48 hours at room temperature. This step protonates the alkaloids, making them water-soluble.[1]
-
Filtration: The mixture is filtered to remove solid plant debris. The filtrate contains the protonated alkaloids.
-
Basification: The acidic aqueous extract is carefully basified to a pH of 9-10 using a base like ammonium hydroxide (NH₄OH) or sodium carbonate (Na₂CO₃).[1] This deprotonates the alkaloids, converting them into their free base form, which is soluble in organic solvents.
-
Liquid-Liquid Extraction: The basified aqueous solution is partitioned multiple times with an immiscible organic solvent such as dichloromethane, ethyl acetate, or methyl isobutyl ketone.[1][5] The alkaloid free base will move into the organic layer.
-
Concentration: The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and concentrated under reduced pressure using a rotary evaporator to yield the crude alkaloid extract.[1]
Protocol 2: Purification by Column Chromatography
-
Preparation: The crude alkaloid extract is dissolved in a minimal amount of the initial mobile phase solvent and may be adsorbed onto a small amount of silica gel.
-
Packing: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Loading: The sample is carefully loaded onto the top of the packed column.
-
Elution: The column is eluted with a solvent gradient of increasing polarity (e.g., starting with hexane, gradually increasing the proportion of ethyl acetate, and then methanol).[1]
-
Fraction Collection: Fractions of the eluate are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing Galanthamine.
-
Pooling and Concentration: Fractions containing pure Galanthamine (as determined by TLC) are combined and the solvent is removed under reduced pressure to yield the purified Galanthamine free base.
Protocol 3: Conversion to HBr Salt and Recrystallization
-
Dissolution: The purified Galanthamine free base is dissolved in 95% ethanol.[8]
-
Acidification: The solution is cooled to 0-5°C. 48% aqueous hydrobromic acid is added dropwise with constant stirring while maintaining the low temperature until the pH is acidic (e.g., 2-3).[5][8]
-
Crystallization: The suspension is stirred at 0-5°C for several hours (e.g., 4-12 hours) to allow for complete crystallization.[5][8]
-
Filtration and Drying: The crystallized Galanthamine HBr is collected by filtration, washed with cold ethanol, and dried under vacuum at a temperature of around 40-50°C to yield the final purified product.[5][8]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of Galantamine in Sternbergia Species by High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 4. benchchem.com [benchchem.com]
- 5. WO2019222817A1 - Method for preparation of purified galantamine hydrobromide - Google Patents [patents.google.com]
- 6. US6617452B2 - Process for the isolation of galanthamine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. US8013151B2 - Process for the preparation of galanthamine hydrobromide - Google Patents [patents.google.com]
- 9. EP2009015B1 - Process for the preparation of galantamine hydrobromide - Google Patents [patents.google.com]
- 10. US6573376B2 - Process for the isolation of galanthamine - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. ijrpr.com [ijrpr.com]
Technical Support Center: Troubleshooting (+)-Galanthamine HBr Assay Variability and Artifacts
Welcome to the technical support center for (+)-Galanthamine HBr assays. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, variability, and artifacts encountered during the quantification and analysis of (+)-Galanthamine hydrobromide.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of variability in this compound assay results?
A1: Variability in this compound assays can stem from several factors, primarily related to the compound's stability. Galanthamine is susceptible to degradation under acidic, photolytic (light exposure), and oxidative conditions.[1][2][3][4] Key degradation pathways include dehydration, epimerization (a change in the stereochemistry), and N-oxidation (the addition of an oxygen atom to the nitrogen).[2][3][4] Inconsistent sample handling, such as prolonged exposure to light or use of non-freshly prepared solutions, can lead to the formation of degradation products, causing variability in analytical results.
Q2: I am observing unexpected peaks in my HPLC chromatogram. What could be the cause?
A2: Unexpected peaks in an HPLC chromatogram are often indicative of galanthamine degradation or impurities in your solvents and reagents.[1] Degradation can occur if the sample solutions are not freshly prepared or if stock solutions are not stored properly (e.g., aliquoted, frozen, and protected from light).[1] To troubleshoot, it is recommended to prepare fresh solutions for each experiment and ensure the purity of all solvents and reagents used.[1]
Q3: My galanthamine solution has changed color. Is it still usable?
A3: A color change in your galanthamine solution may indicate oxidation or other degradation pathways.[1] It is strongly advised to discard the solution and prepare a fresh one to ensure the integrity of your experimental results.[1] To prevent oxidation, consider storing solutions under an inert atmosphere like nitrogen or argon.[1]
Q4: I'm experiencing precipitation in my aqueous galanthamine solution. How can I resolve this?
A4: Galanthamine has low solubility in aqueous buffers, which can lead to precipitation.[1] A common practice is to first prepare a concentrated stock solution in an organic solvent such as DMSO or DMF, and then dilute it into your aqueous experimental medium.[1] It is crucial to ensure that the final concentration of the organic solvent is compatible with your specific experimental setup.[1]
Q5: What are the recommended storage conditions for this compound and its solutions?
A5: For long-term storage, solid this compound should be kept at -20°C, where it can remain stable for at least four years.[1] It is best to prepare stock solutions fresh for each experiment.[1] If storage of a stock solution is necessary, it should be aliquoted into tightly sealed vials, protected from light, and stored at -20°C for up to one month or at -80°C for longer durations.[1] Aqueous solutions are not recommended for storage for more than one day.[1]
Troubleshooting Guides
Issue 1: Inconsistent Quantitative Results
Potential Cause: Degradation of galanthamine leading to a lower effective concentration.[1]
Recommended Solution:
-
Confirm the concentration and purity of your galanthamine solution using a validated analytical method like HPLC.[1]
-
Always prepare fresh solutions from solid material that has been stored under the recommended conditions.[1]
-
Ensure proper storage of stock solutions (aliquoted, frozen, and protected from light).[1]
Issue 2: Poor Peak Shape or Resolution in HPLC Analysis
Potential Cause: Inappropriate chromatographic conditions or column degradation.
Recommended Solution:
-
Optimize Mobile Phase: Ensure the mobile phase composition and pH are optimal for galanthamine. A common mobile phase is a mixture of phosphate buffer and acetonitrile.[5]
-
Check Column Health: Inspect the column for loss of efficiency. If necessary, wash the column according to the manufacturer's instructions or replace it.
-
Adjust Flow Rate: A flow rate of 1.0 ml/min is often used, but may require optimization for your specific column and system.[5][6]
Issue 3: Loss of Biological Activity in Experiments
Potential Cause: Degradation of galanthamine resulting in a lower effective concentration of the active compound.[1]
Recommended Solution:
-
Use a validated analytical method such as HPLC to confirm the concentration and purity of the galanthamine solution immediately before use.[1]
-
Prepare fresh solutions from solid material stored under recommended conditions to minimize the impact of degradation.[1]
Data Presentation
Table 1: Summary of Forced Degradation Studies of this compound
| Stress Condition | Stability of Galanthamine | Major Degradation Products | Reference |
| Acidic | Degradation occurs | Dehydration, Epimerization | [2][3][4] |
| Alkaline | Stable | - | [2][3][4] |
| Thermal | Stable | - | [2][3][4] |
| Photolytic (Light) | Degradation occurs | Dehydration, Epimerization | [2][3][4] |
| Oxidative | Degradation occurs | N-oxidation | [2][3][4] |
Table 2: Typical HPLC Parameters for this compound Analysis
| Parameter | Recommended Condition | Reference |
| Column | C18 (e.g., Agilent Extend C18, 250x4.6 mm, 5 µm) | [6] |
| Mobile Phase | Ultrapure water with 0.1% TFA and acetonitrile with 0.1% TFA (85/15, v/v) | [6] |
| Flow Rate | 1.0 mL/min | [6] |
| Detection | UV at 288 nm | [6] |
| Linearity Range | 5-30 µg/mL | [6] |
Experimental Protocols
Protocol 1: Preparation of this compound Standard Solution for HPLC
-
Accurately weigh a known amount of this compound reference standard.
-
Dissolve the standard in the HPLC mobile phase (or a compatible solvent like methanol) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).
-
Sonicate the stock solution for 10-15 minutes to ensure complete dissolution.
-
Further dilute the stock solution with the mobile phase to achieve a working concentration within the linear range of the method (e.g., 10 µg/mL).[1]
-
Filter the final solution through a 0.45 µm nylon membrane filter before injection into the HPLC system.[5]
Protocol 2: Forced Degradation Study of this compound
-
Acid Degradation: Expose a solution of galanthamine to an acidic medium (e.g., 0.1 M HCl) at a controlled temperature.
-
Base Degradation: Expose a solution of galanthamine to a basic medium (e.g., 0.1 M NaOH) at a controlled temperature.
-
Oxidative Degradation: Treat a solution of galanthamine with an oxidizing agent (e.g., 3% H₂O₂).
-
Photolytic Degradation: Expose a solution of galanthamine to UV light in a photostability chamber.
-
Thermal Degradation: Heat a solid sample or solution of galanthamine at an elevated temperature.
After exposure to the stress conditions, dilute the samples to a suitable concentration for HPLC analysis to identify and quantify any degradation products.[1]
Visualizations
Caption: Troubleshooting decision tree for inconsistent experimental results.
Caption: Degradation pathways of this compound under stress.
References
- 1. benchchem.com [benchchem.com]
- 2. research.vu.nl [research.vu.nl]
- 3. researchgate.net [researchgate.net]
- 4. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Aegean Journal of Medical Sciences » Submission » Alternative Analytical Methods for Quantification of Galantamine in Pharmaceuticals [dergipark.org.tr]
Navigating (+)-Galanthamine HBr Degradation: A Technical Guide for Researchers
Technical Support Center
For researchers and drug development professionals working with (+)-Galanthamine HBr, understanding its stability and degradation pathways under various stress conditions is paramount for ensuring drug efficacy, safety, and regulatory compliance. This technical support center provides detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to assist in navigating the challenges of handling this compound.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the experimental investigation of this compound degradation.
| Question ID | Question | Answer |
| GAL-DEG-001 | Why am I observing significant degradation of my Galanthamine HBr sample under acidic conditions but not under alkaline or thermal stress? | This is an expected outcome. Studies have shown that Galanthamine HBr is susceptible to degradation under acidic conditions, while it remains stable in alkaline and elevated temperature environments.[1][2][3] The primary degradation pathways under acidic stress involve dehydration and epimerization. |
| GAL-DEG-002 | My oxidative stress experiment is showing a complex degradation profile with what appears to be two-phase kinetics. Is this normal? | Yes, the oxidative degradation of Galanthamine HBr has been reported to follow a two-phase kinetic behavior.[1][2][3] This suggests a more complex reaction mechanism compared to the first-order kinetics observed in acidic and photolytic degradation. The main degradation product under oxidative stress is Galantamine N-oxide.[3] |
| GAL-DEG-003 | I am having trouble identifying the degradation products. What are the major expected degradants of Galanthamine HBr? | The principal degradation processes observed for Galanthamine HBr under stress conditions are dehydration, epimerization, and N-oxidation.[1][2][3] Mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are effective techniques for the characterization of these degradation products. |
| GAL-DEG-004 | What are the recommended analytical techniques for a stability-indicating assay of Galanthamine HBr? | A validated stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method is recommended.[1][2] This method should be capable of separating the intact drug from its degradation products. |
| GAL-DEG-005 | How does photolytic stress affect Galanthamine HBr? | Galanthamine HBr is susceptible to degradation under photolytic conditions, following first-order kinetics.[1][2][3] It is crucial to protect samples from light during storage and handling to prevent photodegradation. |
Summary of Degradation under Stress Conditions
The following table summarizes the observed degradation of this compound under various stress conditions based on available literature.
| Stress Condition | Observation | Major Degradation Processes | Degradation Kinetics |
| Acidic Hydrolysis | Degradation occurs | Dehydration, Epimerization | First-order[1][2][3] |
| Alkaline Hydrolysis | Stable | - | - |
| Oxidative | Degradation occurs | N-oxidation | Two-phase[1][2][3] |
| Thermal | Stable | - | - |
| Photolytic | Degradation occurs | Not specified in detail, but degradation is observed | First-order[1][2][3] |
Experimental Protocols
Detailed methodologies for conducting stress testing on this compound are crucial for reproducible results. The following are generalized protocols based on common practices for forced degradation studies.
Acidic and Alkaline Hydrolysis
-
Objective: To determine the susceptibility of Galanthamine HBr to acid and base-mediated hydrolysis.
-
Protocol:
-
Prepare separate solutions of Galanthamine HBr in 0.1 M HCl and 0.1 M NaOH.
-
Reflux the solutions for a specified period (e.g., 8 hours).
-
If no significant degradation is observed, increase the acid/alkali concentration and/or prolong the reflux time.[4]
-
Withdraw samples at appropriate time intervals.
-
Neutralize the samples before analysis.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Oxidative Degradation
-
Objective: To assess the oxidative stability of Galanthamine HBr.
-
Protocol:
-
Dissolve Galanthamine HBr in a solution of hydrogen peroxide (e.g., 3-30% H₂O₂).
-
Keep the solution at room temperature or a slightly elevated temperature.
-
Monitor the degradation over time by taking samples at regular intervals.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Thermal Degradation
-
Objective: To evaluate the effect of high temperature on the stability of Galanthamine HBr.
-
Protocol:
-
Place solid Galanthamine HBr in a thermostatically controlled oven at a high temperature (e.g., 60-80°C).
-
Expose the sample for a defined period.
-
Dissolve the sample in a suitable solvent.
-
Analyze using a validated stability-indicating HPLC method.
-
Photolytic Degradation
-
Objective: To determine the photosensitivity of Galanthamine HBr.
-
Protocol:
-
Expose a solution of Galanthamine HBr to a light source providing a specified illumination (e.g., using a photostability chamber).[5]
-
Maintain a control sample protected from light at the same temperature.
-
Collect samples at various time points.
-
Analyze the samples using a validated stability-indicating HPLC method.
-
Visualizing Degradation Pathways and Workflows
The following diagrams illustrate the degradation pathways and a general experimental workflow for stress testing.
Caption: Degradation pathways of this compound under different stress conditions.
Caption: General experimental workflow for forced degradation studies of this compound.
References
Preventing precipitation of (+)-Galanthamine HBr in cell culture media
Welcome to the Technical Support Center for (+)-Galanthamine HBr. This resource is designed for researchers, scientists, and drug development professionals to address potential challenges with the use of this compound in in vitro cell culture experiments, specifically focusing on the prevention of its precipitation in cell culture media.
Troubleshooting Guide: Preventing this compound Precipitation
Precipitation of this compound in your cell culture media can lead to inaccurate experimental results. The following guide provides systematic steps to identify and resolve these issues.
| Observation | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Dilution | The concentration of this compound exceeds its solubility limit in the cell culture medium. | - Prepare a higher concentration stock solution in a suitable solvent like sterile Dimethyl Sulfoxide (DMSO) or water.[1][2] - Perform serial dilutions in the cell culture medium to reach the final desired concentration.[3] - Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal (ideally ≤0.1%) to avoid solvent-induced precipitation and cytotoxicity.[3][4] |
| Precipitation Over Time in Incubator | Temperature Shift: Changes in temperature from room temperature to 37°C can decrease the solubility of some compounds.[3] pH Shift: The CO₂ environment in an incubator can lower the pH of the medium, potentially affecting the solubility of pH-sensitive compounds.[3] Interaction with Media Components: this compound, an amine salt, may interact with components in the media like phosphate and bicarbonate ions, leading to the formation of less soluble complexes.[5] | - Pre-warm the cell culture medium to 37°C before adding the this compound solution.[3] - Ensure your cell culture medium is adequately buffered for the CO₂ concentration in your incubator to maintain a stable pH.[3] - Consider using a medium with a lower concentration of phosphate if interaction is suspected. |
| Cloudiness or Film Formation | This could indicate fine precipitation, the formation of insoluble salts, or microbial contamination.[3] | - Visually inspect the solution under a microscope to differentiate between chemical precipitate and microbial growth.[3] - If it is a precipitate, follow the troubleshooting steps for immediate or delayed precipitation. - If contamination is suspected, discard the culture and review your sterile technique. |
| Inconsistent Experimental Results | The effective concentration of this compound is fluctuating due to partial precipitation and re-dissolution. | - Determine the maximum soluble concentration of this compound in your specific cell culture medium using the protocol provided below. - Always prepare fresh dilutions of this compound for each experiment.[6] |
Physicochemical Properties of this compound
Understanding the properties of this compound is crucial for troubleshooting.
| Property | Value | Reference |
| Molecular Formula | C₁₇H₂₁NO₃·HBr | [2] |
| Molecular Weight | 368.27 g/mol | [2] |
| Solubility in Water | ≥36.9 mg/mL (with warming and sonication) | [2] |
| Solubility in DMSO | ≥4.6 mg/mL | [2] |
| Solubility in Ethanol | <1.84 mg/mL | [2] |
| Stability | Stable under alkaline and elevated temperature conditions.[7][8] Degrades under acidic, photolytic, and oxidative conditions.[7][8] | [7][8] |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of this compound?
A1: Based on its solubility profile, sterile water or DMSO are recommended for preparing stock solutions.[1][2] Water is a good choice due to its high solubility, but for long-term storage, a DMSO stock solution may offer better stability if frozen.
Q2: What is the maximum recommended concentration of DMSO in the final cell culture medium?
A2: To avoid cytotoxicity and potential precipitation of the compound, the final concentration of DMSO in your cell culture medium should generally be kept below 0.5%, with many researchers recommending 0.1% or lower.[3][4]
Q3: Can the type of cell culture medium affect the solubility of this compound?
A3: Yes, the composition of the cell culture medium can significantly influence solubility. Media like DMEM and RPMI-1640 have different concentrations of salts, amino acids, and vitamins.[9] this compound, as an amine hydrobromide salt, could potentially interact with phosphate and bicarbonate ions present in these media, which might lead to precipitation.[5]
Q4: Does the presence of serum in the medium affect the solubility of this compound?
A4: The presence of serum proteins, such as albumin, can either increase or decrease the solubility and bioavailability of a compound by binding to it.[10][11] The effect on this compound would need to be determined empirically.
Q5: How should I store my this compound stock solutions?
A5: For aqueous stock solutions, it is best to prepare them fresh. If storage is necessary, filter-sterilize and store at 4°C for short-term use (a few days). For long-term storage, prepare aliquots of a DMSO stock solution and store them at -20°C or -80°C to minimize freeze-thaw cycles.[3]
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution of this compound
Objective: To prepare a sterile, high-concentration stock solution of this compound.
Materials:
-
This compound powder
-
Sterile DMSO or sterile nuclease-free water
-
Sterile, amber microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes and sterile tips
Procedure:
-
Aseptically weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO or water to achieve the desired stock concentration (e.g., 10 mM or 50 mM).
-
Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.[1]
-
Aliquot the stock solution into sterile, amber microcentrifuge tubes to protect from light.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Determination of the Maximum Soluble Concentration in Cell Culture Medium
Objective: To determine the highest concentration of this compound that remains soluble in a specific cell culture medium under experimental conditions.
Materials:
-
Concentrated stock solution of this compound (from Protocol 1)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), with or without serum, as used in your experiments
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator (37°C, 5% CO₂)
-
Microscope
Procedure:
-
Pre-warm the cell culture medium to 37°C.[3]
-
Prepare a series of dilutions of the this compound stock solution in the pre-warmed medium. For example, prepare final concentrations ranging from 1 µM to 500 µM.
-
Vortex each dilution gently immediately after adding the stock solution.
-
Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your typical experiment (e.g., 24, 48, or 72 hours).
-
At various time points (e.g., 0, 4, 24, 48, and 72 hours), visually inspect each dilution for any signs of precipitation (haziness, crystals, or sediment).
-
For a more sensitive analysis, place a small drop of each dilution on a microscope slide and examine for micro-precipitates.[12]
-
The highest concentration that remains clear and free of precipitate throughout the incubation period is the maximum soluble concentration for your specific experimental conditions.
Visualizations
Caption: Experimental workflow for preparing and using this compound.
Caption: Troubleshooting logic for this compound precipitation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. raybiotech.com [raybiotech.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Dangerous liaisons: anion-induced protonation in phosphate–polyamine interactions and their implications for the charge states of biologically relevant surfaces - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effects of DMEM and RPMI 1640 on the biological behavior of dog periosteum-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical impact of serum proteins on drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
(+)-Galanthamine HBr stock solution preparation and storage conditions.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation and storage of (+)-Galanthamine Hydrobromide (HBr) stock solutions, along with troubleshooting advice and insights into its molecular mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a (+)-Galanthamine HBr stock solution?
A1: The choice of solvent depends on the intended experimental application and desired concentration. For high concentrations, Dimethyl Sulfoxide (DMSO) is often used. Water and ethanol are also viable solvents, although the solubility is lower. For in vivo studies, sterile 0.9% saline is a suitable solvent for intraperitoneal injections.[1]
Q2: What is the maximum solubility of this compound in common solvents?
A2: The solubility of this compound can vary slightly between suppliers. However, typical solubilities are summarized in the table below. It is always recommended to consult the manufacturer's product data sheet for specific information.
Q3: How should I store the solid this compound powder and its stock solutions?
A3: Proper storage is crucial to maintain the stability and efficacy of the compound. Solid powder should be stored at -20°C for long-term stability (up to 3 years). Stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months).[2]
Q4: Is this compound stable under all conditions?
A4: No, this compound is susceptible to degradation under certain conditions. Studies have shown that it degrades under acidic, photolytic (light), and oxidative conditions.[3] It is relatively stable under alkaline and thermal stress.[3] Therefore, it is crucial to protect solutions from light and avoid strongly acidic or oxidizing environments.
Q5: When dissolving this compound, does the hydrobromide (HBr) salt dissociate?
A5: Yes, when dissolved in a solvent like water, this compound, being a salt, will dissociate into the protonated galanthamine cation and the bromide anion. For the purposes of calculating molar concentration, the full molecular weight of the hydrobromide salt (368.27 g/mol ) should be used.
Troubleshooting Guide
Issue: The this compound powder is not dissolving completely.
-
Potential Cause 1: Solvent choice and concentration. The desired concentration may exceed the solubility limit of the chosen solvent.
-
Troubleshooting Steps:
-
Verify the solubility of this compound in your chosen solvent from the product datasheet or the data table below.
-
If using DMSO, ensure it is fresh and not hygroscopic, as absorbed water can reduce solubility.[4]
-
Consider switching to a solvent with higher solubility, such as DMSO, if you require a more concentrated stock solution.
-
For aqueous solutions, solubility is limited. If a higher concentration is needed, consider preparing a high-concentration stock in DMSO first and then diluting it into your aqueous experimental medium.[5]
-
-
-
Potential Cause 2: Insufficient mixing or temperature. The dissolution process may be slow at room temperature.
Issue: Inconsistent or unexpected experimental results.
-
Potential Cause 1: Stock solution degradation. Improper storage or handling can lead to the degradation of the compound.
-
Troubleshooting Steps:
-
Always prepare fresh solutions for your experiments. If using a previously frozen stock, ensure it has not undergone multiple freeze-thaw cycles.
-
Protect stock solutions from light by storing them in amber vials or wrapping the container in foil.
-
Ensure the storage temperature has been consistently maintained at -20°C or -80°C.
-
-
-
Potential Cause 2: Incorrect concentration. Errors in calculation or weighing can lead to inaccurate stock solution concentrations.
-
Troubleshooting Steps:
-
Double-check all calculations for preparing the stock solution, ensuring the use of the correct molecular weight for the hydrobromide salt.
-
Use a calibrated analytical balance for weighing the powder.
-
-
Data Presentation
Table 1: Solubility and Storage Conditions for this compound
| Parameter | Water | DMSO | Ethanol |
| Solubility | ≥36.9 mg/mL (with warming/sonication) | ≥4.6 mg/mL (up to 33.94 mM with warming)[6] | <1.84 mg/mL |
| Powder Storage | -20°C (3 years), 4°C (2 years)[2] | ||
| Solution Storage | Not recommended for long-term storage | -80°C (6 months), -20°C (1 month)[2] | Not specified, follow general guidelines for organic stocks |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 368.27 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Tare a sterile microcentrifuge tube on the analytical balance.
-
Carefully weigh 3.68 mg of this compound powder into the tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution vigorously for 2-3 minutes.
-
If the powder is not fully dissolved, sonicate the tube for 5-10 minutes. Gentle warming can also be applied.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile tubes.
-
Store the aliquots at -20°C for up to one month or at -80°C for up to six months.
-
Protocol 2: Preparation of a 1 mg/mL this compound Working Solution in Saline for in vivo Studies
-
Materials:
-
This compound powder
-
Sterile 0.9% saline solution
-
Sterile conical tube
-
Calibrated analytical balance
-
Vortex mixer
-
-
Procedure:
-
Weigh 1 mg of this compound powder and place it in a sterile conical tube.
-
Add 1 mL of sterile 0.9% saline to the tube.
-
Vortex the solution until the powder is completely dissolved.
-
This working solution should be prepared fresh on the day of the experiment. If short-term storage is necessary, it can be kept at 2-8°C, protected from light, for a limited time.[1]
-
Mandatory Visualization
Caption: Workflow for preparing and storing this compound stock solutions.
References
Identifying and minimizing impurities in synthetic (+)-Galanthamine HBr
Technical Support Center: (+)-Galanthamine HBr Synthesis
This guide provides troubleshooting and frequently asked questions for researchers, scientists, and drug development professionals working with the synthesis of this compound. Our goal is to help you identify and minimize impurities to ensure the highest quality final product.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthetic routes to this compound?
A1: Synthetic this compound can contain several process-related impurities and degradation products. The most frequently observed impurities include:
-
Narwedine (Galanthaminone): A biosynthetic precursor that differs by a ketone at the C-6 position.[1][2]
-
Epigalanthamine: The C-6 epimer of galanthamine, which can form during the reduction of narwedine if stereocontrol is not optimal.[3]
-
N-Desmethyl galanthamine: An impurity resulting from demethylation of the tertiary amine.[4][5]
-
Dihydrogalanthamine (Lycoramine): The result of the reduction of the C1-C2 double bond.[4][6]
-
Galantamine N-oxide: An oxidation product that can form during synthesis or on storage.[4][7]
Q2: Which analytical techniques are most effective for identifying and quantifying these impurities?
A2: A combination of chromatographic and spectroscopic methods is essential for robust impurity profiling.[8]
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) with UV detection is the most common method for routine quality control and quantification of known impurities.[9][10] Chiral HPLC is necessary to separate and quantify the diastereomeric impurity, epigalanthamine.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying unknown impurities by providing molecular weight information.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the definitive structural elucidation of isolated impurities.[1][11][12][13] 2D NMR techniques (COSY, HSQC, HMBC) help establish the precise connectivity of atoms.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile and semi-volatile impurities, often after a silylation step.[9]
Q3: How are forced degradation studies used in the context of Galanthamine HBr?
A3: Forced degradation studies, as outlined in ICH Q1A (R2) guidelines, are critical for developing stability-indicating analytical methods.[14] By subjecting Galanthamine HBr to stress conditions such as acid, base, oxidation, heat, and light, potential degradation products are generated.[7][14][15] This helps to:
-
Elucidate degradation pathways.[11]
-
Demonstrate the specificity of the analytical method by proving it can separate the active pharmaceutical ingredient (API) from its degradants.[15]
-
Identify which impurities are likely to form under various storage and handling conditions.[7] Studies have shown galanthamine degrades under acidic, photolytic, and oxidative conditions but is relatively stable to heat and alkaline conditions.[11][15]
Troubleshooting Guides
Issue 1: High Levels of Narwedine in the Crude Product
-
Problem: The reduction of the narwedine intermediate to galanthamine is incomplete.
-
Troubleshooting Steps:
-
Verify Reducing Agent Activity: Ensure the reducing agent (e.g., L-Selectride) is fresh and has been stored under appropriate inert conditions.[3]
-
Optimize Reaction Temperature: The reduction is highly stereoselective but requires low temperatures (e.g., below -15 °C) to prevent the formation of the epimer and ensure complete conversion.[3]
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or in-process HPLC checks to monitor the disappearance of the narwedine starting material before quenching the reaction.[16]
-
Purification: If narwedine persists, it can be separated from galanthamine using column chromatography.[17]
-
Issue 2: Presence of Epigalanthamine Impurity
-
Problem: The stereoselective reduction of the narwedine ketone has yielded the undesired C-6 epimer.
-
Troubleshooting Steps:
-
Choice of Reducing Agent: L-Selectride is known to provide high stereoselectivity due to its steric bulk, which favors hydride attack from the less hindered face of the molecule.[3] Confirm the correct reagent is being used.
-
Strict Temperature Control: Maintaining the reaction temperature below -15 °C is crucial for maximizing the formation of the correct isomer.[3]
-
Chiral Resolution: If epigalanthamine is present in the final product, it may require separation using preparative chiral HPLC, which can be complex and costly. It is far more effective to control the stereochemistry during the reduction step.
-
Issue 3: Final Product is Off-Color (e.g., Yellow Tint)
-
Problem: The presence of colored impurities, often arising from oxidative processes or residual reagents.
-
Troubleshooting Steps:
-
Activated Carbon Treatment: During the recrystallization process, add activated carbon to the hot solution to adsorb colored impurities.[17][18] Stir for a short period before filtering the hot solution to remove the carbon.
-
Inert Atmosphere: Ensure that steps sensitive to oxidation are performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the formation of colored degradation products.[16]
-
Solvent Purity: Use high-purity solvents for extraction and recrystallization to avoid introducing impurities.
-
Data Presentation
Table 1: Common Impurities in Synthetic this compound
| Impurity Name | Common Source | Structure Relative to Galanthamine |
| Narwedine[2] | Incomplete reduction of precursor | Ketone at C-6 |
| Epigalanthamine[3] | Non-stereoselective reduction | Epimer at C-6 hydroxyl group |
| N-Desmethyl galantamine[4] | Side-reaction or degradation | Lacks the N-methyl group |
| Anhydro galantamine[2] | Dehydration | Additional double bond formed |
| Dihydrogalanthamine[6] | Over-reduction | Lacks the C1-C2 double bond |
| Galantamine N-oxide[4] | Oxidation | Oxygen atom bonded to nitrogen |
Table 2: Example HPLC Method Parameters for Impurity Profiling
| Parameter | Condition | Reference |
| Column | Octadecylsilane (C18), 150 mm x 4.6 mm, 3 µm | [4] |
| Mobile Phase A | Phosphate Buffer:Acetonitrile (97:3 v/v) | [4] |
| Mobile Phase B | Acetonitrile:Buffer (75:25 v/v) | [4] |
| Elution | Gradient | [4] |
| Flow Rate | 1.0 mL/min | [9][19] |
| Column Temperature | 35 °C | [4] |
| UV Detection | 230 nm or 288 nm | [4][19] |
Experimental Protocols
Protocol 1: General RP-HPLC Method for Impurity Detection
This protocol provides a starting point for the analysis of Galanthamine HBr and its related substances.[4]
-
Preparation of Mobile Phase:
-
Mobile Phase A: Prepare a suitable phosphate buffer (e.g., potassium phosphate), adjust pH as needed, and mix with acetonitrile in a 97:3 (v/v) ratio.
-
Mobile Phase B: Mix acetonitrile and the same buffer in a 75:25 (v/v) ratio.
-
Degas both mobile phases using sonication or vacuum filtration.
-
-
Preparation of Standard Solution:
-
Accurately weigh about 25 mg of Galanthamine HBr working standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable diluent (e.g., a mixture of mobile phases).
-
Perform further dilutions as necessary to achieve a final concentration appropriate for analysis (e.g., 2 µg/mL).[4]
-
-
Preparation of Sample Solution:
-
Accurately weigh a sample of synthetic Galanthamine HBr (e.g., 50 mg) into a 50 mL volumetric flask.
-
Add approximately 25 mL of diluent, sonicate for 30 minutes to dissolve, and then dilute to the mark.[4]
-
Filter the solution through a 0.45 µm nylon filter before injection.
-
-
Chromatographic Conditions:
-
Inject 10 µL of the sample and standard solutions into the HPLC system.
-
Run a gradient elution program, adjusting the percentage of Mobile Phase B to achieve adequate separation of all impurities.
-
Monitor the chromatogram at 230 nm.[4]
-
-
Data Analysis:
-
Identify impurities by their relative retention times compared to the main Galanthamine peak.
-
Quantify impurities using the area percent method or by comparison to reference standards if available.
-
Protocol 2: Recrystallization for Purification
This protocol describes a general procedure for purifying crude Galanthamine HBr to remove process impurities.[5][17][18]
-
Dissolution: Dissolve the crude Galanthamine HBr product in a minimal amount of a suitable hot solvent, such as aqueous ethanol.[20]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and stir for 15-30 minutes at elevated temperature.[17][18]
-
Hot Filtration: Filter the hot solution through a pre-heated funnel to remove the activated carbon and any insoluble matter.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath (e.g., 0-5 °C) to induce crystallization.[5]
-
Isolation: Collect the purified crystals by filtration.
-
Washing: Wash the crystals with a small amount of cold solvent (e.g., cold ethanol) to remove residual soluble impurities.[17]
-
Drying: Dry the purified Galanthamine HBr crystals under vacuum at a suitable temperature (e.g., 40-60 °C).[5][21]
Visualizations
Caption: Workflow for impurity identification and minimization.
Caption: Troubleshooting logic for incomplete narwedine reduction.
References
- 1. benchchem.com [benchchem.com]
- 2. allmpus.com [allmpus.com]
- 3. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 4. ijrpr.com [ijrpr.com]
- 5. WO2019222817A1 - Method for preparation of purified galantamine hydrobromide - Google Patents [patents.google.com]
- 6. Galantamine EP Impurity C | 21133-52-8 | SynZeal [synzeal.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. ijpsjournal.com [ijpsjournal.com]
- 11. research.vu.nl [research.vu.nl]
- 12. Identification and structure elucidation by NMR spectroscopy [ouci.dntb.gov.ua]
- 13. Identification and structure elucidation by NMR spectroscopy of an impurity in flame retardants preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. galbraith.com [galbraith.com]
- 15. Stability-indicating study of the anti-Alzheimer's drug galantamine hydrobromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. benchchem.com [benchchem.com]
- 18. WO2006072818A2 - Process for preparation of galanthamine - Google Patents [patents.google.com]
- 19. Aegean Journal of Medical Sciences » Submission » Alternative Analytical Methods for Quantification of Galantamine in Pharmaceuticals [dergipark.org.tr]
- 20. US8013151B2 - Process for the preparation of galanthamine hydrobromide - Google Patents [patents.google.com]
- 21. EP2009015B1 - Process for the preparation of galantamine hydrobromide - Google Patents [patents.google.com]
Overcoming challenges in the chiral separation of galantamine enantiomers
This technical support center provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chiral separation of galantamine enantiomers.
Frequently Asked Questions (FAQs)
Q1: Why is the chiral separation of galantamine important?
A1: Galantamine is a chiral molecule, and its enantiomers can exhibit different pharmacological activities. The therapeutically active form is (-)-galantamine, which is an acetylcholinesterase inhibitor used to treat mild to moderate Alzheimer's disease. The (+)-enantiomer is significantly less active. Therefore, accurate chiral separation is crucial for quality control, ensuring the enantiomeric purity of the final drug product and minimizing potential side effects from the undesired enantiomer.
Q2: What are the most common analytical techniques for separating galantamine enantiomers?
A2: The most widely used techniques for the chiral separation of galantamine enantiomers are High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE). HPLC with a chiral stationary phase (CSP) is particularly common due to its robustness and scalability.
Q3: Which type of HPLC column is most effective for galantamine enantiomer separation?
A3: Polysaccharide-based chiral stationary phases have proven to be very effective. Specifically, columns like Chiralpak AD-H, which is based on amylose tris(3,5-dimethylphenylcarbamate), have demonstrated excellent resolution for galantamine enantiomers.[1][2]
Q4: What is a typical mobile phase composition for the HPLC separation of galantamine enantiomers?
A4: A common mobile phase for normal-phase HPLC is a mixture of a nonpolar solvent, an alcohol modifier, and a basic additive. A frequently cited composition is a mixture of n-hexane, isopropanol (or ethanol), and diethylamine (DEA).[1][2] The basic additive, DEA, is crucial for improving peak shape and reducing tailing of the basic galantamine molecule.
Q5: How can Capillary Electrophoresis (CE) be used for this separation?
A5: Capillary Electrophoresis with a chiral selector added to the background electrolyte is a powerful technique for galantamine enantiomer separation. Cyclodextrins, such as alpha-cyclodextrin, are commonly used as chiral selectors.[3] This method offers high efficiency and requires only a small amount of sample.
Troubleshooting Guides
Issue 1: Poor or No Resolution of Enantiomers in HPLC
If you are experiencing co-eluting or poorly resolved peaks for the galantamine enantiomers, consider the following troubleshooting steps.
Troubleshooting Workflow for Poor Resolution
References
Validation & Comparative
A Head-to-Head Battle in Alzheimer's Models: (+)-Galanthamine HBr vs. Donepezil
For Immediate Release
In the intricate landscape of Alzheimer's disease (AD) research, two prominent acetylcholinesterase inhibitors, (+)-Galanthamine HBr and Donepezil, have been cornerstones of symptomatic treatment. While both aim to ameliorate cognitive decline by enhancing cholinergic neurotransmission, their nuanced mechanisms of action suggest differential effects on the underlying pathology of AD. This guide provides a comparative analysis of their efficacy in preclinical Alzheimer's models, offering researchers and drug development professionals a data-driven overview to inform future studies.
At a Glance: Key Efficacy Parameters
The following tables summarize quantitative data from various preclinical studies, comparing the effects of this compound and Donepezil on cognitive function and neuropathological hallmarks in established Alzheimer's disease animal models.
Table 1: Comparative Efficacy on Cognitive Performance in Alzheimer's Disease Models
| Parameter | Alzheimer's Model | This compound | Donepezil | Key Findings |
| Spatial Learning & Memory | APP23 Mice | Optimal Dose: 1.25 mg/kg/day (i.p.) | Optimal Dose: 0.3 mg/kg/day (i.p.) | Both drugs significantly reduced cognitive deficits in the Morris water maze.[1] |
| Spatial Working Memory | Aged Rats | No significant effect on a well-learned task. | No significant effect on a well-learned task. | Chronic treatment did not improve performance in the radial eight-arm maze. |
| Hippocampal Plasticity (LTP) | Aged Rats | Significantly extended LTP decay time. | Significantly extended LTP decay time. | Both drugs enhanced the durability of long-term potentiation. |
Table 2: Effects on Amyloid-β (Aβ) Pathology in Alzheimer's Disease Models
| Parameter | Alzheimer's Model | This compound | Donepezil | Key Findings |
| Aβ Plaque Load | APP/PS1 Mice | Reduced total area of amyloid load in the hippocampus.[2] | Data from a direct comparative study in this model is limited. | Galantamine has been shown to attenuate Aβ deposition. |
| Aβ Plaque Number | 5xFAD Mice | Not reported in this study. | Significant reduction in Aβ plaque number in the cortex and hippocampus (1 mg/kg, i.p.).[3] | Donepezil demonstrated an ability to ameliorate Aβ pathology.[3] |
Table 3: Influence on Tau Pathology in Alzheimer's Disease Models
| Parameter | Alzheimer's Model | This compound | Donepezil | Key Findings |
| Tau Phosphorylation | In vitro (SH-SY5Y cells) | Chronic treatment increased phosphorylated tau. | Chronic treatment increased phosphorylated tau. | Both drugs may influence tau pathology, though the in vivo implications require further investigation. |
| Tau Phosphorylation (in vivo) | 5xFAD Mice | Not reported in this study. | Significantly increased tau phosphorylation at Thr212.[3] | The in vivo effect of donepezil on specific tau phosphorylation sites warrants further exploration.[3] |
Unraveling the Mechanisms: A Tale of Two Cholinergic Modulators
Donepezil acts as a selective and reversible inhibitor of acetylcholinesterase (AChE), the primary enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, donepezil increases the concentration and duration of action of acetylcholine, thereby enhancing cholinergic signaling.
In contrast, this compound exhibits a dual mechanism of action. It not only inhibits AChE but also acts as a positive allosteric modulator (PAM) of nicotinic acetylcholine receptors (nAChRs). This PAM activity sensitizes nAChRs to acetylcholine, further amplifying the cholinergic signal.
Experimental Deep Dive: Methodologies
The findings presented in this guide are based on rigorously designed preclinical experiments. Below are detailed protocols for key experimental assays cited.
Experimental Protocol 1: Morris Water Maze for Cognitive Assessment
-
Objective: To assess spatial learning and memory in rodent models of Alzheimer's disease.
-
Apparatus: A circular pool (1.5-2.0 m in diameter) filled with opaque water. A hidden escape platform is submerged beneath the water's surface.
-
Procedure:
-
Acquisition Phase (5-7 days): Mice are subjected to four trials per day. In each trial, the mouse is released from a different starting position and must locate the hidden platform. The time taken to find the platform (escape latency) and the path length are recorded.
-
Probe Trial (24 hours after last acquisition trial): The escape platform is removed, and the mouse is allowed to swim freely for 60 seconds. The time spent in the target quadrant (where the platform was previously located) is measured as an indicator of memory retention.
-
-
Data Analysis: Escape latency, path length, and time in the target quadrant are compared between treatment groups and a control group.
References
- 1. Symptomatic effect of donepezil, rivastigmine, galantamine and memantine on cognitive deficits in the APP23 model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galantamine attenuates amyloid-β deposition and astrocyte activation in APP/PS1 transgenic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of amyloid plaques in a mouse model of Alzheimer's disease by phase-contrast X-ray computed tomography - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of (+)-Galanthamine HBr and Rivastigmine on Acetylcholinesterase
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the acetylcholinesterase (AChE) inhibitors (+)-Galanthamine Hydrobromide and Rivastigmine. The analysis is based on experimental data from publicly available literature, offering a comprehensive overview of their respective mechanisms of action, inhibitory potencies, and the experimental protocols used for their evaluation.
Introduction
(+)-Galanthamine and Rivastigmine are two prominent acetylcholinesterase inhibitors utilized in the symptomatic treatment of Alzheimer's disease. Their primary therapeutic effect lies in increasing the levels of acetylcholine, a neurotransmitter crucial for memory and cognition, by inhibiting its breakdown by AChE. Despite this shared primary mechanism, they exhibit distinct pharmacological profiles, including differences in their mode of AChE inhibition and their interactions with other components of the cholinergic system. This guide aims to provide a detailed, data-driven comparison to inform research and drug development efforts in this area.
Mechanism of Action
(+)-Galanthamine HBr
(+)-Galanthamine is a reversible and competitive inhibitor of acetylcholinesterase.[1] This means it temporarily binds to the active site of the enzyme, competing with the natural substrate, acetylcholine. In addition to its action on AChE, galantamine also acts as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[2][3] This dual mechanism involves binding to a site on the nAChR that is distinct from the acetylcholine binding site, which in turn sensitizes the receptor to the effects of acetylcholine.[2] This allosteric potentiation is a unique feature among the commonly used AChE inhibitors and is thought to contribute to its therapeutic effects.[2][4]
Rivastigmine
In contrast to the reversible inhibition by galantamine, rivastigmine is classified as a pseudo-irreversible inhibitor of acetylcholinesterase.[5] It acts as a carbamate inhibitor, forming a covalent bond with the active site of the enzyme that is hydrolyzed much more slowly than the acetylated enzyme formed with acetylcholine. This leads to a more prolonged inhibition of AChE. A key distinguishing feature of rivastigmine is its ability to inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), another enzyme capable of hydrolyzing acetylcholine.[5][6]
Comparative Data Presentation
The following table summarizes the quantitative data on the inhibitory potency of this compound and Rivastigmine against acetylcholinesterase. It is important to note that IC50 values can vary between studies due to differences in experimental conditions such as enzyme source, substrate concentration, and incubation time.
| Inhibitor | Target Enzyme | IC50 Value (µM) | Source Organism/Enzyme | Notes | References |
| This compound | Acetylcholinesterase (AChE) | ~0.496 - 5.13 | Human brain cortex | The range reflects variations in experimental conditions. | [7] |
| Acetylcholinesterase (AChE) | 0.31 | Not specified | Used as a standard in an assay. | [6] | |
| Rivastigmine | Acetylcholinesterase (AChE) | ~5.1 | Human brain cortex | [8] | |
| Acetylcholinesterase (AChE) | Not specified | Drosophila model of AD | Galantamine was found to be a more potent inhibitor of acetylcholinesterase compared to rivastigmine in this model. | [9] |
Experimental Protocols
The determination of acetylcholinesterase inhibitory activity for both this compound and Rivastigmine is most commonly performed using the Ellman's method.[10][11] This colorimetric assay is a robust and widely accepted standard for measuring cholinesterase activity.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the concentration of an inhibitor required to reduce the activity of acetylcholinesterase by 50% (IC50).
Principle: The assay measures the activity of AChE by quantifying the rate of production of thiocholine. Acetylthiocholine, a synthetic substrate, is hydrolyzed by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm. The rate of color formation is directly proportional to the AChE activity.
Materials and Reagents:
-
Enzyme: Purified Acetylcholinesterase (e.g., from electric eel or recombinant human)
-
Buffer: Phosphate Buffer (100 mM, pH 8.0)
-
Substrate: Acetylthiocholine Iodide (ATChI)
-
Chromogen: 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test Compounds: this compound and Rivastigmine (dissolved in a suitable solvent, e.g., buffer or DMSO)
-
Equipment: 96-well microplate reader with absorbance detection at 412 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10-15 minutes.
-
Prepare a stock solution of ATChI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in the appropriate solvent.
-
-
Assay Setup (in a 96-well plate):
-
Blank Wells: Add buffer and ATChI solution (no enzyme).
-
Control Wells (100% Activity): Add buffer, DTNB, vehicle (solvent for test compounds), and AChE solution.
-
Test Compound Wells: Add buffer, DTNB, AChE solution, and the test compound at various concentrations.
-
-
Pre-incubation: Gently mix the contents of the wells and pre-incubate the plate for a defined period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C). This allows the inhibitor to bind to the enzyme before the addition of the substrate.
-
Reaction Initiation: Add the ATChI solution to all wells (except the blank) to start the enzymatic reaction.
-
Measurement: Immediately place the plate in the microplate reader and measure the increase in absorbance at 412 nm kinetically over a period of time (e.g., every minute for 10-15 minutes).
Data Analysis:
-
Calculate the reaction rate (velocity) from the linear portion of the absorbance versus time plot for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [ (V_control - V_inhibitor) / V_control ] * 100 where V_control is the reaction rate in the absence of the inhibitor and V_inhibitor is the reaction rate in the presence of the inhibitor.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and the experimental workflow described in this guide.
Caption: Acetylcholinergic signaling and points of inhibition.
Caption: Experimental workflow for AChE inhibition assay.
Conclusion
This compound and Rivastigmine, while both effective acetylcholinesterase inhibitors, exhibit significant differences in their pharmacological profiles. Galantamine acts as a reversible, competitive inhibitor of AChE and possesses a unique dual mechanism of action through the allosteric potentiation of nicotinic acetylcholine receptors. In contrast, Rivastigmine is a pseudo-irreversible inhibitor of both acetylcholinesterase and butyrylcholinesterase.
Based on the available IC50 data, galantamine appears to be a more potent inhibitor of acetylcholinesterase than rivastigmine in some experimental settings.[9] However, the broader enzymatic inhibition profile of rivastigmine, which includes BuChE, may offer different therapeutic implications. The choice between these inhibitors for research and development purposes should consider these distinct mechanisms of action and inhibitory profiles. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their kinetic parameters.
References
- 1. benchchem.com [benchchem.com]
- 2. Allosteric sensitization of nicotinic receptors by galantamine, a new treatment strategy for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galantamine is an allosterically potentiating ligand of neuronal nicotinic but not of muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The allosteric potentiation of nicotinic acetylcholine receptors by galantamine is transduced into cellular responses in neurons: Ca2+ signals and neurotransmitter release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The new cholinesterase inhibitors for Alzheimer's disease, Part 1: their similarities are different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Comparative study of rivastigmine and galantamine on the transgenic Drosophila model of Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
A Comparative Review of (+)-Galanthamine HBr and Other Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of (+)-Galanthamine Hydrobromide with other prominent acetylcholinesterase inhibitors (AChEIs) used in the management of mild to moderate Alzheimer's disease: Donepezil, Rivastigmine, and Huperzine A. The review focuses on comparative performance, supported by experimental data, to inform research and drug development efforts.
Executive Summary
(+)-Galanthamine HBr distinguishes itself from other acetylcholinesterase inhibitors through a dual mechanism of action: competitive and reversible inhibition of the acetylcholinesterase (AChE) enzyme and allosteric potentiation of nicotinic acetylcholine receptors (nAChRs). This dual action may offer a broader therapeutic window compared to agents that solely inhibit AChE. While clinical efficacy in improving cognitive function is broadly comparable across the leading AChEIs, there are notable differences in their pharmacological profiles, side-effect incidence, and molecular interactions.
Mechanism of Action: A Dual Approach
The primary therapeutic strategy for symptomatic relief in Alzheimer's disease involves augmenting cholinergic neurotransmission. Acetylcholinesterase inhibitors achieve this by preventing the breakdown of acetylcholine in the synaptic cleft.
-
Donepezil, Rivastigmine, and Huperzine A primarily function as inhibitors of AChE. Rivastigmine also inhibits butyrylcholinesterase (BuChE), another enzyme that hydrolyzes acetylcholine.
-
This compound not only inhibits AChE but also acts as a positive allosteric modulator of nicotinic acetylcholine receptors. This means it binds to a site on the nAChR distinct from the acetylcholine binding site, enhancing the receptor's response to acetylcholine. This modulation can lead to increased acetylcholine release and downstream signaling cascades associated with neuroprotection.[1]
Comparative Data Tables
The following tables summarize key quantitative data for this compound, Donepezil, Rivastigmine, and Huperzine A, compiled from various in vitro studies and clinical trials.
Table 1: In Vitro Acetylcholinesterase Inhibition
| Compound | Target Enzyme(s) | IC₅₀ (nM) for human AChE | Selectivity for AChE over BuChE |
| This compound | AChE, nAChR (modulator) | 5130 | ~50-fold |
| Donepezil | AChE | 340 | High |
| Rivastigmine | AChE, BuChE | 5100 | Low (inhibits both) |
| Huperzine A | AChE | Potent (nanomolar range) | High |
Note: IC₅₀ values can vary between studies based on experimental conditions.
Table 2: Pharmacokinetic Properties
| Parameter | This compound | Donepezil | Rivastigmine | Huperzine A |
| Bioavailability (%) | ~90 | ~100 | ~40 | High |
| Half-life (hours) | 7 | 70 | 1.5 | Long-lasting |
| Time to Peak Plasma Concentration (hours) | 1 | 3-4 | 1 | - |
| Protein Binding (%) | 18 | 96 | 40 | - |
| Metabolism | CYP2D6, CYP3A4 | CYP2D6, CYP3A4 | Esterases | - |
Table 3: Clinical Efficacy in Mild to Moderate Alzheimer's Disease (Change from Baseline)
| Outcome Measure | This compound | Donepezil | Rivastigmine | Huperzine A |
| ADAS-cog (11-point scale) | -2.76 to -3.4 | -2.67 to -4.7 | -3.01 | Improvement noted |
| NPI (12-item scale) | -1.44 | -4.3 | - | Not significant |
Note: Values represent weighted mean differences versus placebo from meta-analyses and head-to-head trials.[2][3][4][5] Negative values indicate improvement.
Table 4: Common Adverse Events (Incidence %)
| Adverse Event | This compound | Donepezil | Rivastigmine | Huperzine A |
| Nausea | 13-46 | 6-19 | 21-47 | Mild |
| Vomiting | 6-21 | 3-10 | 14-31 | Mild |
| Diarrhea | 6-12 | 5-10 | 7-15 | Mild |
| Dizziness | 6-10 | 7-10 | 7-21 | Mild |
Note: Incidence rates vary depending on the trial and dosage.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for determining the IC₅₀ of AChE inhibitors.
Principle: Acetylcholinesterase hydrolyzes acetylthiocholine to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield 5-thio-2-nitrobenzoate (TNB²⁻), a yellow-colored anion, which is quantified spectrophotometrically at 412 nm. The rate of TNB²⁻ formation is proportional to AChE activity.
Materials:
-
Acetylcholinesterase (from electric eel or human recombinant)
-
Acetylthiocholine iodide (substrate)
-
DTNB (Ellman's reagent)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in phosphate buffer.
-
In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
Test compound solution (or vehicle for control)
-
AChE solution
-
-
Incubate for a pre-determined time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a mixture of acetylthiocholine and DTNB to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., 5 minutes).
-
Calculate the rate of reaction (change in absorbance per minute).
-
Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
Nicotinic Receptor Allosteric Potentiation Assay (Whole-Cell Patch-Clamp Electrophysiology)
This technique directly measures the effect of a compound on the function of nAChRs expressed in a cell line (e.g., Xenopus oocytes or mammalian cell lines like HEK293).
Principle: The whole-cell patch-clamp technique allows for the measurement of ion flow across the entire cell membrane. By applying a known concentration of an agonist (like acetylcholine) in the presence and absence of the test compound (e.g., galantamine), one can determine if the compound potentiates the receptor's response.
Materials:
-
Cell line expressing the nAChR subtype of interest
-
Patch-clamp rig (microscope, micromanipulator, amplifier, digitizer)
-
Glass micropipettes
-
Extracellular (bath) solution containing a low concentration of acetylcholine
-
Intracellular (pipette) solution
-
Test compound
Procedure:
-
Culture cells expressing the desired nAChR subtype.
-
Prepare a glass micropipette with a tip diameter of ~1-2 µm and fill it with the intracellular solution.
-
Under a microscope, bring the micropipette into contact with a cell and form a high-resistance seal (gigaohm seal) between the pipette tip and the cell membrane.
-
Rupture the cell membrane within the pipette tip to achieve the whole-cell configuration, allowing electrical access to the cell's interior.
-
Clamp the cell membrane at a holding potential (e.g., -60 mV).
-
Perfuse the cell with an extracellular solution containing a sub-maximal concentration of acetylcholine to elicit a baseline current response.
-
Co-apply the test compound with the acetylcholine-containing solution.
-
Measure the change in the amplitude of the current response. An increase in the current amplitude in the presence of the test compound indicates positive allosteric modulation.
-
Construct a dose-response curve by applying various concentrations of the test compound to determine its potency (EC₅₀) and efficacy (maximal potentiation).
Signaling Pathways and Mechanisms of Action
The diagrams below illustrate the proposed signaling pathways for different acetylcholinesterase inhibitors.
Conclusion
This compound presents a unique pharmacological profile among acetylcholinesterase inhibitors due to its dual mechanism of action. While direct head-to-head clinical trials show largely comparable efficacy with other AChEIs in improving cognitive scores, its allosteric potentiation of nicotinic receptors may offer additional neuroprotective benefits that warrant further investigation. The choice of an AChEI in a clinical or research setting may depend on a variety of factors including the patient's tolerability profile and the specific therapeutic goals. For drug development professionals, the dual-action mechanism of galantamine provides a compelling model for the design of future Alzheimer's disease therapeutics that may target multiple aspects of the disease's pathophysiology.
References
- 1. Huperzine A for Alzheimer’s Disease: A Systematic Review and Meta-Analysis of Randomized Clinical Trials | PLOS One [journals.plos.org]
- 2. Metaanalysis of randomized trials of the efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. dovepress.com [dovepress.com]
- 4. A phase II trial of huperzine A in mild to moderate Alzheimer disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of the optimal cognitive drugs among Alzheimer’s disease: a Bayesian meta-analytic review - PMC [pmc.ncbi.nlm.nih.gov]
A Cross-Study Examination of (+)-Galanthamine HBr: Behavioral Outcomes and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the behavioral outcomes associated with (+)-Galanthamine hydrobromide (HBr) administration across various preclinical and clinical studies. The information is intended to serve as a resource for researchers and professionals in the fields of neuroscience and drug development.
Galanthamine is a reversible, competitive acetylcholinesterase (AChE) inhibitor and a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1][2][3] This dual mechanism of action enhances cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[1][2] It is primarily used for the treatment of mild to moderate dementia associated with Alzheimer's disease.[3][4]
Comparative Behavioral Outcomes of (+)-Galanthamine HBr
The following tables summarize the quantitative data from a range of studies investigating the effects of galantamine on behavioral and cognitive parameters.
Preclinical Studies in Animal Models
| Study (Animal Model) | Behavioral Test | Dosage | Key Behavioral Outcomes |
| Bhattacharya et al., 2014 (5XFAD mice) | Not Specified | Not Specified | Delayed behavioral decline, progression of plaque deposition, and gliosis.[5] |
| Sweeney et al., 1989 (Mice) | Morris Water Maze | 5 mg/kg (i.p.) | Impaired memory up to 4 hours post-injection, associated with 78-83% AChE inhibition.[6] |
| Myhrer et al., 2010 (Rats) | Novel Object Recognition | 3 mg/kg (i.p.) | Reduced locomotor activity and memory impairment.[6] |
| Woodruff-Pak et al., 2001 (Rabbits) | Delay Eyeblink Conditioning | 3 mg/kg | Facilitated acquisition of the conditioned response.[7] |
| Present Study (Rabbits) | Trace Eyeblink Conditioning | 3 mg/kg | Increased rate of acquisition of the trace conditioned response.[7] |
| Unnamed Study (Aged Female Rats) | Water Radial Arm Maze | 0.3, 0.6, and 1.2 mg/kg/day | No significant influence on working and reference memory performance.[8] |
| Unnamed Study (Young and Old Rats) | Place and Object Recognition | 0.3, 1, and 3 mg/kg (i.p.) | Improved place and object recognition in both young and old rats by enhancing acquisition and consolidation.[9] |
| Unnamed Study (LPS-exposed Mice) | Morris Water Maze, Passive Avoidance | Not Specified | Prevented LPS-induced cognitive deficits in spatial learning, memory, and memory acquisition.[10] |
| Unnamed Study (Albino Mice) | Morris Water Maze | 5mg/kg body weight (ED50) | Improved performance up to 150 days, followed by a decline. |
Clinical Studies in Alzheimer's Disease Patients
| Study | Behavioral Assessment | Dosage | Duration | Key Behavioral Outcomes |
| Pooled Analysis (n=2,033) | Neuropsychiatric Inventory (NPI) | Not Specified | Chronic | Reduced behavioral symptoms, particularly agitation, anxiety, disinhibition, and aberrant movements.[5] |
| Herrmann et al., 2005; Kavanagh et al., 2011 | NPI | 16, 24, or 32 mg/day | 3-6 months | Modest but statistically significant improvement in behavioral symptoms compared to placebo.[5] |
| Unnamed Study (n=2,177) | NPI | Not Specified | 5/6 months | Significant improvement in NPI score with galantamine versus placebo (P = 0.013).[11] |
| Unnamed Swiss Study (n=124) | NPI | Escalated from 8 to 24 mg/day | 3 months | Significant reduction in behavioral disturbances and associated caregiver burden (p < 0.05). Anxiety, aberrant motor behavior, delusions, euphoria, and night-time-behavior all improved by > 30%.[12] |
| Wilkinson & Murray, 2001 (n=285) | ADAS-cog, CGIC, PDS | 18, 24, and 36 mg/day | 3 months | 24 mg/day group showed a significantly better outcome on ADAS-cog (3-point difference vs. placebo, ITT analysis, p = 0.01).[13] |
| Rapid Health Technology Assessment | NPI | Not Specified | 21-26 weeks | Significant improvement in psychiatric behavior compared to placebo (WMD = -1.46, 95% CI [-2.59, -0.34], P = .012).[14] |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of scientific findings. Below are summaries of methodologies for key experiments cited in the literature.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory in rodents.
-
Apparatus: A large circular pool filled with opaque water, containing a hidden platform submerged just below the surface. Visual cues are placed around the room to serve as spatial references.
-
Procedure:
-
Acquisition Phase: The animal is placed in the pool from different starting positions and must find the hidden platform. The time taken to find the platform (escape latency) is recorded. This is repeated for several trials over a number of days.
-
Probe Trial: After the acquisition phase, the platform is removed, and the animal is allowed to swim freely for a set period. The time spent in the quadrant where the platform was previously located is measured to assess spatial memory retention.
-
-
Data Analysis: Key metrics include escape latency during acquisition, path length, swimming speed, and time spent in the target quadrant during the probe trial.
Passive Avoidance Task
This task assesses fear-motivated learning and memory.
-
Apparatus: A two-chambered box with a light and a dark compartment, connected by a door. The floor of the dark compartment can deliver a mild foot shock.
-
Procedure:
-
Training: The animal is placed in the light compartment. When it enters the dark compartment, the door closes, and a brief, mild foot shock is delivered.
-
Testing: After a set period (e.g., 24 hours), the animal is returned to the light compartment, and the latency to enter the dark compartment is measured.
-
-
Data Analysis: A longer latency to enter the dark compartment during the testing phase is indicative of better memory of the aversive experience.
Visualizing Mechanisms and Workflows
Cholinergic Signaling Pathway and Galanthamine's Mechanism of Action
Galanthamine enhances cholinergic signaling through a dual mechanism: inhibiting the acetylcholinesterase (AChE) enzyme and allosterically modulating nicotinic acetylcholine receptors (nAChRs).[1][2] This leads to an increased concentration and prolonged availability of acetylcholine in the synaptic cleft, thereby improving neurotransmission.
Caption: Galanthamine's dual mechanism of action on the cholinergic synapse.
Experimental Workflow: Morris Water Maze
The Morris Water Maze protocol follows a structured workflow to assess spatial learning and memory.
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Galantamine Hydrobromide? [synapse.patsnap.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Galantamine for Alzheimer's disease and mild cognitive impairment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Oral Pretreatment with Galantamine Effectively Mitigates the Acute Toxicity of a Supralethal Dose of Soman in Cynomolgus Monkeys Posttreated with Conventional Antidotes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Galantamine Facilitates Acquisition of a Trace-Conditioned Eyeblink Response in Healthy, Young Rabbits - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Galantamine effects on memory, spatial cue utilization, and neurotrophic factors in aged female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. (-)-9-Dehydrogalanthaminium bromide, a new cholinesterase inhibitor, enhances place and object recognition memory in young and old rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Galantamine improves cognition, hippocampal inflammation, and synaptic plasticity impairments induced by lipopolysaccharide in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Galantamine and behavior in Alzheimer disease: analysis of four trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effects of galantamine on behavioural and psychological disturbances and caregiver burden in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Galantamine: a randomized, double-blind, dose comparison in patients with Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Rapid health technology assessment of galantamine for the treatment of Alzheimer’s disease: A review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Enantiomeric Purity Analysis of (+)-Galanthamine HBr
For researchers, scientists, and drug development professionals, ensuring the enantiomeric purity of pharmaceutical compounds like (+)-Galanthamine HBr is a critical step in drug development and quality control. While several analytical techniques are available, chiral High-Performance Liquid Chromatography (HPLC) remains a widely used and robust method. This guide provides a detailed comparison of the chiral HPLC method with a notable alternative, Capillary Zone Electrophoresis (CZE), for the enantiomeric purity analysis of this compound, supported by experimental data.
The naturally occurring and biologically active form of galanthamine is the S-enantiomer, while the R-enantiomer is inactive.[1] Therefore, accurate determination of the enantiomeric composition is essential from both a pharmacological and toxicological perspective.[1]
Comparison of Analytical Methods
Chiral HPLC is a powerful and widely adopted technique for separating enantiomers.[1][2] However, other methods like Capillary Electrophoresis (CE) have emerged as viable alternatives, offering advantages such as high resolution and low operational costs.[1]
| Parameter | Chiral HPLC | Capillary Zone Electrophoresis (CZE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase and a mobile phase. | Differential migration of enantiomers in an electric field due to interactions with a chiral selector in the buffer. |
| Resolution | Good resolution (Rs > 3) has been reported.[3][4][5][6] | High resolution, with a reported maximal resolution of 3.60.[7] |
| Analysis Time | Relatively short, with some methods achieving run times of less than 10 minutes.[3] | Generally offers short analysis times.[1] |
| Cost | Can be higher due to the cost of chiral stationary phases.[2] | Lower operational cost.[1] |
| Selectivity | Dependent on the choice of chiral stationary phase (e.g., polysaccharide-based like Chiralpak AD-H).[1][3] | Dependent on the chiral selector added to the buffer (e.g., cyclodextrins).[7][8] |
| Validation | Well-established validation protocols as per ICH guidelines are available.[3][5][6] | Method validation has been demonstrated for linearity, sensitivity, accuracy, and recovery.[7] |
Experimental Protocols
Detailed methodologies for both chiral HPLC and CZE are crucial for reproducibility and comparison.
Chiral HPLC Method
A rapid isocratic chiral HPLC method has been developed and validated for the separation of galanthamine enantiomers.[3][4][5][6]
-
Mobile Phase: n-hexane, 20% propionic acid in isopropanol, and diethylamine in a ratio of 80:20:0.2 (v/v).[3][4][5][6]
-
Resolution (Rs): Greater than 3 between the R- and S-enantiomers.[3][4][5][6]
Another validated method utilizes a Chiralcel OD-H column.[3]
-
Column: Chiralcel OD-H (250 x 4.6 mm).[3]
-
Mobile Phase: n-hexane-isopropanol (80:20, v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV and optical rotation.[3]
Capillary Zone Electrophoresis (CZE) Method
A CZE method using a chiral selector has been successfully applied for the enantiomeric separation of galanthamine.[4][8]
-
Capillary: Fused silica capillary (e.g., 645 mm x 50 μm with a 560 mm effective length).[4]
-
Buffer: 50 mM tetrabutylammonium hydrogenphosphate solution (pH = 2).[4]
-
Chiral Selector: Heptakis-di-O-methyl-beta-cyclodextrin.[4] Another method successfully used alpha-cyclodextrin.[7]
-
Voltage: 26 kV.[4]
-
Temperature: 20°C.[4]
-
Detection: UV detection.[4]
-
Resolution: A maximal resolution of 3.60 has been achieved.[7]
Method Validation and Performance
Both methods have been validated according to International Conference on Harmonization (ICH) guidelines, demonstrating their suitability for quantitative analysis.
| Validation Parameter | Chiral HPLC (Chiralpak AD-H) | Capillary Zone Electrophoresis (alpha-cyclodextrin) |
| Linearity Range | Not explicitly stated in the provided abstracts, but the method was validated for linearity.[3][5][6] | 0.015-1.0 mmol/L.[7] |
| Precision | Relative standard deviation less than 1.14%.[3] | 0.20% for migration time and 2.6% for peak area.[7] |
| Accuracy/Recovery | Between 99.1% and 102.2%.[3] | Not explicitly stated, but the method was validated for accuracy and recovery.[7] |
| Limit of Detection (LOD) | 0.21 μg/mL for R-galantamine.[3][5][6] | The detection limit for the enantiomeric impurity was about 0.3-0.6% in a similar validated method.[7] |
| Limit of Quantification (LOQ) | 0.84 μg/mL for R-galantamine.[3][5][6] | Not explicitly stated. |
| Specificity/Resolution | Rs > 3.[3][4][5][6] | Maximal resolution of 3.60.[7] |
An alternative detection method for HPLC is the use of a circular dichroism (CD) detector, which can determine enantiomeric purity without the need for a chiral separation column.[9] This approach, however, is dependent on the compound exhibiting CD activity and the compatibility of the mobile phase with the CD detector.[9]
Visualizing the Workflow and Comparison
To better understand the experimental process and the relationship between these methods, the following diagrams are provided.
References
- 1. public.pensoft.net [public.pensoft.net]
- 2. ijrpr.com [ijrpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Validated chiral LC Method for the Enantiomeric Separation of Galantamine [agris.fao.org]
- 6. A Validated chiral LC Method for the Enantiomeric Separation of Galantamine (2008) | Vadde Ravinder | 11 Citations [scispace.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantiomeric resolution of galanthamine and related drugs used in anti-Alzheimer therapy by means of capillary zone electrophoresis employing derivatized cyclodextrin selectors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomeric impurity analysis using circular dichroism spectroscopy with United States Pharmacopeia liquid chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Neuroprotective Effects of (+)-Galanthamine HBr and Its Synthetic Analogs
For Researchers, Scientists, and Drug Development Professionals
(+)-Galanthamine, a naturally occurring alkaloid, is a well-established acetylcholinesterase (AChE) inhibitor used in the management of Alzheimer's disease. Beyond its symptomatic relief through cholinergic enhancement, a growing body of evidence highlights its neuroprotective properties. This has spurred the development of synthetic analogs with the aim of improving efficacy, reducing toxicity, and targeting multiple facets of neurodegenerative pathology. This guide provides an objective comparison of the neuroprotective performance of (+)-Galanthamine HBr and its synthetic analogs, supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
Quantitative Comparison of Efficacy
The following tables summarize the in vitro and in vivo data for this compound and its synthetic analogs concerning their primary mode of action—acetylcholinesterase inhibition—and their direct neuroprotective effects.
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity
| Compound Class | Specific Analog | IC₅₀ (µM) | Source Organism/Enzyme | Reference |
| This compound | - | ~3 | Rat AChE | [1] |
| N-Aryl Analogs | 4-methoxylpyridine-galantamine (5q) | 0.19 | Not Specified | |
| D-Ring Opened Analogs | Compound 3 | Potent Inhibition | Not Specified | [2] |
| Compound 5 | Potent Inhibition | Not Specified | [2] | |
| Peptide-Norgalantamine Hybrids | Two of four tested compounds | Better than Galantamine | Mouse Brain AChE | [3] |
Table 2: Neuroprotective Effects
| Compound | Experimental Model | Insult | Concentration | Key Neuroprotective Outcome | Reference |
| This compound | Rat Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 15 µM | Cell death reduced to almost control levels. | [4] |
| Rat Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 5 µM | 51% reduction in LDH release after 2h re-oxygenation. | [1] | |
| Rat Hippocampal Slices | Oxygen-Glucose Deprivation (OGD) | 15 µM | 50% reduction in LDH release after 2h re-oxygenation. | [1] | |
| Rat Cortical Neurons | NMDA-induced excitotoxicity | 5 µM | Completely reversed NMDA toxicity. | [5] | |
| SH-SY5Y Cells | Aβ(1-42)-induced toxicity | Not Specified | Significantly reduced cytotoxicity and genotoxicity. | [6] | |
| N-Aryl Analogs | SH-SY5Y Cells | H₂O₂-induced injury | 50 µM | Significant neuroprotective activity. | |
| D-Ring Opened Analogs | Not Specified | Aβ-induced toxicity | Not Specified | Exerted a neuroprotective effect. | [2] |
| D-Ring Opened Analogs | Not Specified | Aβ₄₂ aggregation | Not Specified | Good Aβ₄₂ aggregation inhibitory activity. | [2] |
| Peptide-Norgalantamine Hybrids | ICR Male Mice | General | Not Specified | Increased catalase enzyme activity and one compound increased GSH levels. | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of the presented data.
Acetylcholinesterase (AChE) Activity Assay in Brain Homogenates
This protocol is adapted from the method of Ellman et al.
-
Tissue Preparation: Brain tissue is homogenized in an ice-cold buffer (e.g., 0.1 M phosphate buffer, pH 8.0).
-
Reaction Mixture: An aliquot of the brain homogenate is added to a cuvette containing phosphate buffer and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
Initiation of Reaction: The reaction is initiated by the addition of the substrate, acetylthiocholine iodide.
-
Measurement: The change in absorbance is monitored spectrophotometrically at 412 nm. The rate of the reaction is proportional to the AChE activity.
-
Calculation: The activity is expressed as micromoles of substrate hydrolyzed per minute per gram of tissue.
Neuroprotection Against H₂O₂-Induced Injury in SH-SY5Y Cells
-
Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium until they reach the desired confluency.
-
Pre-treatment: Cells are pre-treated with varying concentrations of the test compound (e.g., this compound or a synthetic analog) for a specified period (e.g., 24 hours).
-
Induction of Injury: Hydrogen peroxide (H₂O₂) is added to the cell culture medium to induce oxidative stress and cell death.
-
Assessment of Cell Viability: Cell viability is assessed using methods such as the MTT assay (measures mitochondrial metabolic activity) or by measuring lactate dehydrogenase (LDH) release (indicates cell membrane damage).
-
Data Analysis: The protective effect of the compound is determined by comparing the viability of cells treated with the compound and H₂O₂ to those treated with H₂O₂ alone.
Oxygen-Glucose Deprivation (OGD) in Rat Hippocampal Slices
This in vitro model mimics ischemic conditions.
-
Slice Preparation: Hippocampal slices are prepared from rat brains and maintained in an interface chamber with artificial cerebrospinal fluid (aCSF).
-
OGD Induction: The slices are transferred to a glucose-free aCSF and subjected to an oxygen-deprived atmosphere (typically 95% N₂ and 5% CO₂).
-
Reoxygenation: After the OGD period, the slices are returned to normal oxygenated aCSF containing glucose to simulate reperfusion.
-
Assessment of Neuronal Damage: Neuronal damage is quantified by measuring the release of LDH into the medium or by using fluorescent viability stains.
-
Drug Treatment: Test compounds can be applied before, during, or after the OGD period to assess their neuroprotective potential.
Measurement of Oxidative Stress Markers
-
Lipid Peroxidation: Assessed by measuring malondialdehyde (MDA) levels, a product of lipid peroxidation, often using the thiobarbituric acid reactive substances (TBARS) assay.
-
Reduced Glutathione (GSH): The levels of this key intracellular antioxidant are measured, often using a method involving DTNB (Ellman's reagent).
-
Catalase (CAT) Activity: The enzymatic activity of catalase, which decomposes H₂O₂, is determined, for example, by monitoring the rate of H₂O₂ disappearance.
Signaling Pathways and Experimental Workflows
Neuroprotective Signaling Pathway of this compound
This compound exerts its neuroprotective effects through a multi-pronged mechanism that extends beyond simple AChE inhibition. A key aspect is its allosteric potentiation of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype.[7] This activation triggers downstream signaling cascades that mitigate neuronal damage. One such pathway involves the Janus kinase 2 (Jak2), which upon activation leads to the inhibition of NADPH oxidase (NOX) and the nuclear factor-kappa B (NF-κB)/inducible nitric oxide synthase (iNOS) pathway, thereby reducing oxidative stress and inflammation.[4] Furthermore, nAChR activation can stimulate the phosphoinositide 3-kinase (PI3K)-Akt pathway, leading to the upregulation of the anti-apoptotic protein Bcl-2.[7]
Neuroprotective signaling pathway of this compound.
General Experimental Workflow for Neuroprotection Assays
The assessment of neuroprotective agents typically follows a structured workflow, from initial cell culture to the final data analysis. This generalized workflow provides a framework for the experimental protocols described above.
General experimental workflow for neuroprotection assays.
Discussion and Future Directions
The data presented indicate that while this compound possesses significant neuroprotective properties, its synthetic analogs offer promising avenues for enhanced therapeutic potential. N-aryl analogs have demonstrated superior AChE inhibition, which may translate to improved cognitive benefits. D-ring opened analogs show a multi-target profile by not only inhibiting AChE but also preventing Aβ aggregation, a key pathological hallmark of Alzheimer's disease. The neuroprotective effect of one of these analogs is suggested to be mediated by its NO-releasing moiety.[8] Peptide-norgalantamine hybrids appear to offer a better safety profile with reduced toxicity and beneficial antioxidant effects.
A notable gap in the current literature is the detailed elucidation of the neuroprotective signaling pathways for many of the synthetic analogs. While their design is often rationally based on improving interactions with AChE or adding new functionalities, the downstream molecular consequences of these modifications are not always fully explored. Future research should focus on head-to-head comparisons of this compound with its most promising analogs in a wider range of neurotoxicity models. Furthermore, mechanistic studies are crucial to determine if these analogs engage the same neuroprotective pathways as galantamine or if they possess novel mechanisms of action. A deeper understanding of these aspects will be instrumental in guiding the development of the next generation of neuroprotective agents for the treatment of devastating neurodegenerative diseases.
References
- 1. joseroda.com [joseroda.com]
- 2. Design, synthesis and biological evaluation of D-ring opened galantamine analogs as multifunctional anti-Alzheimer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New Galantamine Derivatives with Inhibitory Effect on Acetylcholinesterase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. docta.ucm.es [docta.ucm.es]
- 5. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Galanthamine decreases genotoxicity and cell death induced by β-amyloid peptide in SH-SY5Y cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antioxidant activity of galantamine and some of its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. qyaobio.com [qyaobio.com]
Unveiling Synergistic Neuroprotection: A Comparative Analysis of (+)-Galanthamine HBr and Memantine Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synergistic effects of combining (+)-Galanthamine hydrobromide (HBr) with memantine, offering a comprehensive overview of preclinical and clinical evidence. The data presented herein is intended to support research and development efforts in the field of neurodegenerative diseases, particularly Alzheimer's disease.
Executive Summary
The combination of (+)-Galanthamine HBr, an acetylcholinesterase inhibitor and positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs), and memantine, a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, has emerged as a promising therapeutic strategy for Alzheimer's disease.[1][2] This combination therapy is predicated on the complementary mechanisms of action of the two drugs, targeting both the cholinergic and glutamatergic systems, which are key pathways implicated in the pathophysiology of Alzheimer's.[1][3][4] Preclinical studies have demonstrated a clear synergistic effect, particularly in neuroprotection, where the combination is effective at concentrations at which the individual drugs show no activity. Clinical evidence, though more varied, suggests potential cognitive benefits of the combination therapy, especially in certain patient populations.
Preclinical Synergistic Effects: Quantitative Data
In vitro and in vivo studies have provided quantitative evidence of the synergistic neuroprotective and cognitive-enhancing effects of the galantamine and memantine combination.
In Vitro Neuroprotection Against NMDA-Induced Excitotoxicity
A key study by Lopes et al. (2013) demonstrated a remarkable synergistic neuroprotective effect in primary cultures of rat cortical neurons exposed to NMDA-induced excitotoxicity.[5]
| Treatment Group | Concentration | % Cell Viability (MTT Assay) vs. NMDA Control | % LDH Release vs. NMDA Control |
| NMDA Control | 100 µM | 100% | 100% |
| Galantamine | 1 µM | No significant protection | No significant protection |
| Memantine | 0.1 µM | No significant protection | No significant protection |
| Galantamine + Memantine | 1 µM + 0.1 µM | Significant protection (p < 0.001) | Significant reduction (p < 0.001) |
| Galantamine (effective dose) | 5 µM | Complete reversal of toxicity | Significant reduction |
| Memantine (effective dose) | 2.5 - 5 µM | Complete reversal of toxicity | Significant reduction |
Table 1: Synergistic neuroprotection of galantamine and memantine combination in vitro. Data sourced from Lopes et al. (2013).[5]
In Vivo Cognitive Enhancement in Rodent Models
A study by Nikiforuk et al. (2016) in rats showed that the co-administration of inactive doses of galantamine and memantine significantly improved cognitive performance in the Attentional Set-Shifting Task (ASST) and the Novel Object Recognition Task (NORT).[6]
| Cognitive Task | Treatment Group | Dosage (mg/kg) | Performance Outcome |
| ASST | Vehicle Control | - | Baseline |
| Galantamine (inactive dose) | 0.3 | No significant improvement | |
| Memantine (inactive dose) | 2.5 | No significant improvement | |
| Galantamine + Memantine | 0.3 + 2.5 | Significant improvement in set-shifting (p < 0.05) | |
| NORT | Vehicle Control | - | Baseline |
| Galantamine (inactive dose) | 0.3 | No significant improvement in recognition index | |
| Memantine (inactive dose) | 2.5 | No significant improvement in recognition index | |
| Galantamine + Memantine | 0.3 + 2.5 | Significant improvement in recognition index (p < 0.05) |
Table 2: Synergistic cognitive enhancement of galantamine and memantine combination in vivo. Data sourced from Nikiforuk et al. (2016).[6]
Clinical Performance of Combination Therapy
Clinical trials investigating the efficacy of galantamine and memantine combination therapy in patients with Alzheimer's disease and mild cognitive impairment (MCI) have yielded mixed but promising results.
| Study | Patient Population | N | Treatment Arms | Duration | Key Cognitive Outcome (Mean Change from Baseline) |
| Peters et al. (2012) [4] | Amnestic MCI | 232 | 1. Galantamine (16 mg/day) + Memantine (20 mg/day)2. Galantamine (16 mg/day)3. Placebo | Up to 52 weeks | ADAS-cog: Numerically larger improvement in the combination group compared to galantamine alone in a subgroup with presumed AD etiology. |
| Matsuzono et al. (2015) [3] | Alzheimer's Disease | 114 | 1. Galantamine + Memantine2. Donepezil + Memantine | 12 months | MMSE: Significantly better preservation of cognitive function in the galantamine + memantine group at 3 months (p < 0.05).HDS-R: Significantly better preservation at 12 months (p < 0.05).FAB: Significantly better preservation at 3 months (p < 0.05). |
Table 3: Overview of key clinical trials assessing galantamine and memantine combination therapy. ADAS-cog: Alzheimer's Disease Assessment Scale-cognitive subscale; MMSE: Mini-Mental State Examination; HDS-R: Hasegawa's Dementia Scale-Revised; FAB: Frontal Assessment Battery.
Experimental Protocols
In Vitro Neuroprotection Assay (Lopes et al., 2013)
-
Cell Culture: Primary cortical neurons are prepared from rat embryos and cultured for 14 days.
-
Induction of Excitotoxicity: Neuronal cultures are exposed to 100 µM NMDA for 3 hours to induce excitotoxicity.
-
Drug Treatment: this compound, memantine, or a combination of both are co-administered with NMDA at the concentrations specified in Table 1.
-
Assessment of Neuroprotection:
-
MTT Assay: Cell viability is assessed by measuring the mitochondrial-dependent reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to formazan.
-
LDH Assay: Cell death is quantified by measuring the release of lactate dehydrogenase (LDH) into the culture medium.
-
In Vivo Cognitive Assessment in Rats (Nikiforuk et al., 2016)
-
Animals: Adult male rats are used for the behavioral experiments.
-
Drug Administration: this compound (0.3 mg/kg) and/or memantine (2.5 mg/kg) are administered intraperitoneally before the cognitive tasks.
-
Attentional Set-Shifting Task (ASST): This task assesses cognitive flexibility. Rats are trained to discriminate between different stimuli (e.g., digging media or odors) to find a food reward. The task involves several phases where the rule for finding the reward is changed, requiring the rat to shift its attention. The number of trials to reach a criterion of six consecutive correct choices is the primary measure.
-
Novel Object Recognition Task (NORT): This task evaluates recognition memory. In the acquisition phase, rats are allowed to explore two identical objects. After a retention interval, one of the objects is replaced with a novel one. The time spent exploring the novel versus the familiar object is measured to calculate a recognition index.
Visualizing the Synergistic Mechanism
The synergistic effects of galantamine and memantine are believed to stem from their convergent actions on neuronal signaling pathways.
Caption: Experimental workflow for assessing the synergistic effects.
Caption: Proposed synergistic signaling pathways of the combination.
Conclusion
The combination of this compound and memantine demonstrates a clear synergistic effect in preclinical models of neuroprotection and cognitive enhancement. This synergy allows for efficacy at lower, otherwise inactive, concentrations of the individual drugs, potentially leading to a better therapeutic window and reduced side effects. While clinical data is still evolving, the existing evidence supports the rationale for this combination therapy in the management of Alzheimer's disease. Further well-controlled, prospective clinical trials are warranted to fully elucidate the clinical benefits and optimal patient populations for this promising therapeutic strategy.
References
- 1. Galantamine-Memantine combination in the treatment of Alzheimer's disease and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Combined treatment with memantine and galantamine-CR compared with galantamine-CR only in antidementia drug naïve patients with mild-to-moderate Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Galantamine-memantine combination effective in dementia: Translate to dementia praecox? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A combination of galantamine and memantine modifies cognitive function in subjects with amnestic MCI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galantamine potentiates the neuroprotective effect of memantine against NMDA-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The combination of memantine and galantamine improves cognition in rats: The synergistic role of the α7 nicotinic acetylcholine and NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of Published (+)-Galanthamine HBr Research Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of published research findings on the synthesis and analysis of (+)-Galanthamine HBr, a critical therapeutic agent for Alzheimer's disease.[1][2] The information is curated to assist researchers in evaluating and selecting methodologies for their specific applications.
I. Comparison of Synthetic Strategies for (+)-Galanthamine
The synthesis of (+)-Galanthamine, a tetracyclic alkaloid, has been a significant challenge and a subject of extensive research due to its clinical importance and scarcity from natural sources.[1][3] Natural extraction from daffodils yields only 0.1-0.2% of dry weight, making chemical synthesis a vital alternative.[4] Various strategies have been developed, broadly categorized into biomimetic oxidative coupling and transition metal-catalyzed reactions. A summary of key total syntheses and their reported overall yields is presented below.
| Synthetic Approach | Key Reaction | Starting Material | Number of Steps | Overall Yield (%) | Key Intermediates | Reference |
| Barton & Kirby (1962) | Oxidative Phenol Coupling | Racemic Narwedine | 1 (from narwedine) | 1.4 (from isovanillin) | Narwedine | [4][5] |
| Koga (1977) | Chiral Pool Synthesis | L-tyrosine | - | - | - | [4] |
| Trost (2005) | Palladium-catalyzed Asymmetric Allylic Alkylation (AAA) & Intramolecular Heck Reaction | Isovanillin | ~12 | - | Allyl ether | [3][4] |
| Eli Lilly / U. of Southampton (2007) | Mitsunobu Reaction | Isovanillin | - | - | Aryl ether | [4] |
| Jordis (Sanochemia, 1999) | Oxidative Phenol Coupling | 3,4-dimethoxybenzaldehyde | - | - | Formylated amine | [4] |
| Tu (2011) | Semipinacol Rearrangement | Commercially available materials | 13 | 12 | Spirocyclohexadienone | [6] |
| Brown (2008) | Enyne-metathesis reaction | - | - | - | - | [5] |
| Ishikawa & Saito (2008) | Double-Michael-Claisen condensation cascade | - | - | - | - | [5] |
II. Experimental Protocols
Detailed methodologies for key experiments are crucial for reproducibility and validation. Below are protocols for a prominent synthetic step and an analytical method for purity assessment.
A. Key Synthetic Protocol: Oxidative Phenol Coupling (Jordis/Sanochemia Method)
This method forms the basis for industrial production.[4]
-
Halogenation: 3,4-dimethoxybenzaldehyde is brominated using bromine in acetic acid to yield the corresponding organobromide.[4]
-
Demethylation: Regioselective demethylation is achieved with sulfuric acid to produce the phenol.[4]
-
Reductive Amination: The phenol reacts with tyramine in the presence of sodium borohydride to form the secondary amine.[4]
-
Formylation: The amine is formylated using ethyl formate and formic acid in dioxane.[4]
-
Oxidative Phenol Coupling: The crucial intramolecular cyclization is carried out with potassium ferricyanide and potassium carbonate in toluene to form the tetracyclic core.[4]
-
Reduction: The resulting intermediate, narwedine, is enantioselectively reduced to (-)-galanthamine using L-selectride at a temperature below -15 °C.[4]
B. Analytical Protocol: Purity Determination by RP-HPLC
A robust analytical method is essential for quantifying impurities in Galanthamine HBr.[7]
-
Stationary Phase: Octadecylsilane carbon column (e.g., C18).[7]
-
Mobile Phase: A gradient elution of:
-
Detection: UV at 230 nm.[7]
-
Column Temperature: 35°C.[7]
-
Sample Preparation: A stock solution of 1 mg/mL Galantamine HBr is prepared in the diluent. For analysis, this is diluted to a working concentration (e.g., 2 µg/mL).[7]
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to ICH guidelines.[7] A typical linearity range is 2–14 μg/ml.[8]
III. Visualizing Key Processes
A. Experimental Workflow: Total Synthesis via Oxidative Coupling
The following diagram illustrates a generalized workflow for the total synthesis of (+)-Galanthamine based on the oxidative phenol coupling strategy.
Caption: Generalized workflow for (+)-Galanthamine synthesis.
B. Signaling Pathway: Dual Mode of Action of Galanthamine
Galanthamine exhibits a dual mechanism of action, which is crucial for its therapeutic effect in Alzheimer's disease.[2][9][10] It acts as a reversible, competitive inhibitor of acetylcholinesterase (AChE) and as an allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[2][10]
References
- 1. Recent advances in the total synthesis of galantamine, a natural medicine for Alzheimer's disease - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 2. Galantamine hydrobromide: an agent for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Galantamine total synthesis - Wikipedia [en.wikipedia.org]
- 5. soc.chim.it [soc.chim.it]
- 6. pubs.acs.org [pubs.acs.org]
- 7. ijrpr.com [ijrpr.com]
- 8. Determination of galantamine hydrobromide in bulk drug and pharmaceutical dosage form by spectrofluorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Galantamine — a Novel Cholinergic Drug with a Unique Dual Mode of Action for the Treatment of Patients with Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Meta-Analysis of (+)-Galanthamine HBr and Other Dementia Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive meta-analysis of clinical trials involving (+)-Galanthamine Hydrobromide (HBr) for the treatment of dementia, primarily Alzheimer's Disease (AD). It offers an objective comparison with other prominent dementia therapies, namely the cholinesterase inhibitors Donepezil and Rivastigmine, and the NMDA receptor antagonist Memantine. The information is presented through structured data tables, detailed experimental protocols, and visualizations of relevant biological pathways and workflows to facilitate informed research and development decisions.
Executive Summary
(+)-Galanthamine HBr has demonstrated efficacy in providing symptomatic relief for mild to moderate Alzheimer's disease. Its dual mechanism of action, inhibiting acetylcholinesterase (AChE) and positively modulating nicotinic acetylcholine receptors (nAChRs), distinguishes it from other cholinesterase inhibitors. Meta-analyses of randomized controlled trials consistently show that Galantamine produces statistically significant improvements in cognitive function, activities of daily living, and global clinical state compared to placebo.[1][2][3] Its performance is broadly comparable to other cholinesterase inhibitors, Donepezil and Rivastigmine, though some variations in efficacy and tolerability profiles exist.[1][4][5] Memantine, with a different mechanism of action, offers an alternative or adjunctive therapeutic strategy, particularly in moderate to severe dementia.[6][7]
Mechanism of Action: this compound
Galantamine exerts its therapeutic effects through a dual mechanism of action. Firstly, it is a reversible, competitive inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, galantamine increases the concentration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission, which is known to be impaired in Alzheimer's disease. Secondly, galantamine is a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs). This means it binds to a site on the nAChR distinct from the acetylcholine binding site, leading to a conformational change that increases the receptor's sensitivity to acetylcholine. This modulation enhances the release of several neurotransmitters, including acetylcholine, glutamate, and GABA, which are crucial for cognitive processes like learning and memory.
Comparative Efficacy of Dementia Treatments
The following tables summarize the efficacy of this compound in comparison to a placebo and other active treatments for dementia across key clinical outcome measures. The data is derived from meta-analyses of randomized controlled trials.
Table 1: Efficacy of this compound vs. Placebo in Alzheimer's Disease
| Outcome Measure | Galantamine Treatment Effect (vs. Placebo) | Key Findings | Citations |
| Cognitive Function | |||
| ADAS-Cog (11-item) | Mean Difference: -2.9 to -3.9 points | Consistently significant improvement in cognitive performance. | [4] |
| MMSE | Mean Difference: +1.14 to +2.50 points | Significant improvement in general cognitive status. | [4] |
| Global Clinical State | |||
| CIBIC-Plus | Odds Ratio: 1.30 to 1.77 | Higher likelihood of global improvement as assessed by clinicians. | [2] |
| Activities of Daily Living | |||
| ADCS-ADL | Standardized Mean Difference: 0.20 | Modest but significant improvement in the ability to perform daily activities. | [1] |
| DAD | Mean Difference: +3.4 points | Significant improvement in functional ability. | |
| Behavioral Symptoms | |||
| NPI | Mean Difference: -1.58 to -1.72 points | Significant reduction in neuropsychiatric symptoms. | [4][8] |
Table 2: Head-to-Head Comparison of Cholinesterase Inhibitors and Memantine (Indirect Comparisons from Meta-Analyses)
| Outcome Measure | Galantamine | Donepezil | Rivastigmine | Memantine | Key Findings & Citations |
| Cognitive Function (ADAS-Cog Change) | Significant Improvement | Significant Improvement | Significant Improvement | Significant Improvement | All four drugs demonstrated significant cognitive benefits compared to placebo. A meta-analysis found no statistically significant differences between the cholinesterase inhibitors in their effect on cognition.[9][5] Galantamine showed a significant SMD of -0.49.[10] Donepezil showed a significant SMD of -0.28.[10] |
| Global Assessment (CIBIC-Plus/CGIC) | Significant Improvement | Significant Improvement | Significant Improvement | No Significant Effect | Cholinesterase inhibitors generally show a benefit in global assessment.[9][1] One meta-analysis suggested that donepezil and rivastigmine may have a better global response compared to galantamine.[5] Memantine did not show a significant effect on this scale in one meta-analysis.[8] |
| Activities of Daily Living (ADCS-ADL) | Significant Improvement | Significant Improvement | Significant Improvement | Significant Improvement (ADCS-ADL19) | All drugs showed benefits in maintaining activities of daily living.[9][1] |
| Behavioral Symptoms (NPI) | Significant Improvement | Significant Improvement (10mg) | Not Consistently Significant | Significant Improvement | Galantamine and the 10mg dose of donepezil showed significant improvements in behavioral symptoms.[8] The effect of rivastigmine was not consistently significant. Memantine also demonstrated significant benefits.[11] |
Safety and Tolerability Profile
The safety and tolerability of dementia medications are critical considerations for clinical practice. The following table summarizes the common adverse events and discontinuation rates associated with each drug.
Table 3: Comparative Safety and Tolerability
| Adverse Event Profile | Galantamine | Donepezil | Rivastigmine | Memantine | Key Findings & Citations |
| Common Adverse Events | Nausea, vomiting, diarrhea, dizziness | Nausea, diarrhea, insomnia | Nausea, vomiting, diarrhea, dizziness | Dizziness, headache, confusion, somnolence | Cholinesterase inhibitors share a similar profile of predominantly gastrointestinal side effects.[2][5] Memantine is generally well-tolerated, with a different side effect profile.[11] |
| Withdrawals due to Adverse Events | ~14-21% | ~11% | ~21-31% | ~7-12% | Rivastigmine tends to have the highest rate of withdrawals due to adverse events, while Donepezil and Memantine have lower rates.[5] Galantamine's rate is intermediate. |
| Serious Adverse Events | No significant increase vs. placebo | No significant increase vs. placebo | No significant increase vs. placebo | No significant increase vs. placebo | Meta-analyses have generally not found a significant increase in serious adverse events for any of these medications compared to placebo.[11] |
Experimental Protocols: A Synopsis
The clinical trials included in the meta-analyses generally followed a randomized, double-blind, placebo-controlled design. Below is a generalized workflow and key parameters from these trials.
Key Methodological Components:
-
Patient Population: Patients diagnosed with probable Alzheimer's Disease, typically with mild to moderate dementia as defined by Mini-Mental State Examination (MMSE) scores (e.g., 10-24).
-
Intervention and Dosage:
-
This compound: Typically initiated at a low dose and titrated up to a maintenance dose of 16-24 mg/day, administered twice daily.[12][13]
-
Donepezil: Usually administered once daily at a dose of 5 mg or 10 mg.[14]
-
Rivastigmine: Administered orally twice daily (e.g., 6-12 mg/day) or via a transdermal patch (e.g., 9.5 mg/24h).
-
Memantine: Typically titrated to a maintenance dose of 20 mg/day, administered twice daily.[7]
-
-
Treatment Duration: Most pivotal trials had a duration of 24 to 26 weeks, with some extension phases lasting up to 52 weeks or longer.
-
Outcome Measures:
-
Primary: Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog) and a global assessment such as the Clinician's Interview-Based Impression of Change-Plus Caregiver Input (CIBIC-Plus).
-
Secondary: Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL), Neuropsychiatric Inventory (NPI), and Mini-Mental State Examination (MMSE).
-
-
Statistical Analysis: Intention-to-treat (ITT) analysis with the last observation carried forward (LOCF) method was commonly used to handle dropouts.
Conclusion
This compound is an effective symptomatic treatment for mild to moderate dementia of the Alzheimer's type, with a safety and efficacy profile comparable to other cholinesterase inhibitors. Its unique dual mechanism of action may offer additional benefits, though further research is needed to fully elucidate these. The choice of a specific dementia medication should be individualized based on patient characteristics, tolerability, and the specific symptom domains to be targeted. Memantine provides a valuable therapeutic option for more advanced stages of the disease and can be used in combination with cholinesterase inhibitors. This guide provides a foundation of comparative data to aid researchers and clinicians in the ongoing development and optimization of dementia therapies.
References
- 1. Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of galantamine hydrobromide in the treatment of mild to moderate dementia - Database of Abstracts of Reviews of Effects (DARE): Quality-assessed Reviews - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A meta-analysis of the efficacy of donepezil, rivastigmine, galantamine, and memantine in relation to severity of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Memantine: a review of studies into its safety and efficacy in treating Alzheimer’s disease and other dementias - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Memantine: efficacy and safety in mild-to-severe Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. guidestareldercare.com [guidestareldercare.com]
- 9. Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 11. Efficacy and adverse effects of memantine treatment for Alzheimer's disease from randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Galantamine in AD: A 6-month randomized, placebo-controlled trial with a 6-month extension. The Galantamine USA-1 Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jacobimed.org [jacobimed.org]
- 14. A 24-week, double-blind, placebo-controlled trial of donepezil in patients with Alzheimer's disease. Donepezil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (+)-Galanthamine Hydrobromide: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. (+)-Galanthamine Hydrobromide, a potent acetylcholinesterase inhibitor, is classified as a hazardous substance requiring meticulous disposal procedures to prevent harm to personnel and the environment.
This guide provides essential safety and logistical information for the proper disposal of (+)-Galanthamine Hydrobromide, adhering to regulatory standards.
Key Disposal Principles
(+)-Galanthamine Hydrobromide is categorized as a hazardous waste due to its toxicity if swallowed and its significant, long-lasting threat to aquatic life.[1][2][3] Therefore, it is imperative that this chemical is not disposed of in standard refuse or discharged into the sewer system.[1][3] Disposal must be managed by a licensed and approved hazardous waste management company.[1] All federal, state, and local environmental regulations must be strictly followed.[1]
Waste Segregation and Collection
Proper segregation and collection of (+)-Galanthamine Hydrobromide waste are the first steps in ensuring safe disposal.
-
Waste Classification : All materials contaminated with (+)-Galanthamine Hydrobromide are to be treated as hazardous waste.[1] This includes:
-
Containers : Use designated, properly labeled hazardous waste containers for collection.[1] The containers must be suitable for storing chemical waste and should be kept closed to prevent accidental spills or exposure.
Quantitative Data Summary
While specific disposal limits and concentrations are determined by local regulations and the policies of waste management facilities, the following table summarizes key quantitative data related to the hazardous nature of (+)-Galanthamine Hydrobromide.
| Metric | Value | Species | Source |
| Oral LD50 | 18.7 mg/kg | Mouse | [1] |
| Intraperitoneal LD50 | 13.7 mg/kg | Mouse | [1] |
| Transport Hazard Class | 6.1 | - | [4][5] |
| UN Number | UN2811 | - | [4][5] |
Experimental Protocols for Disposal
Current safety and regulatory guidelines do not recommend on-site chemical neutralization or degradation of (+)-Galanthamine Hydrobromide by laboratory personnel. The standard and required procedure is to transfer the hazardous waste to a licensed facility equipped to handle such materials.
Disposal Workflow
The following diagram illustrates the step-by-step process for the proper disposal of (+)-Galanthamine Hydrobromide.
Caption: Disposal workflow for this compound.
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is necessary to mitigate exposure and environmental contamination.
-
Evacuate : Clear the immediate area of all personnel.
-
Ventilate : Ensure the area is well-ventilated.
-
Protect : Wear full personal protective equipment (PPE), including a NIOSH-approved respirator, chemical-resistant gloves, safety goggles, and a lab coat before attempting cleanup.[1]
-
Contain : Carefully sweep or vacuum the spilled solid material, avoiding dust generation.[1]
-
Collect : Place the collected material into a suitable, labeled container for hazardous waste disposal.[1]
-
Decontaminate : Clean the spill area thoroughly with an appropriate decontaminating solution.[1]
By adhering to these procedures, laboratories can ensure the safe handling and disposal of (+)-Galanthamine Hydrobromide, protecting both their staff and the environment.
References
Personal protective equipment for handling (+)-Galanthamine HBr
Essential Safety and Handling Guide for (+)-Galanthamine HBr
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of (+)-Galanthamine Hydrobromide. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize exposure risks.
This compound is a hazardous substance that is toxic if swallowed and can cause significant irritation to the skin, eyes, and respiratory system.[1] Prolonged or repeated exposure may lead to organ damage, and it is very toxic to aquatic life with long-lasting effects.[1]
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is mandatory to prevent exposure when handling this compound.[1]
| Protection Type | Required Equipment | Specifications and Best Practices |
| Eye/Face Protection | Safety glasses with side-shields or safety goggles | Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][2] |
| Hand Protection | Compatible, chemical-resistant gloves | Impervious gloves such as PVC or other plastic materials are recommended.[1] Handle with impervious gloves. |
| Body Protection | Laboratory coat | A lab coat and additional protective clothing should be worn as needed to prevent skin exposure.[1][2] |
| Respiratory Protection | NIOSH-approved respirator or work in a chemical fume hood | Required when engineering controls are insufficient or when handling the powder outside of a containment system to avoid dust inhalation.[1] |
Toxicological Data
The following table summarizes the acute toxicity data for (+)-Galanthamine Hydrobromide.
| Toxicity Metric | Value | Species | Source |
| Oral LD50 | 18.7 mg/kg | Mouse | [1] |
| Intraperitoneal LD50 | 13.7 mg/kg | Mouse | [1] |
| Intraperitoneal TDLO | 3 mg/kg | Mouse | [1] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound from receipt to disposal is crucial for safety.
Receiving and Storage
-
Upon receipt, visually inspect the container for any signs of damage or leaks.
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[2]
-
The storage area should be locked up or accessible only to qualified or authorized personnel.
Handling and Preparation
-
All handling of this compound powder (e.g., weighing, transferring, compounding) must be conducted in a designated area, such as a chemical fume hood, to prevent the inhalation of dust.[1]
-
Ensure all required PPE as specified in the table above is worn before handling the substance.
-
Avoid direct contact with the substance.[1]
-
Do not eat, drink, or smoke in the handling area.[1]
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
Accidental Spill Response
-
Immediately evacuate personnel from the spill area.[1]
-
Ensure the area is well-ventilated.
-
Wear full PPE, including respiratory protection, before attempting cleanup.[1]
-
Carefully sweep or vacuum the spilled solid material, avoiding the generation of dust.[1][2]
-
Collect the waste into a suitable, labeled container for hazardous waste disposal.[1][2]
-
Thoroughly clean the spill area with an appropriate decontaminating solution.[1]
Disposal Plan
-
Collection: All waste materials, including empty containers, contaminated PPE, and spill cleanup debris, must be collected in designated and properly labeled hazardous waste containers.[1]
-
Disposal Method: Disposal must be carried out through a licensed and approved hazardous waste management company.[1] Do not dispose of this chemical in household garbage or pour it into the sewer system.[1]
-
Regulatory Compliance: Adherence to all federal, state, and local environmental regulations is mandatory.[1]
Emergency First Aid Procedures
Immediate action is required in case of accidental exposure.
-
If Swallowed: Immediately call a poison control center or a physician. Rinse the mouth with water. Do NOT induce vomiting.[1][2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]
-
Eye Contact: In case of contact, immediately rinse eyes with plenty of water and seek medical advice.[2]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Immediate medical attention is required.[2]
Visual Workflow for PPE Selection
The following diagram outlines the decision-making process for selecting the appropriate Personal Protective Equipment when handling this compound.
Caption: Workflow for selecting appropriate PPE for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
